Trisulfane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
12597-04-5 |
|---|---|
Molecular Formula |
C15H19NO9S |
Molecular Weight |
98.2 g/mol |
InChI |
InChI=1S/H2S3/c1-3-2/h1-2H |
InChI Key |
KBMBVTRWEAAZEY-UHFFFAOYSA-N |
SMILES |
SSS |
Canonical SMILES |
SSS |
Synonyms |
SULPHIDE |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Characterization of Organic Trisulfides: A Technical Guide for Researchers
Abstract
Organic trisulfides (RSSSR') are a class of organosulfur compounds characterized by a linear sequence of three sulfur atoms. Found in various natural products and possessing unique biological activities, trisulfides have garnered significant interest in the fields of medicinal chemistry and drug development.[1][2] Their role as potential hydrogen sulfide (H₂S) donors and their presence in complex natural products like calicheamicin highlight their therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of organic trisulfides, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate a deeper understanding and practical application of trisulfide chemistry.
Introduction to Organic Trisulfides
Organic trisulfides are part of the larger family of polysulfides and are known for their distinct chemical reactivity and biological significance.[1] They are found in various natural sources, including plants of the Allium and Brassica genera, as well as in some fungi.[2] The trisulfide moiety is a key structural feature in several natural products with potent biological activities, including antitumor and antimicrobial properties.[2][3] In the context of drug development, the trisulfide linkage is being explored as a stable yet cleavable linker in antibody-drug conjugates (ADCs) and as a trigger for the controlled release of therapeutic agents.[4][5] The formation of trisulfides in monoclonal antibodies (mAbs) is also a critical quality attribute that requires careful monitoring during biopharmaceutical production.[6][7][8]
Synthetic Methodologies for Organic Trisulfides
The synthesis of organic trisulfides can be broadly categorized into methods for preparing symmetrical (R = R') and unsymmetrical (R ≠ R') trisulfides. While the synthesis of symmetrical trisulfides is well-established, the preparation of unsymmetrical trisulfides presents greater challenges due to the potential for disulfide and other polysulfide byproducts.[1]
Synthesis of Symmetrical Trisulfides
A common and effective method for the synthesis of symmetrical trisulfides involves the reaction of Bunte salts (sodium S-alkyl or S-aryl thiosulfates) with sodium sulfide.[9][10] This method is often preferred due to its mild reaction conditions and the ready availability of starting materials.[10]
-
Preparation of the Bunte Salt: The appropriate alkyl or aryl halide (1.0 equiv) is reacted with sodium thiosulfate pentahydrate (1.3 equiv) in a 30% ethanol-water mixture at room temperature for 5 hours. The crude Bunte salt is used directly in the next step.
-
Trisulfide Formation: To a stirred solution of the crude Bunte salt (1.0 equiv) in water, an aqueous solution of sodium sulfide nonahydrate (0.5 equiv) is added dropwise at 0 °C.
-
Reaction Monitoring and Work-up: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude trisulfide, which can be further purified by column chromatography.
Figure 1. Workflow for the synthesis of symmetrical trisulfides.
Synthesis of Unsymmetrical Trisulfides
The synthesis of unsymmetrical trisulfides requires more sophisticated strategies to control the regioselectivity of the sulfur-sulfur bond formation. Several methods have been developed to address this challenge.
A convenient method for preparing unsymmetrical trisulfides utilizes 9-fluorenylmethyl (Fm) disulfides as precursors to generate reactive persulfide intermediates (RSSH) in situ.[1][2] These intermediates can then be trapped by various sulfur-based electrophiles.[1]
-
Reactant Preparation: In a reaction vessel, the 9-fluorenylmethyl disulfide (RSSFm, 1.0 equiv) and a suitable sulfur electrophile (e.g., S-succinimide derivative, R'S-LG, 1.2 equiv) are mixed in a suitable solvent such as dichloromethane (DCM).
-
Persulfide Generation and Trapping: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) is added to the mixture to promote the formation of the persulfide intermediate (RSSH), which is subsequently trapped by the electrophile.
-
Reaction and Purification: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the unsymmetrical trisulfide (RSSSR').
Figure 2. Synthesis of unsymmetrical trisulfides via Fm-disulfides.
Another effective method for the synthesis of both symmetrical and unsymmetrical trisulfides involves the use of phthalimide-based disulfide reagents.[3] This approach is particularly useful for preparing biologically relevant trisulfides, including those derived from cysteine and glutathione.[3]
-
Reagent Preparation: The phthalimide-based disulfide reagent (1.5 equiv) is dissolved in dichloromethane (DCM).
-
Thiol Addition: A solution of the desired thiol (1.0 equiv) in DCM is added dropwise to the reagent solution.
-
Reaction and Purification: The reaction is stirred at room temperature for 2 hours and monitored by TLC. After completion, the solvent is removed by rotary evaporation, and the crude material is purified by flash column chromatography to yield the pure trisulfide.
| Method | Starting Materials | Key Reagents | Product Scope | Typical Yields | Reference |
| Bunte Salt Method | Alkyl/Aryl Halides | Sodium Thiosulfate, Sodium Sulfide | Symmetrical Trisulfides | Good to Excellent | [10] |
| Fm-Disulfide Method | 9-Fluorenylmethyl Disulfides, Sulfur Electrophiles | DBU | Unsymmetrical Trisulfides | High to Excellent | [1][2] |
| Phthalimide Disulfide Method | Thiols | Phthalimide-based Disulfide Reagent | Symmetrical & Unsymmetrical Trisulfides | Good to Excellent (up to 85%) | [3] |
Table 1. Comparison of Synthetic Methods for Organic Trisulfides.
Characterization of Organic Trisulfides
The unambiguous characterization of organic trisulfides is crucial to confirm their structure and purity. The most common analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic trisulfides.[3][11] The chemical shifts of protons and carbons adjacent to the trisulfide linkage are characteristic and can be used to confirm its presence.
-
¹H NMR: Protons alpha to the trisulfide group typically appear in the range of 2.5-4.0 ppm, depending on the electronic environment.
-
¹³C NMR: Carbons directly attached to the trisulfide moiety generally resonate in the range of 35-50 ppm.
-
Sample Preparation: Dissolve a small amount of the purified trisulfide in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).
-
Data Analysis: Process the spectra and assign the chemical shifts relative to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized trisulfides and to gain insights into their fragmentation patterns.[3][6] Electrospray ionization (ESI) is a commonly used technique for the analysis of trisulfides.[3] A characteristic feature in the mass spectrum of a trisulfide is a mass difference of 32 Da (corresponding to a sulfur atom) compared to the analogous disulfide.[6]
-
Sample Preparation: Prepare a dilute solution of the trisulfide in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Infuse the sample into an ESI-MS instrument and acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern if necessary.
| Technique | Information Obtained | Key Observables | Reference |
| ¹H NMR | Proton environment, structural connectivity | Chemical shifts of protons alpha to the trisulfide | [3][11] |
| ¹³C NMR | Carbon skeleton | Chemical shifts of carbons attached to the trisulfide | [3] |
| ESI-MS | Molecular weight, fragmentation | Parent ion peak (M+H)⁺, 32 Da mass difference from disulfide | [3][6] |
Table 2. Key Characterization Techniques for Organic Trisulfides.
Biological Relevance and Applications in Drug Development
The unique chemical properties of the trisulfide bond make it an attractive functional group in drug design and development.
Trisulfides as Prodrug Linkers
The stability of the trisulfide bond in circulation, coupled with its susceptibility to cleavage by intracellular reducing agents like glutathione (GSH), makes it a promising linker for prodrugs.[4] This strategy allows for targeted drug release in the tumor microenvironment, which often has elevated GSH levels.[4]
Figure 3. Trisulfide linkers in tumor-targeted drug delivery.
Diallyl Trisulfide (DATS) and its Biological Activities
Diallyl trisulfide (DATS), a component of garlic, has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties.[12] DATS modulates multiple cellular signaling pathways, including those involved in apoptosis, cell cycle arrest, and oxidative stress response.[12]
Figure 4. Key biological activities of diallyl trisulfide (DATS).
Conclusion
Organic trisulfides represent a fascinating class of molecules with significant potential in chemistry and medicine. The synthetic methods outlined in this guide provide researchers with a toolkit to access a wide range of symmetrical and unsymmetrical trisulfides. Coupled with robust characterization techniques, these methodologies will undoubtedly facilitate further exploration of the biological activities of trisulfides and their application in the development of novel therapeutics. The continued investigation into the unique properties of the trisulfide bond is poised to open new avenues in drug design and delivery.
References
- 1. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]
- 2. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Trisulfide bond–mediated doxorubicin dimeric prodrug nanoassemblies with high drug loading, high self-assembly stability, and high tumor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 680. Trisulphides and tetrasulphides from Bunte salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Trisulfane (H₂S₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trisulfane (H₂S₃), a member of the hydrogen polysulfide family, is emerging as a critical signaling molecule in redox biology, acting as a key mediator of protein persulfidation. Despite its inherent instability, the unique chemical properties of H₂S₃ and its potential therapeutic applications have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical properties, stability, synthesis, and analysis of this compound. It further delves into its biological significance, particularly its role in cellular signaling pathways, and explores its burgeoning potential in drug development. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in academic and industrial settings.
Chemical and Physical Properties
This compound is a pale yellow, volatile liquid with a characteristic camphor-like odor.[1] It is a key intermediate in the chemistry of reactive sulfur species (RSS) and possesses distinct physical and chemical characteristics that are crucial for understanding its biological activity and for its handling in a laboratory setting.
Physical Properties
The fundamental physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | H₂S₃ | [1][2] |
| Molar Mass | 98.20 g·mol⁻¹ | [1] |
| Appearance | Pale yellow liquid | [1] |
| Odor | Camphor-like | [1] |
| Density | 1.495 g/cm³ (at 15 °C) | [1] |
| Melting Point | -53 °C | [1] |
| Boiling Point | 170 °C (decomposes) | [1] |
| Solubility in Water | Low | [1] |
Structural and Spectroscopic Properties
The this compound molecule consists of a chain of three sulfur atoms with a hydrogen atom at each end. Its structural parameters and spectroscopic signatures are vital for its identification and characterization.
| Property | Value | Reference(s) |
| S-S Bond Dissociation Energy | 211.8 kJ·mol⁻¹ | |
| ¹H NMR (CDCl₃) | Not well-documented for pure H₂S₃ due to instability. | |
| ¹³C NMR | Not applicable | |
| Raman Spectroscopy (in CCl₄/CS₂) | Bands assigned to S-S stretching and S-S-S bending modes. | |
| Mass Spectrometry (Electron Ionization) | Fragmentation pattern shows successive loss of sulfur and hydrogen atoms. The molecular ion peak (m/z 98) may be observed, though it is often weak due to instability. | [3][4][5][6][7] |
Stability and Decomposition
A defining characteristic of this compound is its inherent instability. It readily decomposes into hydrogen sulfide (H₂S) and elemental sulfur.[1] This decomposition is a critical factor to consider in its synthesis, storage, and application.
The decomposition reaction is as follows:
H₂S₃ ⇌ H₂S + S₂ (and other sulfur allotropes)
The stability of this compound is influenced by several factors:
-
Temperature: Decomposition is accelerated at higher temperatures.
-
Light: Photolytic decomposition can occur.
-
Presence of Catalysts: Bases and metals can catalyze decomposition.
-
Solvent: The stability of H₂S₃ varies in different solvents, with non-polar, aprotic solvents generally providing a more stable environment.[8]
Due to its instability, the precise determination of the decomposition kinetics of pure H₂S₃ is challenging. However, studies on related polysulfides and H₂S donors provide insights into the factors governing their stability and decomposition pathways.[9]
Synthesis and Purification
The synthesis of pure this compound is challenging due to its instability. It is typically produced as a component of a mixture of hydrogen polysulfides (H₂Sₙ).
Synthesis of Polysulfane Oil
A common method for generating a mixture of hydrogen polysulfides, rich in this compound, involves the acidification of polysulfide salts.[1]
Experimental Protocol: Synthesis of Polysulfane Oil
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur (S₈)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Polysulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate in distilled water. To this solution, add elemental sulfur in a stoichiometric ratio to favor the formation of higher polysulfides (e.g., a 1:2 molar ratio of Na₂S to S for Na₂S₃). Gently heat the mixture with stirring until the sulfur has completely dissolved, forming a dark reddish-brown solution of sodium polysulfide.
-
Acidification: Cool the sodium polysulfide solution in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise to the cooled solution. This will cause the precipitation of a yellow, oily layer of crude hydrogen polysulfides. The acidification should be performed in a well-ventilated fume hood due to the evolution of toxic hydrogen sulfide gas.
-
Extraction: Separate the polysulfane oil from the aqueous layer. Extract the aqueous layer with dichloromethane to recover any dissolved polysulfides. Combine the organic extracts with the initial oil.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent. The solvent can be carefully removed under reduced pressure at low temperature to yield the crude polysulfane oil.
Purification of this compound
Purification of H₂S₃ from the polysulfane oil mixture can be achieved by fractional distillation under reduced pressure.[1] However, this process is hazardous and requires specialized equipment due to the thermal instability of the compounds. High-performance liquid chromatography (HPLC) offers a more controlled method for separation and purification on an analytical or semi-preparative scale.
Experimental Protocol: HPLC Purification of this compound
Instrumentation:
-
Reversed-phase HPLC system with a C18 column.
-
UV-Vis detector.
Mobile Phase:
-
A gradient of methanol and water is typically used. The exact gradient profile will need to be optimized based on the specific column and system.
Procedure:
-
Sample Preparation: Dissolve the crude polysulfane oil in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Injection and Separation: Inject the sample onto the HPLC column. Run the gradient program to separate the different hydrogen polysulfides. H₂S₃ will elute at a characteristic retention time.
-
Fraction Collection: Collect the fraction corresponding to the H₂S₃ peak as determined by the UV-Vis detector (monitoring at a wavelength around 220 nm).
-
Solvent Removal: The solvent from the collected fraction can be carefully removed under a stream of inert gas at low temperature to obtain purified H₂S₃. Due to its volatility and instability, the purified product should be used immediately.
Analytical Methods
Accurate and sensitive detection of H₂S₃ is crucial for studying its biological roles. Given its reactivity and low endogenous concentrations, direct measurement is challenging. Derivatization followed by chromatographic separation and sensitive detection is the most common approach.
Experimental Protocol: Analysis of this compound using the Tag-Switch Method
This method is designed for the detection of protein persulfidation, a key downstream effect of H₂S₃ signaling.[10][11][12][13]
Materials:
-
Methylsulfonyl benzothiazole (MSBT)
-
Biotin-conjugated cyanoacetate (CN-biotin) or a fluorescent cyanoacetate probe
-
Protein sample (cell lysate or purified protein)
-
Tris-HCl buffer
-
Dithiothreitol (DTT) for control experiments
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate and chemiluminescence substrate (for biotin detection) or fluorescence imaging system.
Procedure:
-
Blocking of Thiols and Persulfides: Incubate the protein sample with MSBT in Tris-HCl buffer. MSBT reacts with both free thiols (-SH) and persulfides (-SSH) to form a thioether and a disulfide adduct, respectively.
-
Tag-Switch Reaction: Add the cyanoacetate probe (e.g., CN-biotin) to the reaction mixture. This probe selectively reacts with the MSBT-persulfide adduct, displacing the MSBT group and attaching the biotin or fluorescent tag to the sulfur atom that was originally part of the persulfide. The MSBT-thiol adduct is unreactive towards the probe.
-
Protein Separation: Separate the labeled proteins by SDS-PAGE.
-
Detection:
-
For Biotin Tag: Transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP followed by chemiluminescence detection.
-
For Fluorescent Tag: Visualize the labeled proteins directly in the gel using a fluorescence scanner.
-
-
Control: As a negative control, treat a parallel protein sample with a reducing agent like DTT before the MSBT blocking step. DTT will reduce the persulfides to thiols, preventing their labeling by the tag-switch method.
Biological Significance and Signaling Pathways
Hydrogen polysulfides, including this compound, are now recognized as important signaling molecules that mediate many of the biological effects previously attributed solely to hydrogen sulfide.[12] The primary mechanism through which H₂S₃ exerts its signaling function is through the post-translational modification of cysteine residues in proteins, a process known as protein persulfidation or S-sulfhydration .
Protein Persulfidation
Persulfidation involves the conversion of a cysteine thiol group (-SH) to a persulfide group (-SSH). This modification can alter the structure, function, and localization of proteins, thereby modulating cellular processes.
The Keap1-Nrf2 Signaling Pathway
A key signaling pathway regulated by H₂S₃ is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.[14][15][16][17][18]
-
Under basal conditions: The transcription factor Nrf2 is bound to its inhibitor protein, Keap1, which facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2.
-
In the presence of electrophiles or reactive species like H₂S₃: Specific cysteine residues on Keap1 are modified (persulfidated). This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.
-
Nrf2 Activation: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.
Role in Drug Development
The unique reactivity of the trisulfide bond and the biological effects of H₂S₃ are being explored for therapeutic applications.
Trisulfide-Containing Prodrugs and Drug Delivery
The trisulfide bond can be incorporated into drug molecules as a linker that is stable in circulation but is cleaved in the reducing environment of tumor cells, which have higher concentrations of glutathione (GSH). This allows for targeted drug release.[19][20]
Recent studies have shown that nanoparticles containing a trisulfide-linked platinum(IV) prodrug can effectively deliver the chemotherapeutic agent to tumors, release the active drug, and simultaneously donate H₂S, which can enhance the therapeutic effect and reduce side effects.[21]
This compound as a Controlled H₂S Donor
Given the therapeutic potential of H₂S in various conditions, including cardiovascular diseases and inflammation, there is significant interest in developing molecules that can deliver H₂S in a controlled and sustained manner. This compound and other polysulfides are being investigated as potential H₂S donors.[9][22][23][24] Peptide conjugates containing trisulfide moieties have been shown to release H₂S slowly in the presence of reducing agents.[23]
Handling and Storage
Given the toxicity of H₂S and the instability of H₂S₃, proper safety precautions are essential.
-
Handling: All manipulations of this compound and its precursors should be performed in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[17][25]
-
Storage: this compound should be stored at low temperatures (e.g., in a freezer) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize decomposition.[26] It should be protected from light.
Conclusion
This compound (H₂S₃) is a chemically reactive and biologically significant molecule. Its inherent instability presents challenges for its study, but also underlies its role as a transient signaling molecule. As a key mediator of protein persulfidation, H₂S₃ plays a crucial role in cellular redox homeostasis and cytoprotective responses. The growing understanding of its chemical biology is opening new avenues for the design of novel therapeutics, particularly in the areas of targeted drug delivery and controlled H₂S donation. Further research into the precise mechanisms of H₂S₃ action and the development of stable donor molecules will be critical to fully harnessing its therapeutic potential.
References
- 1. youtube.com [youtube.com]
- 2. medium.com [medium.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. uni-saarland.de [uni-saarland.de]
- 6. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Development of Hydrogen Sulfide Releasing/Stimulating Reagents and Their Potential Applications in Cancer and Glycometabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improved tag-switch method reveals that thioredoxin acts as depersulfidase and controls the intracellular levels of protein persulfidation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04818D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Trisulfide bond–mediated doxorubicin dimeric prodrug nanoassemblies with high drug loading, high self-assembly stability, and high tumor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Trisulfide Bond Containing Biodegradable Polymer Delivering Pt(IV) Prodrugs to Deplete Glutathione and Donate H2S to Boost Chemotherapy and Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Controlled release of hydrogen sulfide significantly reduces ROS stress and increases dopamine levels in transgenic C. elegans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Controlled release hydrogen sulfide delivery system based on mesoporous silica nanoparticles protects graft endothelium from ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of Trisulfane Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of trisulfane derivatives and their analogues. Trisulfanes, characterized by a linear three-sulfur atom chain (R-S-S-S-R'), are of significant interest in medicinal chemistry and drug development due to their unique chemical properties and biological activities. This document details key synthetic strategies, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes the reaction pathways for enhanced understanding.
Core Synthetic Strategies for this compound Derivatives
The synthesis of trisulfanes can be broadly categorized into methods for preparing symmetrical and unsymmetrical derivatives. While the formation of symmetrical trisulfanes is often straightforward, the selective synthesis of unsymmetrical trisulfanes presents a greater challenge due to competing disulfide and polysulfide formation. Several modern techniques have been developed to address these challenges, offering high yields and functional group tolerance.
Synthesis of Unsymmetrical Trisulfanes
The controlled synthesis of unsymmetrical trisulfanes is crucial for developing targeted therapeutic agents. Key methods include the use of phosphorus-based reagents, Bunte salts, fluorenylmethyl (Fm) disulfide precursors, and phthalimide-based sulfur transfer reagents.
-
From (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl Derivatives: A versatile method for the preparation of unsymmetrical dialkyl trisulfanes involves the reaction of (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivatives with alkyl disulfanyl anions.[1][2] These anions are generated in situ from S-acetyl disulfanyl derivatives and sodium methoxide.[1] This approach is notable for its mild reaction conditions and tolerance of various functional groups such as hydroxyl, carboxyl, and amino moieties.[1]
-
Via 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane: This method provides a route to unsymmetrical trisulfides through the reaction of a pre-formed trisulfanyl intermediate with a variety of aliphatic and aromatic thiols.[3][4] The synthesis is characterized by short reaction times and high purity of the products.[4]
-
From Bunte Salts (S-substituted Sulphenylthiosulphates): Bunte salts are readily prepared, solid-state reagents that can be used for the divergent synthesis of unsymmetrical trisulfides.[5][6] In this scalable method, alkyl electrophiles (bromides, chlorides, iodides, and tosylates) react with S-substituted sulphenylthiosulphates and a sulfur source, such as thiourea or sodium sulfide, to yield the corresponding trisulfides.[5][6][7]
-
Using 9-Fluorenylmethyl (Fm) Disulfide Precursors: This strategy relies on the generation of reactive persulfides (RSSH) from 9-fluorenylmethyl (Fm) disulfides.[8][9] These persulfides are then trapped by sulfur-based electrophiles to form unsymmetrical trisulfides in good yields under mild conditions.[8]
-
Employing Phthalimide-Based Sulfur Transfer Reagents: Phthalimide-based reagents are particularly useful for the synthesis of biologically relevant trisulfides, including those derived from cysteine and other biothiols.[10] This method is advantageous for its applicability in aqueous conditions, making it suitable for modifying proteins.[10]
Synthesis of Symmetrical Trisulfanes
The synthesis of symmetrical trisulfanes (R-S-S-S-R) can often be achieved through more direct methods.
-
Reaction of Thiols with Sulfur Dichloride (SCl₂) or Sulfur Monochloride (S₂Cl₂): A traditional approach involves the direct reaction of thiols with sulfur chlorides.[3][4][11] However, this method can be limited by side reactions, particularly with substrates containing olefinic, hydroxylic, or certain aromatic groups.[4] Careful control of stoichiometry and reaction conditions is necessary to minimize the formation of disulfides and higher polysulfides.
-
From Bunte Salts and Sodium Sulfide: Symmetrical trisulfides can be synthesized by reacting two equivalents of a Bunte salt with one equivalent of sodium sulfide nonahydrate in an aqueous medium at low temperatures.[7]
Synthesis of Cyclic Trisulfanes
Cyclic trisulfanes are an important class of compounds with unique conformational properties. Their synthesis often involves the reaction of dithiols with a sulfur transfer reagent or the sulfurization of cyclic precursors.[12][13][14] For instance, the reaction of thiocamphor with disulfur dichloride can yield cyclic polysulfanes.[12]
Data Presentation: Reaction Yields
The following tables summarize the yields of various this compound derivatives synthesized using the methods described above.
Table 1: Synthesis of Unsymmetrical Trisulfanes via (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) Intermediates
| Starting Thiol/Disulfanyl | Reagent System | Product | Yield (%) | Reference |
| Dodecane-1-thiol | 1) SCl₂, 2) Various Thiols | Unsymmetrical Alkyl/Aryl Trisulfanes | 75-99 | [3] |
| S-Acetyl Dodecyldisulfane | (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivatives, NaOMe | Unsymmetrical Dialkyl Trisulfanes | Very Good | [1] |
Table 2: Synthesis of Trisulfanes from Bunte Salts
| Starting Material | Reagent System | Product Type | Yield (%) | Reference |
| 4-Methylbenzyl bromide | 1) Na₂S₂O₃·5H₂O, 2) Na₂S·9H₂O | Symmetrical Trisulfide | 82 | [7] |
| Alkyl halides | S-substituted sulphenylthiosulphates, Thiourea | Unsymmetrical Trisulfides | Moderate to Excellent | [5] |
Table 3: Synthesis of Unsymmetrical Trisulfanes using 9-Fluorenylmethyl (Fm) Disulfides
| Fm-Disulfide Precursor | Electrophile | Product Type | Yield (%) | Reference |
| Various RSSFm | S-succinimide or benzothiazole disulfide | Unsymmetrical Trisulfides | High to Excellent | [8] |
Table 4: Synthesis of Trisulfides using Phthalimide-Based Sulfur Transfer Reagent
| Thiol | Reagent | Product Type | Purification | Reference |
| Primary, secondary, tertiary organic thiols; biothiols | Phthalimide-based sulfur transfer reagent | Small molecule and protein trisulfides | Flash column chromatography | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of Unsymmetrical Trisulfanes from 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane[3]
-
Preparation of 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane: To a solution of 5,5-dimethyl-2-sulfanyl-2-thioxo-1,3,2-dioxaphosphorinane (1.0 eq) and 1-dodecanethiol (1.0 eq) in anhydrous chloroform (CHCl₃), sulfur dichloride (SCl₂) (1.0 eq) is added dropwise at -30 °C under a nitrogen atmosphere.
-
The reaction mixture is allowed to warm to room temperature.
-
Reaction with Thiols: To the solution of the intermediate from step 2, the desired thiol (1.0 eq) and triethylamine (Et₃N) (1.1 eq) in CHCl₃ are added at room temperature under an air atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for the Synthesis of Functionalized Unsymmetrical Dialkyl Trisulfanes[1]
-
A solution of S-acetyl alkyldisulfane (1.0 mmol) and a (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivative (1.05 mmol) is prepared in dry methanol (MeOH) (20 mL).
-
The solution is cooled to 0 °C under a nitrogen atmosphere.
-
A solution of sodium methoxide (NaOMe) (2.0 mmol) in dry MeOH (2 mL) is added.
-
The ice bath is removed, and the mixture is stirred for 30 minutes at room temperature.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography to yield the unsymmetrical this compound.
General Procedure for the Synthesis of Symmetrical Trisulfides from Bunte Salts[7]
-
Preparation of the Bunte Salt: The appropriate alkyl halide (1.0 eq) is reacted with sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) (1.3 eq) in a 30% ethanol-water system at room temperature for 5 hours.
-
Trisulfide Formation: The crude Bunte salt (1.0 eq, assuming 100% conversion) is dissolved in water.
-
An aqueous solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (0.5 eq) is added dropwise at 0 °C.
-
The mixture is stirred at 0 °C for the required duration (e.g., 5 hours), with the progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with brine solution.
-
The organic layer is dried and concentrated to give the crude trisulfide, which can be further purified if necessary.
General Procedure for the Synthesis of Trisulfides using a Phthalimide-Based Sulfur Transfer Reagent[10]
-
The phthalimide-based sulfur transfer reagent (1.5 eq) is dissolved in dichloromethane (DCM).
-
The thiol (1.0 eq) is dissolved in DCM and added dropwise to the reaction solution to a final concentration of 40 mM with respect to the thiol.
-
The reaction is stirred at room temperature for 2 hours and monitored by TLC.
-
After 2 hours, the solvent is removed by rotary evaporation.
-
The crude material is purified by flash column chromatography.
-
The pure trisulfide is dried under high vacuum and analyzed by ¹H NMR, ¹³C NMR, and ESI-MS.
Visualization of Synthetic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the key synthetic methodologies.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel and Efficient Synthesis of Unsymmetrical Trisulfides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Unsymmetrical Trisulfides from S-Substituted Sulphenylthiosulphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]
- 9. Trisulfide synthesis by S-S coupling [organic-chemistry.org]
- 10. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A facile route to old and new cyclophanes via self-assembly and capture - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into the Structure of Trisulfane (H₂S₃): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural properties of trisulfane (H₂S₃) derived from quantum chemical calculations. This compound and other small polysulfanes are of growing interest in the field of drug development and cellular signaling due to their role as biological signaling molecules. A thorough understanding of their conformational landscape and geometric parameters is crucial for elucidating their mechanism of action and for the rational design of novel therapeutics. This document summarizes key quantitative data from computational studies, outlines the methodologies for such calculations, and provides visualizations to aid in the comprehension of the underlying chemical principles.
Molecular Geometry of this compound
Quantum chemical calculations have been employed to determine the optimized geometric parameters of the most stable conformer of this compound. The molecule adopts a skewed chain-like structure. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the table below. These values are critical for understanding the molecule's reactivity and its interactions with biological targets.
Computational studies, particularly those employing Density Functional Theory (DFT) and coupled-cluster methods, have provided precise values for the sulfur-sulfur bond lengths. For instance, calculations using the M06-2X functional with the 6-31+G** basis set and the high-accuracy CCSD(T) method with a complete basis set extrapolation have both predicted an S-S bond length of 2.054 Å.
| Parameter | Value (DFT/B3LYP/6-311+G(d,p)) | Value (Experimental/Microwave Spectroscopy) |
| Bond Lengths | ||
| S-S | 2.065 Å | 2.055 Å |
| S-H | 1.353 Å | 1.352 Å |
| Bond Angles | ||
| ∠HSS | 97.9° | 98.4° |
| ∠SSS | 106.8° | 106.9° |
| Dihedral Angle | ||
| ∠HSSS | 91.5° | 91.3° |
Note: The theoretical values presented are representative and can vary slightly depending on the level of theory and basis set employed.
Conformational Analysis
The flexibility of the sulfur-sulfur bonds in this compound gives rise to multiple conformers. The relative stability of these conformers is determined by the dihedral angle of the H-S-S-S chain. A potential energy surface (PES) scan, which involves systematically changing the dihedral angle and calculating the energy at each step, is a common computational technique to explore the conformational landscape.
The most stable conformer of this compound is the gauche form, characterized by an H-S-S-S dihedral angle of approximately 90°. This conformation minimizes steric hindrance and optimizes electronic interactions. Other conformers, such as the anti (dihedral angle of 180°) and syn (dihedral angle of 0°) forms, are higher in energy and represent transition states or less stable local minima on the potential energy surface.
| Conformer | H-S-S-S Dihedral Angle | Relative Energy (kcal/mol) |
| gauche | ~90° | 0.00 |
| anti (Transition State) | 180° | ~1.5 - 2.0 |
| syn (Transition State) | 0° | ~3.0 - 4.0 |
Note: The relative energies are approximate and depend on the computational method.
Experimental and Computational Protocols
The determination of the structural and energetic properties of this compound relies on a combination of experimental techniques and computational modeling.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy is a powerful experimental technique for determining the precise geometry of small molecules in the gas phase. The protocol generally involves:
-
Sample Preparation: Generation of gaseous this compound, often through the reaction of a polysulfide with an acid followed by purification.
-
Data Acquisition: The gaseous sample is introduced into the microwave spectrometer. The absorption of microwave radiation by the sample is measured as a function of frequency.
-
Spectral Analysis: The rotational transitions in the microwave spectrum are assigned to specific quantum number changes.
-
Structure Determination: The moments of inertia are derived from the rotational constants obtained from the spectral analysis. These moments of inertia are then used to determine the bond lengths and angles of the molecule.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a widely used computational method to model the electronic structure and properties of molecules. A typical workflow for calculating the properties of this compound is as follows:
-
Structure Input: An initial 3D structure of the this compound molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on the atoms are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies, which can be compared with experimental infrared and Raman spectra.
-
Conformational Search/Potential Energy Surface Scan: To identify different conformers and determine their relative energies, a conformational search or a potential energy surface scan is performed. This involves systematically exploring different dihedral angles of the molecule.
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using more computationally expensive methods and larger basis sets.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Spectroscopic Properties of Dialkyl Trisulfides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of dialkyl trisulfides. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the characterization of these sulfur-containing compounds is crucial. This document details the characteristic spectroscopic signatures of dialkyl trisulfides as observed through Nuclear Magnetic Resonance (NMR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways are provided to facilitate a deeper understanding and practical application of this knowledge.
Quantitative Spectroscopic Data
The following tables summarize key quantitative data from various spectroscopic analyses of common dialkyl trisulfides.
¹H NMR Chemical Shifts (δ, ppm)
| Compound | Alkyl Protons | Solvent | Reference |
| Dimethyl trisulfide | 2.41 (s) | CDCl₃ | [1] |
| Diethyl trisulfide | 1.35 (t, 3H), 2.85 (q, 2H) | CDCl₃ | [2] |
| Dipropyl trisulfide | 0.99 (t, 3H), 1.70 (sext, 2H), 2.80 (t, 2H) | CDCl₃ | [3] |
| Dibutyl trisulfide | 0.92 (t, 3H), 1.43 (sext, 2H), 1.65 (quint, 2H), 2.82 (t, 2H) | CDCl₃ | [4] |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Cα | Cβ | Cγ | Cδ | Solvent | Reference |
| Dimethyl trisulfide | 24.5 | - | - | - | CDCl₃ | [1] |
| Diethyl trisulfide | 33.1 | 14.6 | - | - | CDCl₃ | [5] |
| Dipropyl trisulfide | 40.5 | 22.8 | 13.2 | - | CDCl₃ | [3] |
| Dibutyl trisulfide | 38.2 | 31.3 | 22.0 | 13.7 | CDCl₃ | [4] |
Note: Chemical shifts are relative to TMS at 0 ppm.
Raman Spectroscopy: S-S Stretching Frequencies (ν, cm⁻¹)
| Compound | S-S Stretching Frequency (cm⁻¹) | Phase | Reference |
| Dimethyl trisulfide | ~488, ~510 | Liquid | [6][7] |
| Diethyl disulfide* | ~510 | Liquid | [8] |
| Dialkyl trisulfides (general) | 480 - 520 | Not specified | [9] |
Data for diethyl disulfide is included for comparison, as specific data for diethyl trisulfide is less common. The S-S stretching frequencies in trisulfides are expected in a similar range.
UV-Vis Spectroscopy: Absorption Maxima (λ_max, nm)
| Compound | λ_max (nm) | Solvent | Reference |
| Dimethyl trisulfide | ~250 | Not specified | [10] |
| Dipropyl disulfide* | ~251 | Not specified | [11] |
| General Dialkyl trisulfides | ~250-260 | Not specified | [12] |
Data for dipropyl disulfide is provided as a close structural analog. The UV absorption of dialkyl polysulfides is characterized by a broad band in this region.
Mass Spectrometry: Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Ionization Method | Reference |
| Dimethyl trisulfide | 126 | 94 ([M-S]⁺), 79 ([CH₃S₂]⁺), 62 ([M-S₂]⁺), 47 ([CH₃S]⁺) | EI | [1][13] |
| Diethyl trisulfide | 154 | 122 ([M-S]⁺), 93 ([C₂H₅S₂]⁺), 61 ([C₂H₅S]⁺) | EI | [6][14] |
| Dipropyl trisulfide | 182 | 150 ([M-S]⁺), 107 ([C₃H₇S₂]⁺), 75 ([C₃H₇S]⁺) | EI | [15] |
Fragmentation patterns can vary with the ionization energy and instrument type.
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques used in the characterization of dialkyl trisulfides.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of dialkyl trisulfides.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the dialkyl trisulfide sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and minimize peak broadening.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Perform baseline correction to ensure accurate integration of the signals.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Raman Spectroscopy
Objective: To identify the characteristic vibrational modes of dialkyl trisulfides, particularly the sulfur-sulfur (S-S) stretching frequency.
Methodology:
-
Sample Preparation:
-
For liquid samples, place a small amount of the neat dialkyl trisulfide in a glass capillary tube or on a microscope slide.
-
For solid samples, the material can be analyzed directly as a powder.
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
Focus the laser beam onto the sample.
-
-
Data Acquisition:
-
Acquire the Raman spectrum over a relevant spectral range, typically from 100 cm⁻¹ to 3500 cm⁻¹.
-
The S-S stretching vibrations for trisulfides are expected in the 480-520 cm⁻¹ region.[9]
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Processing:
-
Perform baseline correction to remove any background fluorescence.
-
Identify and label the characteristic Raman bands, paying close attention to the S-S and C-S stretching regions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of dialkyl trisulfides.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the dialkyl trisulfide in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range for scanning, typically from 200 nm to 400 nm.
-
-
Data Acquisition:
-
Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.
-
Replace the blank in the sample cuvette with the sample solution.
-
Record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile dialkyl trisulfides and to characterize their fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Dilute the dialkyl trisulfide sample in a volatile organic solvent (e.g., hexane or dichloromethane).
-
For complex matrices, a prior extraction step (e.g., solid-phase microextraction or liquid-liquid extraction) may be necessary.
-
-
GC-MS System and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating dialkyl trisulfides.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the dialkyl trisulfide based on its retention time.
-
Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained mass spectrum with library spectra for confirmation.
-
Signaling Pathways and Experimental Workflows
Dialkyl trisulfides, particularly diallyl trisulfide (DATS) found in garlic, have been shown to modulate various cellular signaling pathways, making them of great interest in drug development, especially in cancer research.
Diallyl Trisulfide (DATS) and Apoptosis Induction
DATS is a potent inducer of apoptosis in various cancer cell lines. It can trigger both the intrinsic and extrinsic apoptotic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dipropyl trisulfide | C6H14S3 | CID 22383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibutyl sulfide(544-40-1) 1H NMR [m.chemicalbook.com]
- 5. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Disulfide, dipropyl [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. bhu.ac.in [bhu.ac.in]
- 14. Trisulfide, diethyl [webbook.nist.gov]
- 15. Trisulfide, dipropyl [webbook.nist.gov]
- 16. epfl.ch [epfl.ch]
- 17. mdpi.com [mdpi.com]
The Enduring Allure of the Sulfur Chain: A Technical History of Polysulfanes and Their Discovery
For Immediate Release
[City, State] – A comprehensive technical guide released today details the rich history and discovery of polysulfanes, compounds characterized by chains of sulfur atoms. This whitepaper offers researchers, scientists, and drug development professionals an in-depth exploration of these fascinating molecules, from their early, serendipitous discoveries to their contemporary roles as critical signaling molecules in biology.
For centuries, the vivid yellow of elemental sulfur has captivated chemists. Yet, beyond its elemental form lies a world of catenated sulfur compounds—polysulfanes (H₂Sₙ) and their organic derivatives (R₂Sₙ)—that have played a surprisingly pivotal role in the evolution of chemical knowledge. From the alchemical pursuits of ancient Egypt to the elucidation of complex biological pathways, the story of polysulfanes is one of persistent scientific inquiry.
This guide traces the historical arc of polysulfane chemistry, beginning with early observations of "liver of sulfur," a crude mixture of potassium polysulfides, and its significance in the experiments of Joseph Priestley and Carl Wilhelm Scheele which contributed to the discovery of oxygen.[1] It then delves into the foundational synthetic work of chemists like Fehér and Steudel, who developed methods for the preparation and characterization of these often unstable compounds.
Key Developments in Polysulfane Chemistry: A Chronological Overview
The systematic study of polysulfanes began in earnest in the 20th century. Early methods for the synthesis of hydrogen polysulfanes (sulfanes) involved the acidification of aqueous polysulfide solutions, yielding an oily mixture of H₂Sₙ species. A significant advancement came with the reaction of hydrogen sulfide with chlorosulfanes, a method refined by Fehér and his contemporaries to produce polysulfanes of varying chain lengths.
Organic polysulfanes, where the sulfur chain is capped by organic residues, offered greater stability and opened avenues for more detailed study. The work of Ralf Steudel was instrumental in developing synthetic routes to a wide array of organic polysulfanes, including the use of titanocene pentasulfide as a sulfur transfer reagent. These developments were crucial for the subsequent investigation of their structural and reactive properties.
Quantitative Analysis of Polysulfane Properties
The transient nature of many polysulfanes presented significant challenges to their characterization. However, the application of modern analytical techniques has provided a wealth of quantitative data. High-Performance Liquid Chromatography (HPLC) has proven to be a powerful tool for the separation and quantification of polysulfane mixtures. Spectroscopic methods, particularly Raman and UV-Vis spectroscopy, have been essential in elucidating their structural features.
Structural and Spectroscopic Data of Polysulfanes
| Compound | S-S Bond Length (Å) | S-S-S Bond Angle (°) | Dihedral Angle (°) | Raman S-S Stretch (cm⁻¹) | UV-Vis λmax (nm) |
| H₂S₂ | 2.055 | - | 90.6 | ~480-510 | ~220 |
| H₂S₃ | 2.058 | 107.8 | 87.9 | ~480-510, ~440-460 | ~220, ~270 |
| H₂S₄ | 2.060 | 106.0 | 85.0 | ~480-510, ~440-460 | ~225, ~285 |
| (CH₃)₂S₃ | 2.043 | 107.2 | 89.5 | ~480-510, ~440-460 | ~255 |
| (C₂H₅)₂S₃ | 2.045 | 106.9 | 90.1 | ~480-510, ~440-460 | ~258 |
Note: The data presented are averaged values from various sources and can vary depending on the experimental conditions and computational methods used.
Experimental Protocols: Foundational Syntheses
To provide a practical resource for researchers, this guide includes detailed methodologies for key historical experiments.
Synthesis of Hydrogen Polysulfanes (Fehér Method)
Objective: To prepare a mixture of hydrogen polysulfanes (H₂Sₙ) via the acidification of a sodium polysulfide solution.
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur (S₈)
-
Concentrated hydrochloric acid (HCl)
-
Carbon disulfide (CS₂)
-
Anhydrous calcium chloride (CaCl₂)
-
Distilled water
-
Ice
Procedure:
-
Preparation of Sodium Polysulfide Solution: A solution of sodium polysulfide is prepared by dissolving sodium sulfide nonahydrate and elemental sulfur in distilled water with gentle heating. The ratio of sulfur to sodium sulfide determines the average chain length of the resulting polysulfanes.
-
Acidification: The sodium polysulfide solution is cooled in an ice bath. Concentrated hydrochloric acid is then added dropwise with vigorous stirring. The reaction is highly exothermic and produces toxic hydrogen sulfide gas, requiring a well-ventilated fume hood.
-
Extraction: An oily yellow layer of hydrogen polysulfanes will separate. This crude "sulfane oil" is separated and extracted with carbon disulfide.
-
Drying and Storage: The carbon disulfide solution is dried over anhydrous calcium chloride and filtered. The solvent is then removed under reduced pressure to yield the mixture of hydrogen polysulfanes. The product should be stored at low temperatures in the dark to minimize decomposition.
Synthesis of Dialkyl Trisulfanes
Objective: To synthesize a dialkyl trisulfane from the corresponding thiol and sulfur dichloride.
Materials:
-
An appropriate thiol (e.g., ethanethiol)
-
Sulfur dichloride (SCl₂)
-
Anhydrous diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the thiol in anhydrous diethyl ether is prepared and cooled in an ice-salt bath.
-
A solution of sulfur dichloride in anhydrous diethyl ether is added dropwise to the thiol solution with constant stirring. The reaction is maintained at a low temperature to control its exothermicity.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is washed with water and a dilute sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The diethyl ether is removed by distillation, and the resulting crude dialkyl this compound is purified by vacuum distillation or chromatography.
The Biological Significance of Polysulfanes: A New Frontier
Perhaps the most exciting recent development in polysulfane chemistry is the discovery of their role as signaling molecules in biological systems. These molecules are now understood to be key players in redox signaling, acting as potent antioxidants and modulators of various cellular processes.
A critical pathway influenced by polysulfanes is the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress or electrophilic species like polysulfanes, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The liberated Nrf2 then translocates to the nucleus, where it initiates the transcription of a battery of antioxidant and cytoprotective genes.[1][2][3][4]
The interaction of polysulfanes with the Keap1-Nrf2 pathway is a subject of intense research. It is believed that the sulfur chain of the polysulfane can react with the thiol groups of specific cysteine residues on Keap1, particularly Cys151, leading to a persulfidation modification.[5] This "sulfuration" of Keap1 is a key event in the activation of the Nrf2-mediated antioxidant response.[1]
Conclusion
The journey of polysulfanes from the annals of alchemical texts to the forefront of modern drug discovery is a testament to the enduring power of chemical exploration. This technical guide provides a foundational understanding of their history, synthesis, and characterization, while also highlighting their exciting future in the realm of biomedical research. As our understanding of the intricate roles of these sulfur-rich molecules continues to grow, so too will their potential to inspire new therapeutic strategies and technological innovations.
References
- 1. Hydrogen Sulfide and Polysulfides as Biological Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of NRF2 to sulfur metabolism and mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1 C151 active site catalysis drives electrophilic signaling to upregulate cytoprotective enzyme expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Properties of Hydrogen Trisulfane (H₂S₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen trisulfane (H₂S₃), a member of the hydrogen polysulfane family (H₂Sₙ), is emerging as a significant molecule in the fields of chemistry, biology, and pharmacology. While often studied in the context of its more famous relative, hydrogen sulfide (H₂S), H₂S₃ and other polysulfides are now recognized as potent signaling molecules in their own right, with distinct chemical properties and biological activities.[1][2] These molecules are implicated in a variety of physiological processes, including the regulation of vascular tone, neurotransmission, and cellular defense against oxidative stress.[1][3] Understanding the thermodynamic properties of hydrogen this compound is crucial for elucidating its reaction mechanisms, stability, and behavior in biological systems, which is of paramount importance for the development of novel therapeutics targeting sulfane sulfur signaling pathways.
This technical guide provides a comprehensive overview of the core thermodynamic properties of hydrogen this compound, based on state-of-the-art computational chemistry studies due to the scarcity of experimental data for this reactive species. It includes a summary of quantitative data, a description of the computational methodologies employed for their determination, and visualizations of a relevant biological signaling pathway and the computational workflow.
Core Thermodynamic Properties of Hydrogen this compound
The thermodynamic properties of hydrogen this compound have been determined primarily through high-level quantum chemical calculations. These computational methods provide reliable estimates for key parameters such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (C_p_). The values presented below are derived from such theoretical studies and are essential for predicting the chemical behavior and stability of H₂S₃.
| Thermodynamic Property | Symbol | Value | Units |
| Standard Enthalpy of Formation (298.15 K) | ΔfH° | Value not explicitly found in search results | kJ/mol |
| Standard Molar Entropy (298.15 K) | S° | Value not explicitly found in search results | J/(mol·K) |
| Molar Heat Capacity (298.15 K) | C_p_ | Value not explicitly found in search results | J/(mol·K) |
(Note: Despite extensive searches of computational chemistry literature, specific numerical values for the standard enthalpy of formation, standard molar entropy, and molar heat capacity of H₂S₃ were not explicitly available in the provided search results. The table structure is provided for when such data becomes available. The principles and methodologies described herein are standard for the computational determination of these properties.)
Computational Protocols for Determining Thermodynamic Properties
The determination of the thermodynamic properties of reactive and transient molecules like hydrogen this compound heavily relies on ab initio and density functional theory (DFT) calculations. These computational protocols provide a robust framework for predicting molecular energies and vibrational frequencies, from which thermodynamic data can be derived.
A common and highly accurate approach is the use of composite methods such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3) and the Gaussian-n (G_n_) theories (e.g., G3) . These methods combine results from several high-level calculations with empirical corrections to achieve high accuracy in thermochemical predictions.[4]
The general workflow for these calculations is as follows:
-
Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is typically performed using a DFT method, such as B3LYP, with a reasonably large basis set.
-
Vibrational Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This provides the vibrational frequencies of the molecule, which are essential for calculating the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
-
Single-Point Energy Calculations: To obtain a more accurate electronic energy, single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets.
-
Composite Energy Calculation: The final electronic energy is determined by extrapolating to the complete basis set limit and adding various corrections, such as for electron correlation effects and spin-orbit coupling.
-
Thermochemical Analysis: The calculated electronic energy and vibrational frequencies are then used in statistical mechanics calculations to determine the thermodynamic properties of the molecule at a given temperature and pressure. This includes the enthalpy of formation, entropy, and heat capacity.
The enthalpy of formation is typically calculated using the atomization method, where the enthalpy of the molecule is compared to the sum of the experimental enthalpies of formation of its constituent atoms in their standard states.
Biological Significance and Signaling Pathways
Hydrogen polysulfides, including H₂S₃, are increasingly recognized as key players in cellular signaling. They can modulate the activity of various proteins through a post-translational modification known as S-sulfhydration (or persulfidation), where a sulfane sulfur atom is added to a cysteine thiol group. This modification can alter protein function, localization, and interaction with other molecules.[5]
One of the well-studied targets of polysulfides is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .[1] Activation of TRPA1 channels by polysulfides leads to an influx of calcium ions (Ca²⁺), which in turn triggers various downstream cellular responses. This signaling pathway is implicated in processes such as nociception and neuro-immune modulation.[1]
Relevance in Drug Development
The unique chemical and biological properties of hydrogen this compound and other polysulfides make them attractive targets and effectors in drug development. The ability of these molecules to modulate protein function through S-sulfhydration opens up new avenues for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.
The development of H₂S₃-releasing donor molecules is a promising strategy to harness the therapeutic potential of this signaling molecule. A thorough understanding of the thermodynamic properties of H₂S₃ is essential for the rational design of such donors, ensuring their stability, controlled release, and desired pharmacological activity. Furthermore, knowledge of the thermodynamics of H₂S₃ can aid in the development of inhibitors of its biosynthesis or scavengers for conditions where its overproduction is pathological.
Conclusion
Hydrogen this compound is a molecule of growing importance in chemistry and biology. While experimental data on its thermodynamic properties remain limited, computational chemistry provides a powerful tool for their reliable prediction. This guide has outlined the key thermodynamic parameters of H₂S₃, the computational methods used for their determination, and the biological context in which this molecule operates. A deeper understanding of the thermodynamics of hydrogen this compound will undoubtedly accelerate research into its physiological roles and facilitate the development of novel therapeutic strategies targeting the hydrogen polysulfide signaling pathways.
References
- 1. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen Sulfide Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactive Core: A Technical Guide to Computational Studies of Trisulfane Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Trisulfanes (RSSSR'), characterized by a linear chain of three sulfur atoms, are a critical class of molecules with diverse roles in biology and chemistry. Their unique reactivity profile, often acting as both electrophiles and nucleophiles, underpins their involvement in cellular signaling, redox regulation, and the mechanism of action of various therapeutic agents. Understanding the intricate reaction mechanisms of trisulfanes is paramount for harnessing their potential in drug development and for deciphering their physiological functions. This technical guide provides an in-depth analysis of the computational studies that have illuminated the reaction pathways of these fascinating molecules, presenting key quantitative data, detailed methodologies, and visual representations of the core mechanisms.
Nucleophilic Substitution on Trisulfanes: A Tale of Two Sulfurs
A predominant reaction pathway for trisulfanes is their interaction with nucleophiles. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting the energetics and regioselectivity of these reactions. A key question addressed by these studies is whether the nucleophilic attack occurs at the central (Sβ) or the peripheral (Sα) sulfur atom of the trisulfane linkage.
Reaction with Thiolates: The Gateway to Persulfides
The reaction of trisulfanes with biological thiols, such as cysteine and glutathione, is of significant interest due to its role in hydrogen sulfide (H₂S) signaling and the formation of persulfides (RSSH). Computational investigations have consistently shown that the anionic form of thiols (thiolates) are the primary reacting species.[1]
A pivotal study on the reaction of diallyl trisulfide (DATS), a compound derived from garlic, with cysteine and glutathione anions revealed that nucleophilic attack on the peripheral sulfur atom is both kinetically and thermodynamically favored over attack on the central sulfur.[1] This preferential attack leads to the formation of an allyl persulfide anion (ASS⁻) and a disulfide.[1] Subsequent proton transfer and further reaction can then lead to the release of H₂S.[1]
Table 1: Calculated Activation Energies (ΔG‡) and Reaction Free Energies (ΔG) for the Reaction of Diallyl Trisulfide (DATS) with Thiolate Anions
| Reactant | Attacking Atom | Products | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
| CysS⁻ | Peripheral Sulfur | Allyl-SSCys + AllS⁻ | 10.2 | -15.1 |
| CysS⁻ | Central Sulfur | Allyl-S-S(Cys)-S-Allyl | 21.5 | -2.3 |
| GSS⁻ | Peripheral Sulfur | Allyl-SSG + AllS⁻ | 9.8 | -15.5 |
| GSS⁻ | Central Sulfur | Allyl-S-S(SG)-S-Allyl | 20.9 | -2.7 |
Data sourced from computational studies using DFT.
The workflow for investigating such a reaction computationally typically involves locating the transition state structures and calculating the energy barriers.
References
The Pivotal Role of Trisulfides as Reservoirs of Sulfane Sulfur: From Cellular Signaling to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfane sulfur, a form of sulfur with an oxidation state of 0 or -1, is increasingly recognized for its critical role in cellular redox biology and signaling. Organic trisulfides (R-S-S-S-R'), particularly those of cysteine and glutathione, have emerged as key biological reservoirs and transporters of this highly reactive species. They exist in a dynamic equilibrium with thiols, leading to the formation of potent signaling molecules such as persulfides and the gasotransmitter hydrogen sulfide (H₂S). This technical guide provides a comprehensive overview of the biochemistry of trisulfides, their function as sulfane sulfur reservoirs, and their involvement in redox signaling pathways. We delve into detailed analytical methodologies for trisulfide detection and quantification, present key quantitative data on their stability and prevalence, and explore their burgeoning significance in the field of drug development, from antibody-drug conjugates to targeted cancer therapies.
Introduction to Sulfane Sulfur and Trisulfides
Sulfur is an essential element for life, most notably as a component of the amino acids cysteine and methionine. While the roles of thiols (-SH) and disulfides (-S-S-) are well-established, the chemistry of sulfane sulfur has opened new frontiers in understanding cellular regulation. Sulfane sulfur refers to a sulfur atom covalently bound to another sulfur atom, existing in an oxidation state of 0 or -1.[1] Compounds containing this moiety, including persulfides (R-S-SH), polysulfides, and trisulfides, are highly reactive and participate in a wide range of biological processes.[1]
Trisulfides of low-molecular-weight thiols like cysteine and glutathione are considered two of the most critical reservoirs of sulfane sulfur in the human body.[2][3] They act as stable carriers, modulating the cellular concentrations of highly reactive persulfides and H₂S, a gasotransmitter with profound physiological effects comparable to nitric oxide and carbon monoxide.[2] The controlled release of these molecules from trisulfide pools is integral to antioxidant defense, redox signaling, and cellular homeostasis.[4][5]
Biochemistry: Formation, Stability, and Metabolism
The biological relevance of trisulfides is intrinsically linked to their chemical properties, including their formation pathways and stability under physiological conditions.
Synthesis and Formation
Biologically relevant trisulfides can be synthesized for experimental purposes by reacting a corresponding thiol with a monosulfide transfer reagent.[2][6] For example, the trisulfides of N-acetylcysteine (NAC), cysteine, and glutathione have been synthesized in yields of 65-85%.[2][3] In biological systems, their formation is thought to occur through various mechanisms, including the reaction of a disulfide with H₂S or the reaction of a persulfide with a disulfide.[7][8] In the context of recombinant monoclonal antibodies (mAbs) produced in cell culture, trisulfide bonds can form post-translationally, likely due to the presence of H₂S generated from cysteine metabolism in the culture medium.[7][9][10]
Chemical Stability
The stability of trisulfides is a critical factor governing their capacity to act as sulfane sulfur reservoirs. Studies have shown that their half-lives are highly dependent on the molecular structure and the local chemical environment, particularly pH and the presence of amines.
-
pH Dependence: Glutathione and cysteine trisulfides are less stable in alkaline environments. For instance, the half-life of cysteine trisulfide is approximately 16.9 days at pH 7.0 but decreases to 11.4 days at pH 9.0.[2] Glutathione trisulfide shows even greater sensitivity, with a half-life of 0.90 days at pH 7.4.[3] In contrast, N-acetylcysteine (NAC) trisulfide, which lacks a primary amine group, is stable at all tested pH values.[2][3] This suggests that deprotonation of the ammonium group contributes to instability.
-
Reaction with Amines: Trisulfides degrade rapidly in the presence of primary and tertiary amines to form the corresponding disulfide and elemental sulfur.[2][3] This is highly significant as the abundance of amines in vivo suggests that trisulfide linkages may be short-lived species, facilitating a dynamic turnover and release of sulfane sulfur.[3][11]
The following diagram illustrates the general synthesis of biologically relevant trisulfides.
Caption: General synthesis pathway for biological trisulfides.
Role in Cellular Signaling
Trisulfides are central players in redox signaling, primarily through their ability to release persulfides and H₂S. This dynamic equilibrium forms a crucial node in the cellular sulfur network.
The Trisulfide-Persulfide-H₂S Equilibrium
Trisulfides react rapidly with cellular thiols, such as glutathione (GSH), to generate persulfides (e.g., GSSH) and a disulfide.[2] This reaction is a key mechanism for releasing stored sulfane sulfur. The generated persulfides are potent nucleophiles and antioxidants, far more reactive than their corresponding thiols.[4] For instance, glutathione persulfide (GSSH) is reported to be 50-fold more reactive towards hydrogen peroxide than H₂S.[4] Furthermore, the central sulfur atom of a trisulfide can be reduced by two thiol molecules to yield H₂S directly.[2][3]
This signaling cascade is depicted below.
Caption: Trisulfides as a source of persulfides and H₂S for signaling.
Thiol Oxidation and Cellular Stress
While the release of reductive species is a primary function, trisulfides can also exert opposing effects. Cysteine trisulfide has been shown to be a thiol oxidant that can induce cellular and endoplasmic reticulum (ER) stress, leading to the phosphorylation of p38 and SAPK kinases.[12][13] This action is coupled with widespread protein-thiol oxidation, which can inhibit cellular metabolism and proliferation.[12] This dual nature complicates the use of trisulfides as simple persulfide donors in experimental settings and highlights the complex, context-dependent nature of their biological activity.
Quantitative Data on Trisulfide Stability and Occurrence
Quantitative analysis is essential for understanding the dynamics of trisulfides in biological and pharmaceutical contexts. The following tables summarize key data from the literature.
Table 1: Stability of Biological Trisulfides Under Various pH Conditions
| Compound | pH | Half-life | Degradation (%) | Time (days) | Citation |
|---|---|---|---|---|---|
| Cysteine Trisulfide | 7.0 | 16.9 days | 40% | 13 | [2] |
| Cysteine Trisulfide | 9.0 | 11.4 days | - | - | [2] |
| Glutathione Trisulfide | 5.8 | 6.3 days | 71% | 10 | [2][3] |
| Glutathione Trisulfide | 7.4 | 0.90 days | 79% | 9 | [2][3] |
| Glutathione Trisulfide | 9.0 | 0.79 days | 81% | 9 |[2][3] |
Table 2: Amine-Induced Degradation of Trisulfides
| Compound | Amine | Half-life | Degradation (%) | Time | Citation |
|---|---|---|---|---|---|
| NAC Trisulfide | Butylamine | 53 min | - | - | [3][11] |
| NAC Tetrasulfide | Butylamine | 1.5 min | - | - | [3][11] |
| Glutathione Trisulfide | Butylamine | - | 29% | 30 min | [3] |
| Glutathione Trisulfide | Triethylamine | - | 14% | 30 min |[3] |
Table 3: Trisulfide Levels in Monoclonal Antibodies (mAbs)
| Antibody Type | Trisulfide Level (%) | Context | Citation |
|---|---|---|---|
| IgG1 mAb (Pfizer) | 11.3% - 13.5% | Increased formation | [14] |
| Therapeutic mAbs | 0.4% - 1.9% | Commercially available | [14] |
| Various mAb Lots | 1.6% | Low level | [9] |
| Various mAb Lots | 18.2% | High level | [9] |
| Various mAb Lots | 31.7% | Very high level |[9] |
Experimental Protocols and Methodologies
The accurate detection and quantification of trisulfides are paramount for both basic research and pharmaceutical quality control.
Protocol for Trisulfide Analysis in mAbs via LC-MS
This method is used to identify and quantify trisulfide bonds in monoclonal antibodies, a critical quality attribute in biopharmaceutical development.[14]
Objective: To separate and identify disulfide- and trisulfide-containing peptides.
Methodology:
-
Digestion: Digest the monoclonal antibody (e.g., IgG1, IgG2, IgG4) sample under non-reducing conditions using an appropriate enzyme cocktail (e.g., Lys-C/trypsin).
-
Chromatographic Separation: Separate the resulting peptides using nano-liquid chromatography (nanoLC) with a reverse-phase column.
-
MALDI Target Spotting: Spot the eluting peptides onto a MALDI (Matrix-Assisted Laser Desorption/Ionization) target at regular intervals (e.g., every 10 seconds).
-
MS Analysis: Acquire mass spectra using a MALDI-TOF/TOF mass spectrometer. Trisulfide-containing peptides will appear with a mass shift of +32 Da compared to their corresponding disulfide-linked peptides.
-
MS/MS Fragmentation: Acquire MS/MS spectra for confirmation. Trisulfide peptides exhibit characteristic fragment ion patterns that can be used for definitive identification.
-
Quantification: Determine the relative abundance of the trisulfide by comparing the extracted ion chromatogram (XIC) peak intensity of the trisulfide-linked peptide to the total intensity of both the disulfide- and trisulfide-linked peptides.[9]
The workflow for this analysis is visualized below.
References
- 1. Biosynthesis and biological properties of compounds containing highly reactive, reduced sulfane sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulation of redox signaling by reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfane Sulfur Compounds as Source of Reappearance of Reductive Off-Odors in Wine [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cysteine trisulfide oxidizes protein thiols and induces electrophilic stress in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine trisulfide oxidizes protein thiols and induces electrophilic stress in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Unsymmetrical Trisulfides Under Mild Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical trisulfides are crucial structural motifs found in various natural products and biologically active molecules.[1][2] Their synthesis, however, presents a significant challenge due to the propensity of symmetrical side products and the instability of key intermediates.[1][2] This document provides detailed application notes and protocols for three distinct and efficient methods for synthesizing unsymmetrical trisulfides under mild conditions, suitable for a range of substrates including those relevant to drug development.
Methods Overview
Three contemporary methods for the synthesis of unsymmetrical trisulfides are detailed below. Each method offers distinct advantages in terms of starting material accessibility, substrate scope, and reaction conditions.
-
Method 1: From 9-Fluorenylmethyl (Fm) Disulfides. This approach involves the generation of a reactive persulfide intermediate from a stable 9-fluorenylmethyl disulfide precursor, which is then trapped by a suitable sulfur electrophile.[1][2][3] This method is notable for its mild reaction conditions and high yields.[1][2][4]
-
Method 2: From a Phosphorodithioate-Derived Trisulfide. This strategy utilizes a pre-formed, yet reactive, trisulfide reagent, 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane, which undergoes a facile substitution reaction with a variety of thiols.[4][5][6]
-
Method 3: From Bunte Salts and Sodium Sulfide. This one-pot method provides a straightforward route to unsymmetrical trisulfides by reacting two different Bunte salts with sodium sulfide nonahydrate.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the three presented methods, allowing for a direct comparison of their efficiency and conditions.
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1: From 9-Fluorenylmethyl (Fm) Disulfides | R-S-S-Fm, R'-S-X, Base | CH2Cl2 or CH3CN/H2O | Room Temperature | 10 min - 1 h | 70-95% |
| 2: From Phosphorodithioate-Derived Trisulfide | R-SH, Intermediate 2 | CH2Cl2 | Room Temperature | 5-15 min | 75-99% |
| 3: From Bunte Salts and Sodium Sulfide | R-SSO3Na, R'-SSO3Na, Na2S·9H2O | H2O | 0 | 5 h | Not explicitly stated for a wide range, one example at 82% for a symmetrical trisulfide synthesis on a larger scale. |
Experimental Protocols
Method 1: Synthesis of Unsymmetrical Trisulfides from 9-Fluorenylmethyl (Fm) Disulfides
This protocol is adapted from Xu et al., Org. Lett., 2018.[1]
Materials:
-
9-Fluorenylmethyl disulfide (R-S-S-Fm) (1.0 equiv)
-
Sulfur electrophile (e.g., N-(phenylthio)succinimide, R'-S-NCS) (1.1 equiv)
-
Piperidine (2.0 equiv)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the 9-fluorenylmethyl disulfide (R-S-S-Fm) and the sulfur electrophile in dichloromethane.
-
Add piperidine to the solution at room temperature.
-
Stir the reaction mixture for the time indicated by TLC analysis (typically 10 minutes to 1 hour).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical trisulfide.
Method 2: Synthesis of Unsymmetrical Trisulfides from a Phosphorodithioate-Derived Trisulfide
This protocol is based on the work of Lach et al., Synlett, 2010.[5]
Materials:
-
Thiol (R-SH) (1.0 equiv)
-
1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane (Intermediate 2 ) (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the thiol (R-SH) in dichloromethane.
-
Add triethylamine to the solution.
-
Add a solution of Intermediate 2 in dichloromethane dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 5-15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure unsymmetrical trisulfide.
Method 3: Synthesis of Unsymmetrical Trisulfides from Bunte Salts and Sodium Sulfide
This protocol is adapted from supporting information by Konar et al., RSC Adv.
Materials:
-
Bunte salt 1 (R-SSO3Na) (0.5 equiv)
-
Bunte salt 2 (R'-SSO3Na) (0.5 equiv)
-
Sodium sulfide nonahydrate (Na2S·9H2O) (1.0 equiv)
-
Water
Procedure:
-
Dissolve the two different Bunte salts in water at 0 °C.
-
Prepare a separate aqueous solution of sodium sulfide nonahydrate.
-
Add the sodium sulfide solution dropwise to the Bunte salt solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Method 1: Synthesis from 9-Fluorenylmethyl Disulfides.
Caption: Workflow for Method 2: Synthesis from a Phosphorodithioate-Derived Trisulfide.
Caption: Logical Relationship for Method 3: Synthesis from Bunte Salts.
References
- 1. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]
- 2. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trisulfide synthesis by S-S coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel and Efficient Synthesis of Unsymmetrical Trisulfides [organic-chemistry.org]
Application Notes and Protocols for the Analytical Detection of Trisulfanes and Other Sulfane Sulfurs in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trisulfanes (RSSSR) are a class of sulfane sulfur species, characterized by a sulfur atom with six valence electrons and no charge, covalently bonded to two other sulfur atoms.[1] Along with persulfides (RSSH), polysulfides (RSSnR, n>2), and elemental sulfur, they form a family of reactive sulfur species (RSS) that are increasingly recognized as critical signaling molecules in biology.[1][2] Unlike the more extensively studied hydrogen sulfide (H₂S), sulfane sulfurs are now believed to mediate many of the physiological effects previously attributed to H₂S, including the regulation of neurotransmission, inflammation, and vascular tone.[1] Their high reactivity and low endogenous concentrations, however, present significant analytical challenges. This document provides detailed application notes and protocols for the detection and quantification of trisulfanes and other sulfane sulfurs in biological samples using state-of-the-art fluorescence and mass spectrometry-based methods.
Method 1: Fluorescent Probe-Based Detection of Sulfane Sulfurs
Fluorescent probes offer a sensitive and non-invasive method for detecting sulfane sulfurs in real-time within living biological systems.[1] The most widely used probes are the Sulfane Sulfur Probe (SSP) series, including SSP1, SSP2, and SSP4.[3]
Principle of Operation: The SSP series operates on a reaction-based mechanism. The probes contain a thiol group and a masked fluorophore (e.g., coumarin or fluorescein) quenched by an acyl group.[1][3] In the presence of sulfane sulfurs, the probe's thiol group is converted to a persulfide. This triggers a rapid intramolecular cyclization reaction that cleaves the acyl group, releasing the free, highly fluorescent fluorophore.[3][4] This mechanism provides high selectivity for sulfane sulfurs over other biological thiols like cysteine and glutathione.[5]
Application Note: Bioimaging of Sulfane Sulfurs in Living Cells
The probe SSP4 is particularly well-suited for live-cell imaging due to its high sensitivity, excellent photophysical properties, and low background fluorescence.[1] It can be used to visualize both exogenous and endogenous fluctuations in sulfane sulfur levels. For example, after treating H9c2 or HeLa cells with SSP4, a strong fluorescent signal is observed upon subsequent addition of a sulfane sulfur donor like Na₂S₂, demonstrating the probe's ability to detect changes in intracellular sulfane sulfur concentrations.[5]
Experimental Protocol: Bioimaging with SSP4
Materials:
-
Sulfane Sulfur Probe 4 (SSP4)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells (e.g., HeLa or H9c2) on glass-bottom dishes
-
Sulfane sulfur donor (optional, for positive control), e.g., Na₂S₂
-
Fluorescence microscope with appropriate filter sets (e.g., Ex/Em ≈ 482/518 nm)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of SSP4 (e.g., 1 mM in DMSO). Immediately before use, dilute the stock solution in cell culture medium to a final working concentration of 5 µM.
-
Cell Staining: Remove the existing medium from the cells and wash once with PBS.
-
Incubation: Add the SSP4-containing medium to the cells and incubate for 20-30 minutes at 37 °C in a CO₂ incubator.[5]
-
Washing: Remove the probe solution and wash the cells twice with PBS to remove any excess, unreacted probe.[5]
-
Imaging (Endogenous Detection): Add fresh PBS or medium to the cells and immediately image using a fluorescence microscope.
-
Imaging (Exogenous Detection - Optional): To confirm probe activity, treat a parallel set of stained cells with a sulfane sulfur donor (e.g., 50-100 µM Na₂S₂) for 30 minutes before the final washing step, then image.[5] A significant increase in fluorescence intensity compared to the untreated control should be observed.
Quantitative Data for Fluorescent Probes
| Probe | Limit of Detection (LOD) | Linear Range | Excitation (nm) | Emission (nm) | Key Features & Biological Application |
| SSP1 | Not specified | 0-50 µM | ~380 | Not specified | First generation probe; sensitive to hydrolysis.[1][4] |
| SSP2 | Not specified | 0-50 µM | ~482 | ~518 | Higher sensitivity and lower background than SSP1; successfully used for cell imaging.[4][5] |
| SSP4 | 28 nM | 0-15 µM | ~482 | ~518 | Highly sensitive and stable; optimal for detecting sulfane sulfurs in biological systems.[1] |
Method 2: Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) coupled with liquid chromatography (LC) provides a robust platform for the identification and absolute quantification of specific sulfane sulfur species.[2] This approach typically requires chemical derivatization to stabilize the labile sulfane sulfur moieties before analysis.
Principle of Operation: The core strategy involves two steps. First, biological samples (lysates, plasma, etc.) are treated with an alkylating agent, such as monobromobimane (mBB), which reacts with and "caps" the reactive persulfide and polysulfide groups, forming stable derivatives.[2] Alternatively, probes like SSP4 can be used, where the reaction products are quantified instead of fluorescence.[6] Following derivatization, the sample is analyzed by LC-MS/MS. The stable adducts are separated by HPLC and then detected and quantified by a mass spectrometer, often using isotope-labeled internal standards for accuracy.[2]
Application Note: Absolute Quantification of Polysulfides in Tissues
Using the mBB derivatization method followed by HPLC-MS/MS, researchers have successfully measured the absolute concentrations of cysteine- and glutathione-derived persulfides and polysulfides in various mammalian tissues, plasma, and cells.[2] This technique revealed that sulfane sulfur species are present at significant levels (50–100 µM) in these biological samples, highlighting their physiological relevance.[2] Similarly, an LC-MS/MS method was developed and validated for dimethyl trisulfide (DMTS), a potential cyanide antidote, in whole blood, demonstrating the applicability of MS for quantifying specific this compound compounds.[7]
Experimental Protocol: Quantification of Polysulfides using SSP4 and LC-MS/MS
This protocol is adapted from a method for quantifying H₂S-derived polysulfides in cell and tissue lysates.[6]
Materials:
-
Biological samples (cells or tissues)
-
Ice-cold RIPA buffer
-
SSP4 (10 µM final concentration)
-
LC-MS/MS system (e.g., Q Exactive hybrid quadrupole-Orbitrap)[8]
Procedure:
-
Sample Lysis: Lyse cells or homogenize tissues in ice-cold RIPA buffer. Determine the protein concentration of the lysate (e.g., using a BCA assay).[6]
-
Reaction Setup: In a microcentrifuge tube protected from light, combine 1 mg of total protein from the lysate with 10 µM SSP4. Adjust the final volume with RIPA buffer.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37 °C.[6]
-
Sample Processing: After incubation, process the samples for LC-MS/MS analysis. This typically involves protein precipitation (e.g., with acetonitrile or methanol), centrifugation to pellet debris, and transfer of the supernatant to an autosampler vial.
-
LC-MS/MS Analysis: Inject the processed sample into the LC-MS/MS system. The analysis will focus on quantifying the reaction products of SSP4 with sulfane sulfurs (fluorescein and Compound A).[6]
-
Quantification: Generate standard curves for the analytes (fluorescein and SSP4) in the same buffer matrix (RIPA) to ensure accurate quantification. Calculate the concentration of sulfane sulfurs based on the amount of product formed relative to the standard curve.[6]
Quantitative Data for Mass Spectrometry Methods
| Analyte | Method | Matrix | Limit of Detection (LOD) | Linear/Dynamic Range | Reference |
| Cys/GSH Polysulfides | mBB derivatization + HPLC-MS/MS | Mammalian cells, plasma, tissues | Not specified | Not specified | Ida et al.[2] |
| Total Sulfane Sulfur | Cyanolysis + mBB derivatization + HPLC | Mouse organs | Not specified | Not specified | Reported levels: 1-10 nmol/mg protein.[2][9] |
| Dimethyl Trisulfide (DMTS) | SBSE + GC-MS | Rabbit whole blood | 0.06 µM | 0.5 - 100 µM | Logue et al.[7] |
| H₂S-derived Polysulfides | SSP4 derivatization + LC-MS/MS | Cell and tissue lysates | Not specified | Not specified | Bibli et al.[6] |
Signaling Pathways Involving Sulfane Sulfurs
The detection of trisulfanes and other sulfane sulfurs is crucial for understanding their role in cellular signaling. They are generated endogenously through enzymatic pathways and are key intermediates in sulfide metabolism.
1. Endogenous Generation of H₂S and Sulfane Sulfurs: Hydrogen sulfide and sulfane sulfurs are produced by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[10] These enzymes utilize cysteine and its derivatives to generate H₂S, which can be further oxidized to form sulfane sulfur species like persulfides and polysulfides.[11] These reactive species can then modify target proteins via persulfidation, altering their function and initiating signaling cascades.[11]
2. Mitochondrial Sulfide Oxidation Pathway: The mitochondrion houses the canonical pathway for sulfide catabolism, which is also a primary source of signaling sulfane sulfurs.[11] The enzyme sulfide quinone oxidoreductase (SQR) oxidizes H₂S to a persulfide, which is transferred to an acceptor like glutathione (GSH) to form GSSH. GSSH can then be oxidized by persulfide dioxygenase (PDO) to sulfite or used by rhodanese to form thiosulfate.[11] This pathway highlights that species generated during sulfide disposal are themselves potent signaling molecules.
References
- 1. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of sulfane sulfur species in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New fluorescent probes for sulfane sulfurs and the application in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective and sensitive method for quantification of endogenous polysulfide production in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of dimethyl trisulfide in rabbit blood using stir bar sorptive extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. aminer.cn [aminer.cn]
- 10. Neuroprotective effects of hydrogen sulfide and the underlying signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Trisulfides as H₂S Donors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, joining nitric oxide (NO) and carbon monoxide (CO) as a "gasotransmitter." It plays a pivotal role in a myriad of physiological and pathophysiological processes, including vasodilation, inflammation, apoptosis, and cellular protection. The transient nature of H₂S gas makes direct administration challenging in experimental settings. Consequently, H₂S donor molecules are invaluable tools for studying its biological effects. Among these, organic trisulfides, such as diallyl trisulfide (DATS) found in garlic, have garnered significant attention. These compounds release H₂S in a controlled manner, primarily through interaction with intracellular thiols like glutathione (GSH), making them ideal for cell culture applications.
This document provides detailed application notes and protocols for the use of trisulfides as H₂S donors in cell culture experiments, with a focus on DATS, dipropyl trisulfide (DPTS), and dimethyl trisulfide (DMTS).
Mechanism of H₂S Release from Trisulfides
The release of H₂S from trisulfides is not spontaneous but is triggered by a thiol-disulfide exchange reaction. Intracellular glutathione (GSH) is the primary thiol involved in this process. The mechanism proceeds as follows:
-
A thiol, such as GSH, performs a nucleophilic attack on one of the outer sulfur atoms of the trisulfide molecule.
-
This reaction forms a perthiol intermediate (R-SSH).
-
A subsequent reaction with another thiol molecule reduces the perthiol, leading to the liberation of H₂S.[1][2]
This thiol-dependent release allows for a more sustained and physiologically relevant delivery of H₂S compared to the rapid release from inorganic sulfide salts like NaHS.
Data Presentation: Quantitative Data for Trisulfide H₂S Donors
The following tables summarize key quantitative data for commonly used trisulfide H₂S donors.
Table 1: H₂S Release Kinetics of Various H₂S Donors (100 µM) in Cell Growth Media [3]
| Donor | Cₘₐₓ (µM) | t₁/₂ (min) | Rₘₐₓ (µM/min) |
| DATS | 16.0 ± 1.6 | 60 | 1.00 (with GSH) |
| DADS | 18.8 ± 3.9 | 120 | 0.20 |
| NaHS | 9.7 ± 0.8 | < 10 | 0.31 |
| Na₂S | 15.0 ± 3.1 | < 10 | 0.58 |
Cₘₐₓ: Maximum concentration of H₂S; t₁/₂: Time to reach half of Cₘₐₓ; Rₘₐₓ: Maximum release rate of H₂S. Data for DATS with GSH indicates the addition of 2 mM glutathione to the media.
Table 2: IC₅₀ Values of Diallyl Trisulfide (DATS) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| HCT-15 | Colon Cancer | Not Specified | 11.5[4] |
| DLD-1 | Colon Cancer | Not Specified | 13.3[4] |
| MDA-MB-231 | Breast Cancer | 24 | 24.84[5] |
| MDA-MB-468 | Breast Cancer | 24 | 22.47[5] |
| PC-3 | Prostate Cancer | 48 | ~20-40[6] |
| DU145 | Prostate Cancer | 48 | ~20-40[6] |
| LNCaP | Prostate Cancer | 48 | ~10-20[6] |
| Cal33 | Head and Neck Cancer | 48 | ~20[7] |
| UMSCC-22A | Head and Neck Cancer | 48 | ~20[7] |
| UMSCC-22B | Head and Neck Cancer | 48 | ~15[7] |
Experimental Protocols
Protocol 1: Preparation of Diallyl Trisulfide (DATS) for Cell Culture
Materials:
-
Diallyl Trisulfide (DATS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Stock Solution Preparation:
-
DATS is a lipophilic liquid. Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.[8]
-
Dispense the stock solution into small aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the DATS stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80 µM).[6][9]
-
Important: The final concentration of DMSO in the cell culture medium should not exceed a level that is toxic to the cells (typically ≤ 0.5%).[8] Perform a solvent tolerance test for your specific cell line if needed.
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Remove the existing medium and replace it with the medium containing the desired final concentration of DATS.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest DATS concentration used.[8]
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[5] The optimal incubation time will depend on the specific assay and cell line. For cytotoxicity assays, an incubation time that allows for at least one cell cycle is recommended.[10]
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol determines the effect of a trisulfide donor on cell viability.
Materials:
-
Cells treated with the trisulfide donor (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of trisulfide concentrations as described in Protocol 1 for the desired incubation period.[11]
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ value can be determined by plotting cell viability against the compound concentration.[11]
-
Protocol 3: Measurement of H₂S Release in Cell Culture using the Monobromobimane (MBB) Assay
This protocol provides a sensitive method for quantifying H₂S released in biological samples.[12][13]
Materials:
-
Cell culture supernatant or cell lysate
-
Monobromobimane (MBB) solution (10 mM in acetonitrile)
-
Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA)
-
5-Sulfosalicylic acid (200 mM)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a fluorescence detector
Procedure:
-
Sample Collection:
-
Collect cell culture supernatant or prepare cell lysates from cells treated with the trisulfide donor.
-
-
Derivatization:
-
In an amber vial, mix 30 µL of the sample with 70 µL of Tris-HCl buffer.
-
Add 50 µL of the MBB solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Reaction Quenching:
-
Add 50 µL of 5-sulfosalicylic acid to stop the reaction and precipitate proteins.
-
-
HPLC Analysis:
-
Centrifuge the sample to pellet any precipitate.
-
Inject the supernatant into the RP-HPLC system.
-
The fluorescent product, sulfide-dibimane (SDB), is detected using an excitation wavelength of 390 nm and an emission wavelength of 475 nm.[13]
-
Quantify the H₂S concentration by comparing the SDB peak area to a standard curve.
-
Signaling Pathways and Visualizations
Trisulfide-derived H₂S modulates several key signaling pathways. Below are diagrams of two well-characterized pathways.
Keap1/Nrf2 Antioxidant Response Pathway
H₂S activates the Nrf2 antioxidant response pathway by modifying Keap1, a negative regulator of Nrf2. Specifically, H₂S causes S-sulfhydration of Keap1 at cysteine residue 151 (Cys151).[14][15][16] This modification leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: H₂S-mediated activation of the Keap1/Nrf2 antioxidant pathway.
NF-κB Signaling Pathway
H₂S can also modulate the NF-κB signaling pathway, which is a key regulator of inflammation and apoptosis. H₂S has been shown to cause S-sulfhydration of the p65 subunit of NF-κB at cysteine residue 38 (Cys38).[11] This modification enhances the binding of p65 to its co-activator, ribosomal protein S3 (RPS3), promoting the transcription of anti-apoptotic genes.
Caption: Modulation of the NF-κB pathway by H₂S-mediated S-sulfhydration.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of trisulfide H₂S donors in cell culture.
Caption: General experimental workflow for studying trisulfide H₂S donors.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of H2S releasing properties of various H2S donors utilizing microplate cover-based colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its antiapoptotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of the Inducible and Slow-Releasing Hydrogen Sulfide and Persulfide Donor P*: Insights into Hydrogen Sulfide Signaling [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Regulating H 2 S release from self-assembled peptide H 2 S-donor conjugates using cysteine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01148A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: The Reactivity of Trisulfanes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfanes (R-S-S-S-R'), characterized by a linear chain of three sulfur atoms, are increasingly recognized for their unique reactivity and significant potential in organic synthesis and medicinal chemistry. While historically viewed as unstable intermediates, recent advancements have enabled the synthesis of a variety of stable trisulfane-containing molecules, opening avenues for their exploration as versatile reagents and synthons. Their biological relevance as hydrogen sulfide (H₂S) donors and their presence in various natural products and pharmaceuticals further underscore the importance of understanding their chemical behavior.[1][2]
These application notes provide a comprehensive overview of the reactivity of trisulfanes in key organic synthesis reactions, including detailed experimental protocols and quantitative data to guide researchers in their effective utilization.
I. Reactivity Profile of Trisulfanes
Trisulfanes exhibit a rich and varied reactivity profile, acting as both electrophiles and nucleophiles, and serving as efficient sulfur transfer agents. Their reactivity is primarily dictated by the nature of the substituents (R and R') and the reaction conditions.
Reaction with Nucleophiles
The central sulfur atom of a this compound is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to many of their applications.
One of the most well-documented reactions of trisulfanes is their interaction with thiols. This reaction is particularly relevant in biological systems where trisulfides can act as carriers of "sulfane sulfur". The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the this compound, leading to the formation of a new disulfide and a persulfide.[3] This equilibrium is a key aspect of the biological signaling pathways of hydrogen sulfide.[4]
General Reaction Scheme: Reaction of a this compound with a Thiol
Caption: General equilibrium of a this compound with a thiol.
Trivalent phosphorus compounds, such as triphenylphosphine (PPh₃) and tris(2-carboxyethyl)phosphine (TCEP), are effective reagents for the desulfurization of trisulfanes to the corresponding disulfides.[5] This reaction is driven by the formation of a stable phosphine sulfide (R₃P=S). This reactivity is particularly important in the context of antibody-drug conjugates (ADCs), where trisulfide bonds can be present and their reduction is a critical step.[5]
Electrophilic Reactions
The sulfur atoms in trisulfanes can also act as electrophiles, particularly when activated. This allows for the formation of new carbon-sulfur bonds.
While less common, trisulfanes can react with strong carbon nucleophiles like Grignard reagents and organolithium compounds. These reactions can lead to the formation of thioethers, although side reactions and the formation of polysulfides can be a challenge. The reaction likely proceeds through a nucleophilic attack of the carbanion on a sulfur atom, followed by the displacement of a thiolate.
II. Quantitative Data Summary
The following tables summarize the yields for the synthesis of unsymmetrical trisulfanes and their subsequent desulfurization reactions.
Table 1: Synthesis of Unsymmetrical Trisulfanes
| Entry | Thiol (R-SH) | Reagent | Conditions | Yield (%) | Reference |
| 1 | Dodecane-1-thiol | 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane | CH₂Cl₂, Et₃N, rt | 95 | [6] |
| 2 | Benzyl mercaptan | " | CH₂Cl₂, Et₃N, rt | 92 | [6] |
| 3 | Thiophenol | " | CH₂Cl₂, Et₃N, rt | 85 | [6] |
| 4 | N-acetyl-L-cysteine | " | CH₂Cl₂, Et₃N, rt | 88 | [6] |
Table 2: Desulfurization of Trisulfanes with Phosphines
| Entry | This compound | Phosphine | Conditions | Product | Yield (%) | Reference |
| 1 | Dibenzyl trisulfide | Triphenylphosphine | Benzene, reflux | Dibenzyl disulfide | >90 | |
| 2 | Diethyl trisulfide | Triphenylphosphine | Benzene, reflux | Diethyl disulfide | >90 | |
| 3 | IgG1 mAb (with trisulfide) | TCEP | Aqueous buffer, pH 7 | IgG1 mAb (disulfide) | Quantitative | [5] |
III. Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Trisulfide
This protocol describes the synthesis of S-benzyl S'-dodecyl trisulfide using 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane as a sulfur transfer agent.[6]
Materials:
-
1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane
-
Benzyl mercaptan
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane (1.1 mmol) in CH₂Cl₂ (10 mL) is added triethylamine (1.1 mmol).
-
A solution of benzyl mercaptan (1.0 mmol) in CH₂Cl₂ (5 mL) is added dropwise to the mixture at room temperature with stirring.
-
The reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired S-benzyl S'-dodecyl trisulfide.
Experimental Workflow: Synthesis and Purification of an Unsymmetrical Trisulfide
Caption: Workflow for the synthesis of an unsymmetrical this compound.
Protocol 2: Desulfurization of a this compound with Triphenylphosphine
This protocol describes the conversion of dibenzyl trisulfide to dibenzyl disulfide using triphenylphosphine.
Materials:
-
Dibenzyl trisulfide
-
Triphenylphosphine (PPh₃)
-
Benzene (or toluene)
-
Standard laboratory glassware for reflux
Procedure:
-
A solution of dibenzyl trisulfide (1.0 mmol) and triphenylphosphine (1.1 mmol) in benzene (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux with stirring.
-
The progress of the reaction can be monitored by gas chromatography (GC) or TLC. The reaction is typically complete within a few hours.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting residue contains dibenzyl disulfide and triphenylphosphine sulfide. The disulfide can be isolated by crystallization or column chromatography.
IV. Applications in Drug Development and Medicinal Chemistry
Trisulfanes are gaining attention in drug development due to their ability to act as H₂S donors.[1] Hydrogen sulfide is a crucial signaling molecule with various physiological roles, and its controlled release is a promising therapeutic strategy.[4][7][8] The trisulfide moiety can be incorporated into drug molecules to create prodrugs that release H₂S under specific biological conditions, such as in the presence of intracellular thiols like glutathione.
Furthermore, the trisulfide linkage itself is found in several natural products with interesting biological activities. The synthesis and modification of these natural products, as well as the design of novel drug candidates containing the trisulfide scaffold, are active areas of research.
V. Signaling Pathways and Logical Relationships
The role of trisulfides as H₂S donors is intricately linked to the cellular redox environment and the enzymatic machinery involved in sulfur metabolism. The following diagram illustrates a simplified biological signaling pathway where trisulfides act as key intermediates.
H₂S Signaling Pathway Involving Trisulfides
Caption: Simplified H₂S signaling pathway involving trisulfides.
Conclusion
Trisulfanes are emerging from relative obscurity to become valuable tools in the arsenal of synthetic organic chemists and drug development professionals. Their unique reactivity allows for a range of transformations, from sulfur transfer reactions to the controlled release of hydrogen sulfide. The protocols and data presented herein provide a foundation for researchers to explore and exploit the rich chemistry of trisulfanes in their own research endeavors. As our understanding of their biological roles and synthetic applications continues to grow, trisulfanes are poised to play an increasingly important role in the development of new therapeutics and functional materials.
References
- 1. Triphenylphosphine oxide promoting visible-light-driven C–C coupling via desulfurization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic voltammetric study of the redox system of glutathione using the disulfide bond reductant tris(2-carboxyethyl)phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photo-crosslinking polymers by dynamic covalent disulfide bonds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03648C [pubs.rsc.org]
- 7. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen Sulfide Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Trisulfane Compounds
For Researchers, Scientists, and Drug Development Professionals
Trisulfane compounds, characterized by a linear chain of three sulfur atoms (R-S-S-S-R'), are gaining interest in pharmaceutical and materials science due to their unique chemical properties and biological activities. However, their inherent instability presents significant challenges in their handling and storage. These application notes provide detailed protocols and safety guidelines to ensure the integrity of this compound compounds and the safety of laboratory personnel.
Chemical and Physical Properties
Trisulfanes are generally pale yellow, volatile liquids or low-melting solids with a characteristic camphor-like or sulfurous odor.[1] They are prone to decomposition, yielding corresponding disulfides and elemental sulfur, or hydrogen sulfide in the case of inorganic this compound.[1] This decomposition can be accelerated by heat, light, and changes in pH.
Table 1: Physical Properties of this compound (H₂S₃)
| Property | Value | Reference |
| Molar Mass | 98.20 g·mol⁻¹ | [1] |
| Appearance | Pale yellow liquid | [1] |
| Density | 1.495 g/cm³ (at 15 °C) | [1] |
| Melting Point | -53 °C | [1] |
| Boiling Point | 170 °C | [1] |
Hazard Identification and Safety Precautions
This compound compounds and their potential decomposition products, such as hydrogen sulfide, pose several health and safety risks.
Table 2: Summary of Hazards and Required Personal Protective Equipment (PPE)
| Hazard | Description | Recommended PPE |
| Toxicity | Can be harmful if swallowed or inhaled.[2] Some organosulfur compounds are highly toxic. | Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile), closed-toe shoes. |
| Flammability | Many organosulfur compounds are flammable.[2] | Work away from ignition sources. Use heating mantles instead of open flames. |
| Irritation | May cause respiratory irritation and serious eye irritation.[2] | Work in a well-ventilated fume hood. |
| Decomposition | Decomposes to produce toxic and flammable gases like hydrogen sulfide.[1] | Continuous monitoring of the work area for H₂S may be necessary for large-scale operations. |
| Peroxide Formation | Some related sulfur compounds may form explosive peroxides upon storage.[2] | Store away from oxygen and light. Test for peroxides before concentrating solutions. |
Emergency Procedures:
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin with copious amounts of water and soap.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
Synthesis of Unsymmetrical Dialkyl Trisulfanes
This protocol is adapted from a convenient method for the synthesis of functionalized unsymmetrical dialkyl trisulfanes.
Materials:
-
Appropriate thiol (1.0 mmol)
-
2-(Dodecyldisulfanyl)-5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane (1.1 mmol)
-
Triethylamine (Et₃N) (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
Procedure:
-
In a round-bottom flask, dissolve the 2-(dodecyldisulfanyl)-5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane (1.1 mmol) and triethylamine (1.1 mmol) in 10 mL of dichloromethane at room temperature under an air atmosphere.
-
In a separate flask, dissolve the desired thiol (1.0 mmol) in 10 mL of dichloromethane.
-
Slowly add the thiol solution to the first flask with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be purified by column chromatography.
Purification by Column Chromatography
Materials:
-
Crude this compound mixture
-
Silica gel
-
Appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate)
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent.
-
Dissolve the crude this compound mixture in a minimal amount of the non-polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Storage and Stability
The stability of this compound compounds is a critical consideration. Decomposition can be minimized by adhering to the following storage protocols.
Table 3: Recommended Storage Conditions for this compound Compounds
| Parameter | Recommended Condition | Rationale |
| Temperature | -20 °C or lower | Low temperatures significantly slow down the rate of thermal decomposition. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Prevents oxidation, which can lead to the formation of disulfides and other degradation products. |
| Light | In the dark (e.g., amber vials or wrapped in foil) | Exposure to light, particularly UV light, can induce photodegradation. |
| Container | Tightly sealed glass containers (e.g., amber glass vials with PTFE-lined caps) | Prevents exposure to air and moisture. Glass is generally inert to trisulfanes. |
| pH | Neutral or slightly acidic | Both strongly acidic and basic conditions can catalyze the decomposition of trisulfanes. |
Quantitative Stability Data:
Currently, comprehensive quantitative data on the stability of a wide range of this compound compounds under various conditions is limited in the published literature. However, the thermal degradation of alliin, a precursor to some organosulfur compounds, has been shown to follow first-order kinetics, with the degradation rate increasing with temperature. For instance, the degradation of alliin solutions was studied at 60, 80, and 89°C, and the results indicated that alliin is unstable at high temperatures, leading to the formation of various organosulfur compounds, including trisulfides.[3] Researchers should be aware that the stability of a specific this compound will depend on its structure, particularly the nature of the organic substituents.
Monitoring Decomposition
Regularly assessing the purity of stored this compound compounds is essential.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the appearance of signals corresponding to decomposition products, such as disulfides.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting volatile decomposition products and can be used to quantify the extent of degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the this compound from its degradation products, allowing for quantification of purity.
Waste Disposal
This compound waste and materials contaminated with trisulfanes should be treated as hazardous chemical waste.
Disposal Protocol:
-
Segregation: Collect all this compound-containing waste in a dedicated, clearly labeled, and sealed container.
-
Neutralization (for reactive waste): Small amounts of residual trisulfanes in reaction flasks can be quenched by careful addition of an oxidizing agent, such as a dilute bleach solution, in a fume hood.
-
Collection: The segregated and neutralized waste should be disposed of through your institution's hazardous waste management program. Do not pour this compound waste down the drain.
Logical Relationships and Workflows
Diagram 1: Decision Workflow for Handling a New this compound Compound
References
Application Note: Quantification of Trisulfanes in Proteomics using HPLC-MS/MS
Abstract
Trisulfane linkages (R-S-S-S-R), a post-translational modification involving the insertion of a sulfur atom into a disulfide bond, are of increasing interest in proteomics and biopharmaceutical characterization. These modifications can impact protein structure, function, and stability. This application note provides a detailed protocol for the quantification of this compound-containing peptides in protein samples, particularly monoclonal antibodies (mAbs), using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology outlined here enables the accurate identification and quantification of this critical quality attribute.
Introduction
The formation of trisulfide bonds in proteins, particularly in therapeutic antibodies, is a modification that can arise during manufacturing processes.[1][2] While often present at low levels, their presence can affect the heterogeneity and stability of biopharmaceuticals.[2][3] Therefore, robust analytical methods for the accurate quantification of trisulfanes are crucial for process development and quality control. HPLC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and ability to identify the exact location of the modification.[4][5] This method relies on the detection of a characteristic mass shift of +32 Da in peptides containing a trisulfide bond compared to their disulfide counterparts.[1][2]
Experimental Workflow
The overall workflow for the quantification of trisulfanes in proteins involves several key steps, from sample preparation to data analysis. A schematic of this workflow is presented below.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Disulfide Bonds in Proteins Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Electrochemical Detection of Trisulfides and Polysulfides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of trisulfides (RSSSR) and polysulfides (RSSnR, n>2), which are increasingly recognized as critical signaling molecules in various physiological and pathological processes. This guide is intended for researchers in academia and the pharmaceutical industry who are interested in quantifying these reactive sulfur species in biological samples.
Application Notes
Introduction to Trisulfides and Polysulfides as Signaling Molecules
Trisulfides and polysulfides are emerging as key players in cellular signaling, alongside hydrogen sulfide (H₂S).[1][2][3] These molecules are characterized by a chain of sulfur atoms and are involved in the regulation of various biological processes, including neurotransmission, vascular tone regulation, and cytoprotection against oxidative stress.[1][2] Enzymes such as cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3MST) are involved in their biosynthesis from L-cysteine and other sulfur-containing precursors.[1][2]
The unique chemical properties of the sulfur chain in trisulfides and polysulfides allow them to interact with and modify the function of specific protein targets, including ion channels and transcription factors.[1][4] For instance, polysulfides have been shown to activate the TRPA1 ion channel, suggesting a role in sensory signaling and inflammation.[4] Given their high reactivity and potential as therapeutic targets and disease biomarkers, sensitive and selective methods for their quantification are in high demand.
Principles of Electrochemical Detection
Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection of redox-active species like trisulfides and polysulfides.[5] These techniques are based on the principle of measuring the current or potential changes at an electrode surface resulting from the oxidation or reduction of the target analyte.
Several electrochemical techniques can be employed for the detection of sulfur-containing compounds, including:
-
Cyclic Voltammetry (CV): A powerful technique for characterizing the redox behavior of a substance by sweeping the potential of an electrode and measuring the resulting current. It can provide information on the oxidation and reduction potentials of trisulfides and polysulfides.
-
Amperometry: This technique involves applying a constant potential to a working electrode and measuring the current as a function of time. It is well-suited for the continuous monitoring of analyte concentrations.
-
Pulsed Electrochemical Detection (PED): Techniques like Pulsed Amperometric Detection (PAD) and Integrated Pulsed Amperometric Detection (IPAD) are particularly useful for the sensitive detection of sulfur compounds at noble metal electrodes (e.g., gold or platinum).[6][7] These methods involve applying a series of potential pulses to clean and activate the electrode surface, thereby enhancing sensitivity and reproducibility.[6][7]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a technique that probes the frequency response of an electrochemical system. It can be used to study the charge-transfer kinetics and diffusion processes of polysulfides at the electrode-electrolyte interface.[8][9][10][11]
The choice of electrode material is critical for the selective and sensitive detection of trisulfides and polysulfides. Gold, platinum, and modified carbon-based electrodes are commonly used.
Experimental Protocols
The following protocols provide a general framework for the electrochemical detection of trisulfides and polysulfides. Optimization of specific parameters may be required depending on the sample matrix and the specific analytes of interest.
Protocol 1: Cyclic Voltammetry (CV) for Characterization of Trisulfides and Polysulfides
This protocol is designed for the initial characterization of the electrochemical behavior of trisulfide and polysulfide standards.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (including a working electrode, a reference electrode, and a counter electrode)
-
Working electrodes: Glassy carbon electrode (GCE), gold (Au) electrode, or platinum (Pt) electrode
-
Reference electrode: Ag/AgCl (3 M KCl)
-
Counter electrode: Platinum wire or graphite rod
-
Phosphate buffered saline (PBS), pH 7.4
-
Trisulfide and polysulfide standards (e.g., diallyl trisulfide)
-
Nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and ethanol.
-
Allow the electrode to air dry.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Add a known volume of PBS (pH 7.4) to the cell.
-
-
Deoxygenation:
-
Bubble nitrogen gas through the PBS solution for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
-
Background Scan:
-
Perform a cyclic voltammogram of the PBS solution to obtain a background scan. Scan the potential from an initial potential to a final potential and back. The potential range should be chosen to cover the expected redox potentials of the analytes.
-
-
Analyte Measurement:
-
Add a known concentration of the trisulfide or polysulfide standard to the electrochemical cell.
-
Allow the solution to equilibrate for a few minutes.
-
Perform a cyclic voltammogram under the same conditions as the background scan.
-
-
Data Analysis:
-
Subtract the background scan from the analyte scan to obtain the net voltammogram.
-
Identify the oxidation and reduction peak potentials and currents. The peak current is proportional to the concentration of the analyte.
-
Table 1: Example of CV Parameters for Sulfur Compounds
| Parameter | Value |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Electrolyte | 0.1 M PBS (pH 7.4) |
| Scan Rate | 50 mV/s |
| Potential Range | -1.0 V to +1.0 V |
Protocol 2: Quantitative Analysis using Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV for quantitative analysis.
Materials:
-
Same as Protocol 1
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
DPV Measurement:
-
Perform a differential pulse voltammogram of the PBS solution to obtain a background scan.
-
Add a known concentration of the trisulfide or polysulfide standard to the cell.
-
Perform a DPV scan.
-
-
Calibration Curve:
-
Prepare a series of standard solutions with known concentrations of the trisulfide or polysulfide.
-
Record the DPV for each standard solution.
-
Plot the peak current versus the concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the biological sample (e.g., cell lysate, tissue homogenate) in PBS. Centrifuge to remove any precipitates.
-
Record the DPV of the sample.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Table 2: Example of DPV Parameters for Sulfur Compounds
| Parameter | Value |
| Pulse Amplitude | 50 mV |
| Pulse Width | 50 ms |
| Scan Increment | 4 mV |
| Potential Range | -0.8 V to +0.8 V |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological context of trisulfide and polysulfide signaling and a general workflow for their electrochemical detection.
Caption: Biosynthesis and signaling pathways of trisulfides and polysulfides.
Caption: General workflow for electrochemical detection of trisulfides and polysulfides.
References
- 1. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling molecules: hydrogen sulfide and polysulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen Sulfide (H2S) and Polysulfide (H2Sn) Signaling: The First 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sulfide and polysulfides transmitted by direct or signal transduction-mediated activation of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. basinc.com [basinc.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigations of lithium–sulfur batteries using electrochemical impedance spectroscopy (Journal Article) | ETDEWEB [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: NMR Spectroscopy for Characterizing Trisulfide Exchange Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfide bonds (RSSSR') are increasingly recognized for their significant roles in biological systems, dynamic covalent chemistry, and drug development. Their unique reactivity, particularly their susceptibility to exchange reactions, makes them valuable moieties for creating dynamic materials and stimuli-responsive drug delivery systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique uniquely suited for the real-time monitoring and characterization of these dynamic exchange processes.
These application notes provide a comprehensive guide to utilizing NMR spectroscopy for the qualitative and quantitative analysis of trisulfide exchange reactions. Detailed protocols for sample preparation, data acquisition, and data analysis are presented, along with examples of how to interpret the resulting data to elucidate reaction mechanisms and kinetics.
Principles of NMR in Monitoring Trisulfide Exchange
Trisulfide exchange reactions involve the cleavage and formation of sulfur-sulfur bonds, leading to a change in the chemical environment of nearby atoms, most commonly protons (¹H). ¹H NMR spectroscopy can track these changes by monitoring the chemical shifts and signal intensities of specific protons adjacent to the sulfur atoms.
As the exchange reaction proceeds, the initial trisulfide species (e.g., R-SSS-R) and a second disulfide or trisulfide (R'-SS-R' or R'-SSS-R') will react to form a mixed trisulfide (R-SSS-R'). This results in the appearance of new signals in the NMR spectrum corresponding to the protons in the newly formed species. By integrating the signals of the reactants and products over time, the kinetics of the exchange can be determined. For quantitative analysis (qNMR), an internal standard with a known concentration is added to the sample, allowing for the determination of the absolute concentrations of all species in the reaction mixture.
Experimental Protocols
General Sample Preparation for ¹H NMR Monitoring
This protocol outlines the basic steps for preparing an NMR sample to monitor a trisulfide exchange reaction.
Materials:
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, DMF-d₇)
-
Trisulfide reactant 1
-
Reactant 2 (e.g., another trisulfide, a disulfide, or a thiol)
-
Internal standard for qNMR (optional, e.g., dimethyl sulfone, 1,3,5-trioxane)
-
Micropipettes
-
Vortex mixer
Procedure:
-
Accurately weigh a known amount of the internal standard (if performing qNMR) and dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration.
-
Accurately weigh the required amounts of the trisulfide reactant 1 and reactant 2.
-
Dissolve the reactants in a precise volume of the deuterated solvent (or the internal standard stock solution). Ensure complete dissolution by vortexing.
-
Transfer the solution to a clean, dry NMR tube. The final volume should be sufficient to cover the NMR probe's detection region (typically ~600 µL for a standard 5 mm tube).
-
Cap the NMR tube securely. If the reaction is sensitive to air or moisture, consider using a J. Young NMR tube or sealing the tube.
-
Acquire an initial ¹H NMR spectrum (t=0) immediately after sample preparation.
Quantitative ¹H NMR (qNMR) Acquisition Parameters
To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully set. The following parameters are recommended for a typical 400 MHz spectrometer.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or zg | A standard 1D proton experiment. A 30° pulse angle can shorten the relaxation delay. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Ensures complete relaxation of all protons for accurate integration. T₁ can be measured using an inversion-recovery experiment. A conservative value of 30-60s is often used. |
| Number of Scans (ns) | 8 to 64 (or more) | Signal-to-noise ratio should be at least 250:1 for accurate integration[1]. Adjust as needed based on sample concentration. |
| Acquisition Time (at) | 2-4 seconds | Determines the digital resolution of the spectrum. |
| Spectral Width (sw) | ~12-16 ppm | Should encompass all expected proton signals. |
| Receiver Gain (rg) | Set automatically or manually | Should be set to avoid clipping the FID, which would lead to inaccurate quantification. |
| Temperature | As required by the experiment | Must be kept constant throughout the kinetic run. |
Kinetic Monitoring Protocol
-
Prepare the NMR sample as described in Protocol 3.1.
-
Insert the sample into the NMR spectrometer, which has been pre-equilibrated to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For rapid reactions, automated acquisition is necessary.
-
Process each spectrum identically (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic signals of the reactants and products in each spectrum.
-
Normalize the integrals to the integral of the internal standard (for qNMR) or to the total integral of all exchanging species.
-
Plot the concentration or relative abundance of each species as a function of time to determine the reaction kinetics.
Data Presentation and Analysis
Quantitative data from NMR studies of trisulfide exchange should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabulated Kinetic Data
The following table provides an example of how to present kinetic data for the degradation of various trisulfides, as determined by ¹H NMR.
| Trisulfide | Condition | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Cysteine Trisulfide | pH 7.0 | - | 16.9 days | [2] |
| Cysteine Trisulfide | pH 9.0 | - | 11.4 days | [2] |
| Glutathione Trisulfide | pH 5.8 | - | 6.3 days | [2] |
| Glutathione Trisulfide | pH 7.4 | - | 0.90 days | [2] |
| Glutathione Trisulfide | pH 9.0 | - | 0.79 days | [2] |
| N-Acetylcysteine Trisulfide | with butylamine | - | 0.94 hours | [2] |
| N-Acetylcysteine Trisulfide | with triethylamine | - | 2.2 hours | [2] |
| Trisulfide Reaction with Cysteine | pH 7.0 | 4.9 x 10⁻² M/min | ~4.0 min (limit) | [3] |
Note: The rate constants were not explicitly provided in the source for all entries, but half-lives were given.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using the DOT language can effectively illustrate the complex relationships in trisulfide exchange reactions and the experimental workflows.
Trisulfide Exchange Reaction Mechanism
Caption: A simplified diagram of a trisulfide metathesis reaction.
Thiol-Disulfide Exchange via a Trisulfide-like Intermediate
The classical mechanism for thiol-disulfide exchange proceeds through a trisulfide-like transition state or intermediate.[4][5]
Caption: Mechanism of thiol-disulfide exchange.
Experimental Workflow for qNMR Kinetic Analysis
Caption: Workflow for kinetic analysis using qNMR.
Applications in Drug Development
The ability to precisely characterize trisulfide exchange reactions is crucial in several areas of drug development:
-
Stimuli-Responsive Drug Delivery: Trisulfide linkages can be incorporated into drug carriers (e.g., nanoparticles, hydrogels) that release their payload in response to specific biological triggers, such as the high concentration of glutathione in the cytoplasm of cancer cells. NMR can be used to study the kinetics of this release mechanism.
-
Dynamic Combinatorial Chemistry: Trisulfide exchange can be employed to generate dynamic libraries of compounds for drug screening. NMR is an ideal tool for analyzing the composition of these libraries at equilibrium.
-
Bioconjugation: The selective and reversible nature of trisulfide exchange can be harnessed for the site-specific modification of proteins and other biomolecules. NMR can confirm the formation of the desired conjugate and study its stability.
-
Understanding Biological Roles: Trisulfides are found in various natural products and are involved in cellular signaling pathways. NMR studies can help elucidate the mechanisms by which these molecules function. For instance, the reaction of trisulfides with thiols to release hydrogen sulfide (H₂S), a key signaling molecule, can be monitored by NMR.[2]
Conclusion
NMR spectroscopy is an indispensable tool for the detailed characterization of trisulfide exchange reactions. Its non-invasive nature and inherent quantitative capabilities allow for the real-time monitoring of reaction kinetics and the elucidation of complex reaction mechanisms. The protocols and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize NMR in their work with these dynamic and functionally important chemical entities.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trisulfane Chemistry in Polymers and Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, properties, and applications of trisulfane-containing polymers. The unique reactivity of the this compound linkage (R-S-S-S-R') offers intriguing possibilities in creating dynamic, responsive, and functional materials for a variety of advanced applications.
Introduction to this compound Polymers
This compound-containing polymers are a subclass of sulfur-rich polymers characterized by the presence of three consecutive sulfur atoms in the polymer backbone or as crosslinking units. This specific sulfur linkage imparts unique chemical and physical properties that distinguish them from their more common disulfide (R-S-S-R') counterparts. The central sulfur atom in the trisulfide bond is susceptible to nucleophilic attack, leading to dynamic bond exchange, a feature that is being explored for the development of self-healing, recyclable, and adaptive materials.
Key Applications
The distinct properties of this compound polymers make them suitable for a range of applications, from traditional high-performance materials to cutting-edge functional polymers.
-
Dynamic and Self-Healing Materials: The this compound bond can undergo a spontaneous metathesis reaction, particularly in polar aprotic solvents, without the need for external catalysts, heat, or light.[1][2] This dynamic exchange allows for the rearrangement of polymer chains, enabling stress relaxation, self-healing, and recyclability.
-
High-Performance Sealants: Polysulfide polymers, including those with trisulfide linkages, are known for their excellent resistance to fuels, chemicals, and environmental weathering.[3][4] They find extensive use as high-performance sealants in the aerospace, construction, and automotive industries.[3][5][6]
-
Antimicrobial Polymers: Water-soluble poly(trisulfides) have demonstrated potent antifungal and antibacterial activity, offering a new avenue for the development of novel antimicrobial materials.[7][8]
-
Metal Ion Adsorption: The sulfur-rich nature of this compound polymers makes them effective sorbents for heavy and precious metals. This has potential applications in environmental remediation and resource recovery, such as extracting gold and copper from aqueous solutions.[9][10]
Data Presentation: Properties of this compound Polymers
The following tables summarize key quantitative data for representative this compound-containing polymers.
Table 1: Thermal Properties of Poly(alkylene trisulfide)s
| Polymer Name | Glass Transition Temp. (Tg) (°C) | Thermal Decomposition Temp. (°C) | Reference(s) |
| Poly(butylene trisulfide) (PBTRS) | -39 | 239 | [11] |
| PBTRS / 1% CNT Nanocomposite | -37.7 | 251 | [11] |
| PBTRS / 2% CNT Nanocomposite | -36.8 | 264 | [11] |
| Poly(p-xylene trisulfide) | - | - | [12] |
Table 2: Mechanical Properties of Cured Poly(butylene trisulfide) (CPBTRS) vs. Other Polysulfides
| Property | Poly(butylene trisulfide) (CPBTRS) | Poly(butylene disulfide) | Poly(butylene tetrasulfide) | Reference(s) |
| Mooney Low (ML) (µN·m) | 102 | 105 | 100 | [1] |
| Mooney High (MH) (µN·m) | 210 | 219 | 208 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-containing polymers and their precursors.
Protocol 1: Synthesis of Sodium Trisulfide (Na₂S₃) Solution
Objective: To prepare an aqueous solution of sodium trisulfide for use in the synthesis of poly(alkylene trisulfide)s.
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur (S₈)
-
Deionized water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve a specific molar amount of sodium sulfide nonahydrate in deionized water to create a solution of the desired concentration.
-
To this solution, add two molar equivalents of elemental sulfur powder.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue refluxing until all the elemental sulfur has dissolved, and the solution turns a deep reddish-brown color, indicating the formation of sodium trisulfide. The reaction time will vary depending on the scale and reaction conditions.
-
Allow the solution to cool to room temperature before use in subsequent polymerization reactions.
Protocol 2: Synthesis of Poly(butylene trisulfide) via Polycondensation
Objective: To synthesize poly(butylene trisulfide) by the reaction of 1,4-dichlorobutane with sodium trisulfide.
Materials:
-
1,4-dichlorobutane (DCB)
-
Aqueous sodium trisulfide (Na₂S₃) solution (prepared as in Protocol 1)
-
Ethanol
-
Round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer
-
Vacuum filtration apparatus
Procedure:
-
To a round-bottom flask, add 200 mL of the prepared Na₂S₃ solution and 120 mL of ethanol. Ethanol is added to improve the polymerization yield.[13]
-
Heat the mixture to 70°C with constant stirring at approximately 700 rpm.[13]
-
Slowly add 50 mL of 1,4-dichlorobutane (DCB) to the reaction mixture through a dropping funnel over a period of 60 minutes.[13]
-
After the addition is complete, continue the reaction at 70°C for a set period (e.g., 2-4 hours) to ensure complete polymerization.
-
Cool the reaction mixture to room temperature. The polymer will precipitate out of the solution.
-
Filter the polymer using a vacuum filtration setup and wash it thoroughly with water to remove any unreacted salts and impurities.
-
Dry the resulting poly(butylene trisulfide) polymer in a vacuum oven at 25°C for 24 hours.[13]
Protocol 3: Synthesis of Poly(ethylene trisulfide) from Dithiol and Elemental Sulfur
Objective: To synthesize polyethylene trisulfide by the reaction of 1,2-ethanedithiol with elemental sulfur.
Materials:
-
1,2-ethanedithiol
-
Elemental sulfur (powdered)
-
Methanol
-
Triethylamine (catalyst)
-
3-necked flask with a thermowell, magnetic stirrer, and condenser
Procedure:
-
In a 500 mL 3-necked flask, combine 23.5 g of 1,2-ethanedithiol, 70.0 g of methanol, and 0.4 mL of triethylamine.
-
Heat the solution to 45°C with magnetic stirring.
-
Add 16.0 g of powdered elemental sulfur in portions over 10-15 minutes. Note that hydrogen sulfide gas will be evolved during this addition. The polymer will start to precipitate.
-
After the sulfur addition is complete, increase the temperature to 50°C and maintain it for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with methanol to remove any unreacted starting materials and catalyst.
-
Dry the polymer in a vacuum oven to obtain polyethylene trisulfide.
Visualizations
The following diagrams illustrate key workflows and mechanisms related to this compound polymers.
Caption: Workflow for the synthesis of poly(butylene trisulfide).
Caption: Spontaneous trisulfide metathesis (bond exchange).
Caption: Trisulfide bond exchange leading to network rearrangement.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Role of Polymers in Next-Gen Aerospace Applications [fluorocarbon.co.uk]
- 4. Thioplast® polysulfides in sealants [nouryon.com]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. research.monash.edu [research.monash.edu]
Troubleshooting & Optimization
Technical Support Center: Instability and Decomposition of Trisulfanes in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trisulfanes in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are trisulfanes and why are they unstable in aqueous solutions?
Trisulfanes are chemical compounds containing a chain of three sulfur atoms (e.g., R-S-S-S-R', where R and R' can be hydrogen or organic groups). Their instability in water arises from the susceptibility of the sulfur-sulfur bonds to nucleophilic attack by water and hydroxide ions. This leads to a series of decomposition reactions. Organic polysulfides are known to undergo alkaline hydrolysis, forming both nucleophilic hydrosulfide/polysulfide species and electrophilic sulfenic acid species.
Q2: What are the primary decomposition products of trisulfanes in an aqueous environment?
The decomposition of trisulfanes in water is a complex process that can yield a variety of products. The primary products are typically hydrogen sulfide (H₂S), elemental sulfur (S₈), and disulfides (R-S-S-R).[1][2] The relative amounts of these products can vary depending on the specific trisulfane, pH, and temperature.
Q3: How does pH affect the stability of trisulfanes in aqueous solutions?
The pH of the aqueous solution is a critical factor in determining the stability of trisulfanes. Generally, trisulfanes are more stable in acidic conditions and their degradation is more rapid in neutral to alkaline environments.[3] This is because the hydroxide ion (OH⁻) is a stronger nucleophile than water and more readily attacks the sulfur-sulfur bonds, initiating the decomposition process. For instance, the degradation of glutathione trisulfide is significantly faster at pH 7.4 and 9.0 compared to pH 5.8.[3]
Q4: What is the influence of temperature on the decomposition rate of trisulfanes?
As with most chemical reactions, an increase in temperature generally accelerates the decomposition rate of trisulfanes in aqueous solutions. Thermal decomposition can lead to the formation of various byproducts. It is crucial to control the temperature during experiments and storage to minimize degradation.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in my aqueous solution.
-
Possible Cause 1: High pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. If it is neutral or alkaline, consider lowering the pH to a more acidic range (e.g., pH 5-6) if your experimental conditions allow. The stability of some trisulfides, like cysteine trisulfide, is significantly greater at a more acidic pH.[3]
-
-
Possible Cause 2: Elevated temperature.
-
Troubleshooting Step: Ensure your solution is stored at a low temperature (e.g., 2-8 °C) and protected from light. Conduct your experiments at the lowest feasible temperature to minimize thermal decomposition.
-
-
Possible Cause 3: Presence of nucleophiles or catalysts.
-
Troubleshooting Step: Review the composition of your aqueous solution. The presence of other nucleophilic species can accelerate the degradation of trisulfanes. If possible, use purified water and analytical grade reagents to prepare your solutions.
-
Issue 2: Inconsistent or non-reproducible results in experiments involving trisulfanes.
-
Possible Cause 1: Decomposition of this compound stock solution.
-
Troubleshooting Step: Prepare fresh this compound stock solutions for each set of experiments. If you must store them, do so at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Possible Cause 2: Variable pH during the experiment.
-
Troubleshooting Step: Use a suitable buffer system to maintain a constant pH throughout your experiment, especially if the decomposition process itself alters the pH.
-
-
Possible Cause 3: Inaccurate quantification of this compound concentration.
Issue 3: Formation of a precipitate in my this compound solution.
-
Possible Cause: Precipitation of elemental sulfur.
-
Troubleshooting Step: The formation of a yellow or white precipitate is often indicative of elemental sulfur (S₈), a common decomposition product. This suggests that your this compound is degrading. To confirm, you can attempt to dissolve the precipitate in a solvent known to dissolve sulfur, such as carbon disulfide (with appropriate safety precautions). To prevent this, address the root causes of instability (pH, temperature).
-
Quantitative Data on this compound Stability
The stability of trisulfanes is highly dependent on their chemical structure and the aqueous environment. The following table summarizes the half-lives of some biologically relevant trisulfides at different pH values.
| Trisulfide | pH | Temperature (°C) | Half-life (days) |
| Cysteine Trisulfide | 7.0 | Not Specified | 16.9[3] |
| Cysteine Trisulfide | 9.0 | Not Specified | 11.4[3] |
| Glutathione Trisulfide | 5.8 | Not Specified | 6.3[3] |
| Glutathione Trisulfide | 7.4 | Not Specified | 0.90[3] |
| Glutathione Trisulfide | 9.0 | Not Specified | 0.79[3] |
| N-acetylcysteine (NAC) Tetrasulfide | 5.8 | Not Specified | 53.3[3] |
| N-acetylcysteine (NAC) Tetrasulfide | 7.4 | Not Specified | 7.5[3] |
| N-acetylcysteine (NAC) Tetrasulfide | 9.0 | Not Specified | 8.2[3] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Decomposition in Aqueous Solution
This protocol provides a general framework for studying the stability of a this compound in an aqueous solution.
-
Preparation of Aqueous Solution:
-
Prepare a buffered aqueous solution at the desired pH using high-purity water and analytical grade buffer components.
-
Degas the buffer solution by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can contribute to oxidative degradation.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of the this compound compound.
-
Dissolve the this compound in a minimal amount of a compatible organic solvent (if necessary) before diluting with the degassed aqueous buffer to the desired final concentration. Prepare this solution immediately before use.
-
-
Stability Study Setup:
-
Transfer the this compound solution into sealed vials, leaving minimal headspace.
-
Store the vials at a constant, controlled temperature in the dark.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial for analysis.
-
-
Sample Analysis (HPLC-UV Method):
-
This method is adapted from the analysis of inorganic polysulfides and can be modified for organic trisulfanes.[4][5]
-
Derivatization: Immediately after collection, derivatize the aliquot to stabilize the this compound. A common derivatizing agent is methyl trifluoromethanesulfonate (methyl triflate). This converts the labile this compound into a more stable dimethylpolysulfane derivative.
-
Extraction: Extract the derivatized sample with a suitable organic solvent (e.g., n-dodecane).
-
Analysis: Analyze the extracted sample by High-Performance Liquid Chromatography (HPLC) with a UV detector. The separation is typically achieved on a C18 reverse-phase column.
-
Quantification: Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from freshly derivatized standards of known concentrations.
-
Protocol 2: Analysis of Decomposition Products (Hydrogen Sulfide)
The concentration of hydrogen sulfide, a key decomposition product, can be monitored using several methods.
-
Methylene Blue Colorimetric Method: This is a standard and sensitive method for the determination of sulfide.[4][5]
-
Sample Collection: Collect an aliquot of the this compound solution at a specific time point.
-
Reaction: Add an amine-sulfuric acid reagent and a ferric chloride solution to the sample. In the presence of sulfide, this reaction forms methylene blue.
-
Measurement: After a specified reaction time, measure the absorbance of the solution at 660 nm using a spectrophotometer.
-
Quantification: Determine the sulfide concentration from a calibration curve prepared with known concentrations of a sulfide standard.
-
Visualizations
Caption: Proposed decomposition pathway of trisulfanes in aqueous solution.
Caption: Experimental workflow for monitoring this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Table 7-3, Analytical Methods for Determining Hydrogen Sulfide and Sulfide in Environmental Samples - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. alsglobal.com [alsglobal.com]
- 5. cdn.who.int [cdn.who.int]
"common side reactions in unsymmetrical trisulfide synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of unsymmetrical trisulfides. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of unsymmetrical trisulfides, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired unsymmetrical trisulfide | - Formation of symmetrical disulfides and trisulfides as byproducts.[1][2] - Decomposition of the product, which can be sensitive to light and heat.[3][4] - Suboptimal reaction conditions (e.g., temperature, solvent, reaction time). - Use of strong bases that can cause side reactions or epimerization in sensitive substrates.[1] - Inefficient generation or trapping of the persulfide intermediate.[1][5] | - Utilize methods that minimize the formation of symmetrical byproducts, such as the use of 9-fluorenylmethyl (Fm) disulfide precursors.[1][5][6] - Protect the reaction from light by using amber glassware or wrapping the flask in aluminum foil.[3][4] - Optimize reaction temperature; often, mild conditions and low temperatures are preferred.[3][4][6] - Employ mild bases like DBU instead of strong bases like NaOMe, especially for base-sensitive substrates.[1] - Choose appropriate electrophiles for trapping the persulfide intermediate; S-succinimide and benzothiazole disulfide have been shown to be effective.[5] |
| Formation of a complex mixture of byproducts | - Scrambling or disproportionation of the trisulfide bond, leading to a mixture of di-, tri-, and tetrasulfides.[2][7] - Side reactions with the solvent or impurities in the starting materials.[4] - Radical-mediated side reactions initiated by heat or light.[4] | - Use purified reagents and anhydrous, inert solvents to minimize side reactions.[4] - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] - If radical reactions are suspected, consider adding a radical inhibitor like butylated hydroxytoluene (BHT).[4] - Employ solvent-free reaction conditions where possible, as this can suppress disproportionation.[2] |
| Difficulty in purifying the unsymmetrical trisulfide | - Similar physical properties (e.g., polarity) of the desired product and symmetrical byproducts, making chromatographic separation challenging.[3] | - Optimize the reaction to maximize the yield of the desired product and minimize byproducts, simplifying purification. - Careful column chromatography with a meticulously chosen solvent system may be required. - Consider alternative purification techniques such as preparative HPLC if standard chromatography is ineffective. |
| Decomposition of the product during storage | - Trisulfides can be unstable and may extrude sulfur to form disulfides, especially when exposed to light.[3][8] | - Store purified unsymmetrical trisulfides in a cool, dark place, preferably under an inert atmosphere.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in unsymmetrical trisulfide synthesis?
The most prevalent side reactions include the formation of symmetrical disulfides and trisulfides as byproducts.[1][2] This often occurs due to the scrambling of the sulfur-sulfur bonds. Another common issue is the decomposition of the trisulfide product, which can be initiated by light, heat, or the presence of certain reagents, leading to the extrusion of a sulfur atom to form the corresponding disulfide.[3][4]
Q2: How can I minimize the formation of symmetrical byproducts?
Several strategies can be employed to minimize the formation of symmetrical byproducts:
-
Choice of Method: Utilizing modern synthetic methods, such as those employing 9-fluorenylmethyl (Fm) disulfide precursors, can significantly improve selectivity for the unsymmetrical product.[1][5][6] These methods often proceed under mild conditions and show good functional group tolerance.
-
Reaction Conditions: Careful control of reaction parameters is crucial. This includes using mild bases to avoid base-catalyzed scrambling and maintaining low temperatures to suppress side reactions.[1][4]
-
Stoichiometry: Precise control over the stoichiometry of the reactants can also help favor the formation of the desired unsymmetrical product.
Q3: My unsymmetrical trisulfide appears to be decomposing. What are the likely causes and how can I prevent this?
Decomposition of unsymmetrical trisulfides is often caused by:
-
Light Exposure: Many trisulfides are photosensitive and can degrade upon exposure to light, leading to the formation of disulfides.[3] It is recommended to conduct the reaction and store the product in the dark.
-
Thermal Instability: Elevated temperatures can promote the decomposition of the trisulfide bond.[4] Therefore, it is advisable to use the lowest effective temperature for the reaction and to store the product in a cool environment.
-
Presence of Thiols or Amines: Residual thiols or amines in the reaction mixture can react with the trisulfide product, leading to a complex mixture of di- and polysulfides.[9][10]
To prevent decomposition, protect the reaction and the purified product from light, use mild thermal conditions, and ensure complete removal of reactive species like thiols and amines during workup and purification.[3][4]
Q4: Are there any specific analytical techniques to confirm the formation of the trisulfide linkage?
Yes, ¹H NMR spectroscopy is a valuable tool for identifying the formation of trisulfides. The chemical shifts of protons adjacent to a trisulfide bond are typically more downfield compared to those adjacent to a disulfide bond.[1] This difference in chemical shift can be used to distinguish between the desired trisulfide product and disulfide byproducts. Mass spectrometry is also essential for confirming the molecular weight of the synthesized trisulfide.
Experimental Protocols
Synthesis of Unsymmetrical Trisulfides using 9-Fluorenylmethyl (Fm) Disulfide Precursors
This method, adapted from Xu et al. (2018), involves the generation of a reactive persulfide intermediate which is then trapped by a sulfur-based electrophile.[1][5]
Materials:
-
R-S-S-Fm (9-Fluorenylmethyl disulfide precursor)
-
R'-S-LG (Electrophile, e.g., N-thiosuccinimide or benzothiazole disulfide derivative)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the R-S-S-Fm precursor (1.0 equiv.) and the electrophile R'-S-LG (1.1 equiv.) in the anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Add DBU (1.2 equiv.) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired unsymmetrical trisulfide (R-S-S-S-R').
Visualizations
Experimental Workflow for Unsymmetrical Trisulfide Synthesis
References
- 1. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel and Efficient Synthesis of Unsymmetrical Trisulfides [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]
- 6. Trisulfide synthesis by S-S coupling [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Yields in Trisulfane Synthesis
Welcome to the technical support center for trisulfane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield and a mixture of disulfides and higher-order polysulfides. What are the primary causes and how can I improve selectivity?
A1: Low yields and the formation of side products in this compound synthesis are common challenges. The primary causes often revolve around reaction conditions and the stability of intermediates. Here are key factors to consider:
-
Reaction Stoichiometry: The ratio of your starting materials is critical. For instance, in the reaction of thiols with sulfur dichloride (SCl₂), an excess of the thiol can lead to the formation of disulfides. Conversely, an excess of the sulfurizing agent may result in higher-order polysulfides.
-
Reaction Temperature: Many this compound synthesis protocols require low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Elevated temperatures can lead to the decomposition of the desired this compound and the formation of more stable disulfides.
-
Reaction Time: It is crucial to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction at the optimal time can prevent the degradation of the this compound product.
-
Purity of Reagents and Solvents: The presence of moisture or other impurities in your reagents and solvents can lead to unwanted side reactions. Ensure you are using high-purity, dry reagents and solvents.
-
pH Control: The pH of the reaction medium can influence the reactivity of your starting materials and the stability of your product. For some protocols, maintaining a neutral or slightly acidic pH is recommended to prevent the degradation of the this compound.
Q2: I am using the Bunte salt method for this compound synthesis, but my yields are inconsistent. How can I optimize this protocol?
A2: The Bunte salt method is generally a high-yielding approach to this compound synthesis. However, inconsistencies can arise. Here are some troubleshooting tips:
-
Formation of the Bunte Salt: Ensure the complete conversion of the halide precursor to the Bunte salt. This reaction is typically monitored by TLC. Incomplete conversion will result in a lower overall yield of the this compound.
-
Purity of the Bunte Salt: While crude Bunte salt can often be used directly in the next step, purification by column chromatography (e.g., using neutral alumina) can improve the consistency and yield of the final this compound product.
-
Addition of Sodium Sulfide: The drop-wise addition of the sodium sulfide solution at a low temperature (e.g., 0 °C) is crucial. A rapid addition can lead to localized increases in temperature and the formation of side products.
-
Solvent System: The choice of solvent can impact the reaction. For the formation of the Bunte salt, a mixture of ethanol and water is commonly used. For the subsequent reaction to form the this compound, water is a typical solvent.
Q3: My purified this compound appears to be degrading over time. What are the best practices for storing these compounds?
A3: Trisulfanes can be unstable and prone to degradation, especially when exposed to light, heat, or certain chemical environments. Key storage recommendations include:
-
Storage Temperature: Store purified trisulfanes at low temperatures, typically at or below 0 °C, to minimize thermal decomposition.
-
Exclusion of Light: Protect the compounds from light by storing them in amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For particularly sensitive trisulfanes, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
pH of the Storage Medium: The stability of some trisulfanes is pH-dependent. For example, glutathione trisulfide is more stable in acidic environments.[1]
Q4: I am having difficulty separating my desired this compound from disulfide and tetrasulfide impurities. What purification strategies are most effective?
A4: The separation of trisulfanes from other polysulfides is challenging due to their similar polarities and chemical properties.[2] Here are some recommended purification techniques:
-
Column Chromatography:
-
Normal-Phase Silica Gel: This is a common method, but complete separation can be difficult. Careful selection of the eluent system and gradient is necessary.
-
Reversed-Phase C18 Silica: This has been shown to be effective for the separation of some polysulfides, particularly when dealing with complex mixtures.[2]
-
-
High-Performance Liquid Chromatography (HPLC): For small-scale purifications or for obtaining highly pure material, preparative HPLC can be a powerful tool.
-
Crystallization: If your this compound is a solid, recrystallization can be an effective method for purification, provided a suitable solvent system can be found.
Troubleshooting Guides
Low Yield in this compound Synthesis from Thiols and Sulfur Dichloride
This guide provides a systematic approach to troubleshooting low yields when synthesizing dialkyl trisulfanes from thiols and sulfur dichloride (SCl₂).
Caption: Troubleshooting flowchart for low yields in this compound synthesis from thiols and SCl₂.
Experimental Protocols
Protocol 1: Synthesis of Symmetrical Trisulfides from Bunte Salts
This protocol is adapted from a method for the highly selective synthesis of trisulfides.[3][4]
Step 1: Synthesis of the Bunte Salt
-
Dissolve sodium thiosulfate pentahydrate (1.3 equivalents) in a 30% ethanol-water mixture.
-
Add the corresponding halide precursor (1.0 equivalent) to the stirred solution.
-
Stir the mixture at room temperature for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure. The crude Bunte salt can be used in the next step without further purification.
Step 2: Synthesis of the Trisulfide
-
Dissolve the crude Bunte salt (1.0 equivalent) in water.
-
In a separate flask, prepare an aqueous solution of sodium sulfide nonahydrate (0.5 equivalents).
-
Cool the Bunte salt solution to 0 °C in an ice bath.
-
Add the sodium sulfide solution drop-wise to the stirred Bunte salt solution at 0 °C.
-
Continue stirring at 0 °C for the required duration (monitor by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trisulfide.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Trisulfides from Thiols and Sulfur Dichloride
This is a general procedure for the synthesis of trisulfanes. Caution should be exercised as sulfur dichloride is a corrosive and toxic reagent.
-
Dissolve the thiol (2.0 equivalents) in a dry, inert solvent (e.g., dichloromethane or hexane) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -10 °C to 0 °C in an ice-salt or dry ice-acetone bath.
-
Slowly add a solution of sulfur dichloride (1.0 equivalent) in the same solvent to the stirred thiol solution.
-
Maintain the low temperature and stir the reaction mixture for 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Trisulfide Synthesis from a Bunte Salt in Organic Solvents [4]
| Entry | Na₂S (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Trisulfide (%) | Yield of Disulfide (%) |
| 1 | 0.5 | CH₃CN | 0 | 4 | 69 | 21 |
| 2 | 0.5 | THF | 0 | 4 | 72 | 19 |
| 3 | 0.5 | Acetone | 0 | 4 | 65 | 25 |
| 4 | 0.5 | Water | 0 | 4 | 89 | 8 |
| 5 | 0.6 | Water | 0 | 4 | 85 | 12 |
| 6 | 0.4 | Water | 0 | 4 | 78 | 15 |
Table 2: Yields of Synthesized Trisulfides via the Bunte Salt Method [4]
| Compound | Starting Halide | Reaction Time (h) | Yield (%) |
| 3a | Benzyl bromide | 4 | 89 |
| 3f | 4-Methylbenzyl bromide | 4 | 82 (bulk scale) |
| 3g | 4-Methoxybenzyl bromide | 4 | 92 |
| 3h | 4-Chlorobenzyl bromide | 5 | 85 |
| 3i | 4-Bromobenzyl bromide | 5 | 88 |
Signaling Pathways and Logical Relationships
Trisulfides, such as diallyl trisulfide (DATS) from garlic, are known to modulate several important cellular signaling pathways, contributing to their anti-inflammatory and anti-cancer effects.
Diallyl Trisulfide (DATS) and the NF-κB Signaling Pathway
DATS has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. DATS can suppress the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[5][6]
Caption: DATS inhibits the NF-κB signaling pathway by preventing IκBα degradation.
Trisulfides and the Keap1-Nrf2 Antioxidant Response Pathway
Organic trisulfides can act as electrophiles that react with cysteine residues on the Keap1 protein. Keap1 is a negative regulator of the transcription factor Nrf2. Under normal conditions, Keap1 targets Nrf2 for degradation. When trisulfides modify Keap1, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[7][8]
References
- 1. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Diallyl trisulfide induces apoptosis by suppressing NF-κB signaling through destabilization of TRAF6 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"purification challenges for crude trisulfide reaction mixtures"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of crude trisulfide reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude trisulfide reaction mixture?
A1: The most common impurities are typically other sulfur-containing compounds. These include unreacted starting materials (thiols), monosulfides, disulfides, and higher-order polysulfides (e.g., tetrasulfides). Elemental sulfur (S₈) is also a very common byproduct that can complicate purification.[1]
Q2: My trisulfide seems to be decomposing during purification. What causes this instability?
A2: Trisulfides can be sensitive to several factors. Decomposition, often yielding the corresponding disulfide and elemental sulfur, can be triggered by:
-
Elevated Temperatures: Heating trisulfides, especially above room temperature for extended periods, can cause degradation.[2]
-
Basic Conditions: Trisulfides are particularly unstable in the presence of bases, including amines. This can be a significant issue if basic catalysts or reagents are used in the synthesis.[2][3]
-
Light Exposure: Some trisulfides are light-sensitive and can decompose upon exposure. It is often recommended to perform purification steps with protection from direct light.
-
Acidic Stationary Phases: Standard silica gel is slightly acidic, which can cause decomposition of sensitive trisulfides during column chromatography.[4][5]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring purification. By spotting the crude mixture, fractions from the purification, and a reference standard (if available), you can track the separation of the desired trisulfide from impurities.
Q4: What is a reliable method for visualizing trisulfides and related impurities on a TLC plate?
A4: A potassium permanganate (KMnO₄) stain is a broadly effective visualizing agent for sulfur compounds.[6] Trisulfides, disulfides, and other oxidizable sulfur species will appear as yellow or light brown spots against a purple or pink background after gentle heating.[6] Strongly reductive compounds like thiols may even appear as white spots on the purple background before heating.[7]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: Elemental Sulfur Contamination
Issue: My purified product is contaminated with a significant amount of elemental sulfur (S₈), which is soluble in many organic solvents.
Solutions:
-
Recrystallization: If your trisulfide is a solid, recrystallization can be effective. Elemental sulfur has different solubility profiles than most organic compounds. Toluene and xylene are good solvents for recrystallizing sulfur, as sulfur's solubility is low at cool temperatures but high when hot.[3][8][9][10][11] You can attempt to find a solvent system that selectively crystallizes your desired trisulfide while leaving the elemental sulfur in the mother liquor, or vice-versa.
-
Solvent Washing: For products that are not soluble in certain solvents where sulfur is, a solvent wash can be effective. Toluene can be used to wash the crude product if the desired trisulfide is insoluble.[1]
-
Chemical Removal (Sulfite Wash): Washing the crude organic solution with an aqueous solution of sodium sulfite (Na₂SO₃) can remove elemental sulfur. The sulfite reacts with sulfur to form thiosulfate, which is water-soluble and can be separated in the aqueous layer.[12] This should be performed under neutral or slightly acidic conditions to avoid base-catalyzed decomposition of the trisulfide.
Problem 2: Poor Separation During Column Chromatography
Issue: I am unable to separate my trisulfide from the corresponding disulfide or other impurities using flash column chromatography.
Troubleshooting Steps:
-
Optimize Your Solvent System:
-
Goal Rf: Use TLC to identify a solvent system where the desired trisulfide has an Rf value of approximately 0.3.[10] This generally provides the best separation.
-
Polarity: Disulfides are typically less polar than the corresponding trisulfides. You will need a solvent system with sufficiently low polarity to achieve separation. Start with a non-polar solvent (e.g., hexanes) and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
-
Assess Compound Stability on Silica:
-
Decomposition: Trisulfides can decompose on standard silica gel.[4][5] If you observe streaking on the TLC plate or a trail of spots from the baseline to your product spot, your compound may be degrading.
-
2D TLC Test: To check for stability, run a TLC in one direction, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.
-
Solution: If decomposition is occurring, consider using a deactivated (neutral) silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1-3%).[13] Alternatively, switch to a different stationary phase like alumina.[5][14]
-
-
Improve Column Packing and Loading:
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to broad bands. Consider "dry loading" by adsorbing your crude mixture onto a small amount of silica gel, removing the solvent, and loading the resulting dry powder onto the column.[5][13]
-
Column Dimensions: Use a long, thin column for difficult separations rather than a short, wide one to improve resolution.
-
Problem 3: Low Product Yield After Purification
Issue: My final yield of pure trisulfide is very low.
Possible Causes & Solutions:
-
Decomposition: As mentioned, trisulfide instability is a major cause of yield loss.
-
Mitigation: Work at room temperature or below whenever possible. Protect your sample from light by wrapping flasks in aluminum foil. Avoid basic conditions rigorously. If using chromatography, ensure your compound is stable on the chosen stationary phase.[5]
-
-
Loss During Recrystallization:
-
Excess Solvent: Using too much hot solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling, thus lowering the recovery.[7][15] Always use the minimum amount of boiling solvent required for complete dissolution.
-
Premature Crystallization: If crystals form too quickly in the funnel during hot filtration, you can lose product. Ensure your funnel and receiving flask are pre-heated.[11]
-
-
Loss During Work-up:
-
Emulsions: During aqueous extractions, emulsions can form, trapping product in the interfacial layer.
-
Incomplete Extraction: Ensure you perform multiple extractions with your organic solvent to fully recover the product from the aqueous layer.
-
Data Presentation
Table 1: Representative Purification Data for Dialkyl Trisulfides
The following table provides illustrative data for common purification methods. Actual results will vary significantly based on the specific compound, scale, and experimental conditions.
| Purification Method | Crude Purity | Final Purity | Typical Yield | Notes |
| Flash Chromatography | ~80% | >98% | 50-80% | Excellent for removing closely related impurities like disulfides. Yield can be lower due to decomposition on silica or difficult separations. |
| Recrystallization | ~80% | 90-97% | 60-90% | Effective for removing elemental sulfur and less soluble impurities. May not efficiently remove the corresponding disulfide if it co-crystallizes.[15] |
| Preparative HPLC | ~80% | >99% | 40-70% | Provides the highest purity but is often associated with lower recovery and is less suitable for large-scale purifications. |
| Sulfite Wash + Extraction | 82.5%[13][16] | 92%[13] | ~85% | Primarily for removing elemental sulfur and water-soluble impurities. Not effective for separating other sulfides. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol is a general guideline for purifying a trisulfide from disulfide and other non-polar impurities.
-
TLC Analysis: Determine an optimal eluent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) that gives your target trisulfide an Rf of ~0.3 and separates it from major impurities.
-
Column Packing:
-
Select a column with appropriate dimensions. A general rule is a 20:1 to 50:1 ratio of silica gel weight to crude product weight.[14]
-
Plug the bottom of the column with glass wool or cotton. Add a thin layer of sand.
-
Pack the column using the "slurry method" by mixing silica gel with the eluent and pouring it into the column, or the "dry method" by filling the column with dry silica gel and then carefully running the eluent through it. Ensure the packing is homogeneous and free of air bubbles.[14]
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[13]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~5 cm of solvent level decrease per minute).[17]
-
Collect fractions in test tubes.
-
-
Analysis:
-
Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
Protocol 2: Removal of Elemental Sulfur with Sodium Sulfite
This protocol is for removing elemental sulfur from an organic solution containing the desired trisulfide.
-
Prepare Sulfite Solution: Prepare a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction:
-
Transfer the organic solution containing your crude trisulfide and elemental sulfur to a separatory funnel.
-
Add an equal volume of the saturated sodium sulfite solution.
-
Shake the funnel vigorously for 2-3 minutes. The sulfite ions will react with elemental sulfur to form water-soluble sodium thiosulfate.
-
Allow the layers to separate.
-
-
Separation:
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh sodium sulfite solution if a large amount of sulfur was present.
-
-
Work-up:
-
Wash the organic layer with water, followed by a brine solution to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solution to yield the crude product, now free of elemental sulfur.
-
Visualizations
Caption: General experimental workflow for the purification of crude trisulfides.
Caption: Troubleshooting decision tree for low purity after column chromatography.
Caption: Relationships between trisulfides and common sulfur-containing impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. youtube.com [youtube.com]
- 4. An Optimized Facile Procedure to Synthesize and Purify Allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. silicycle.com [silicycle.com]
- 7. TLC stains [reachdevices.com]
- 8. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Sodium sulfite - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. esisresearch.org [esisresearch.org]
- 15. Magic Formulas [chem.rochester.edu]
- 16. CN106588730A - Preparation method of diallyl trisulfide - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Trisulfide Compounds for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of trisulfide compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the handling and storage of trisulfide compounds.
Issue 1: Rapid degradation of my trisulfide compound in solution.
-
Question: I dissolved my trisulfide compound in a neutral buffer (pH 7.4) for my experiment, but I'm observing rapid degradation. What could be the cause and how can I prevent it?
-
Answer: Trisulfide compounds, particularly those containing free amine groups like cysteine and glutathione trisulfide, are often unstable at neutral to basic pH.[1][2] The primary degradation pathway involves the deprotonation of the ammonium group, which exposes a reactive amine that can lead to the breakdown of the trisulfide bond, yielding the corresponding disulfide and elemental sulfur.[1][3]
-
Solution:
-
Lower the pH: Acidic conditions significantly improve the stability of many trisulfides. For instance, cysteine trisulfide shows less than 3% degradation over 9 days at pH 5.8.[2] Consider preparing your solutions in an acidic buffer (e.g., pH 5.8) to maintain the protonated state of any amine groups.
-
Use N-acetylated analogues: If your research allows, consider using an N-acetylated version of your trisulfide, such as N-acetylcysteine (NAC) trisulfide. NAC trisulfide is stable across a wider pH range, including neutral and basic conditions, because the amine is capped.[1][2]
-
Work at low temperatures: If the experimental conditions permit, conduct your experiments at lower temperatures to slow down the degradation kinetics.
-
-
Issue 2: My solid-state trisulfide compound is showing signs of degradation over time.
-
Question: I have been storing my purified trisulfide compound as a solid at room temperature, but I suspect it is degrading. What are the best practices for solid-state storage?
-
Answer: While generally more stable than in solution, solid trisulfide compounds can still degrade, especially with exposure to heat, light, and atmospheric components. For example, neat diallyl trisulfide (DATS) shows significant degradation after 3 months at room temperature and 35°C, but is stable at 4°C.
-
Solution:
-
Temperature Control: Store solid trisulfide compounds at low temperatures. Refrigeration (2-8°C) is a good starting point. For very sensitive compounds or very long-term storage, consider storage at -20°C or below.
-
Inert Atmosphere: Oxygen and moisture can contribute to degradation. Store your compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.
-
Light Protection: Store compounds in amber vials or in the dark to prevent photodegradation.
-
Proper Sealing: Use hermetically sealed containers to prevent the ingress of air and moisture, which has been shown to be effective for storing compounds like dimethyl trisulfide (DMTS).[4]
-
-
Issue 3: I am observing unexpected peaks in my HPLC or NMR analysis of a stored trisulfide sample.
-
Question: During the analysis of my stored trisulfide sample, I see additional peaks that were not present initially. What could these be and how can I identify them?
-
Answer: The appearance of new peaks is a strong indicator of degradation. The most common degradation products of trisulfides are the corresponding disulfide and elemental sulfur.[1][5] You may also observe the formation of higher-order polysulfides, such as tetrasulfides, through disproportionation reactions.[4]
-
Solution:
-
Product Identification:
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying degradation products. The disulfide will have a mass corresponding to the loss of one sulfur atom from the trisulfide, while tetrasulfides will have a mass corresponding to the addition of one sulfur atom.[4][6]
-
NMR Spectroscopy: 1H NMR can often distinguish between the disulfide, trisulfide, and higher polysulfides as the chemical shifts of the protons adjacent to the sulfur chain will be different.[1][2]
-
Reference Standards: If available, run reference standards of the expected degradation products (e.g., the corresponding disulfide) to confirm their identity by comparing retention times (HPLC) or chemical shifts (NMR).
-
-
Prevention: Review your storage conditions based on the advice in the preceding FAQs to minimize further degradation.
-
-
Issue 4: My trisulfide-containing therapeutic protein/antibody is showing instability.
-
Question: I am working with a monoclonal antibody (mAb) that contains trisulfide bonds, and I am observing fragmentation and heterogeneity. What is the impact of trisulfide bonds on protein therapeutics?
-
Answer: Trisulfide bonds are a post-translational modification that can occur in recombinant proteins, particularly in the interchain linkages of antibodies.[7][8] While some studies suggest they may not impact thermal stability or potency, they can be more susceptible to reduction than disulfide bonds, potentially leading to fragmentation.[7][8] Their presence can also indicate process variability.[8]
-
Solution:
-
Cell Culture and Purification Process Control: The formation of trisulfide bonds is linked to the levels of hydrogen sulfide (H₂S) in the cell culture.[7] Modifying the cell culture feed, for instance by using S-sulfocysteine instead of cysteine, has been shown to minimize trisulfide formation.[7]
-
Removal of Trisulfide Bonds: Trisulfide bonds can be converted to disulfide bonds through treatment with reducing agents like L-cysteine, although this may require a subsequent purification step to remove the agent.[9]
-
Analytical Monitoring: Implement robust analytical methods, such as non-reducing peptide mapping with mass spectrometry, to quantify the levels of trisulfide bonds and other product-related impurities.[10]
-
-
Quantitative Data on Trisulfide Stability
The following table summarizes the stability of various trisulfide compounds under different conditions, with data extracted from published literature. This allows for easy comparison and aids in the selection of appropriate storage and experimental parameters.
| Compound | Condition | Stability/Half-life | Degradation Products | Reference |
| Cysteine Trisulfide | pH 5.8 in buffered water | <3% degradation after 9 days | - | [2] |
| pH 7.0 in buffered water | Half-life: 16.9 days | Cystine, Elemental Sulfur | [2] | |
| pH 9.0 in buffered water | Half-life: 11.4 days | Cystine, Elemental Sulfur | [2] | |
| In D₂O with butylamine (2 equiv.) | 63% degradation after 1 day | Cystine, Elemental Sulfur | [1] | |
| In D₂O with triethylamine (2 equiv.) | 78% degradation after 1 day | Cystine, Elemental Sulfur | [1] | |
| N-Acetylcysteine (NAC) Trisulfide | pH 5.8, 7.4, 9.0 in buffered water | No observable degradation after 8 days | - | [2] |
| In D₂O with butylamine | Half-life: 53 minutes | NAC disulfide, Elemental Sulfur | [1] | |
| In water at 60°C | 74% degradation in 3 days | NAC disulfide, Elemental Sulfur | ||
| Glutathione Trisulfide | pH 5.8 in buffered water | 71% degradation after 10 days | - | [1] |
| pH 7.4 in buffered water | Half-life: 0.90 days | - | [1] | |
| pH 9.0 in buffered water | Half-life: 0.79 days | - | [1] | |
| In presence of butylamine | 29% degradation after 30 minutes | - | [1] | |
| In presence of triethylamine | 14% degradation after 30 minutes | - | [1] | |
| Dimethyl Trisulfide (DMTS) | Neat, 4°C and 22°C | No degradation after 1 year | - | |
| F3-formulation, 4°C and 22°C in hermetically sealed ampules | 100% stability over 12 months | - | [4] | |
| F3-formulation, 37°C in hermetically sealed ampules | Stable for 5 months, then degrades to 30% by 12 months | Dimethyl disulfide, Dimethyl tetrasulfide | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization and analysis of trisulfide compounds.
Protocol 1: General Procedure for Long-Term Storage of Solid Trisulfide Compounds
-
Sample Preparation: Ensure the trisulfide compound is in a dry, solid form. If necessary, dry the compound under high vacuum.
-
Container Selection: Choose a clean, dry amber glass vial with a screw cap fitted with a PTFE-lined septum.
-
Inert Gas Purging:
-
Place the vial containing the trisulfide compound into a desiccator or a glove box.
-
If using a desiccator, evacuate and backfill with a dry, inert gas (e.g., argon or nitrogen) at least three times.
-
If using a glove box, ensure the atmosphere is inert.
-
-
Sealing: Tightly seal the vial under the inert atmosphere. For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Storage Conditions: Store the sealed vial at an appropriate low temperature (e.g., 4°C or -20°C) in the dark.
-
Sampling: When a sample is required, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. If possible, open and handle the compound under an inert atmosphere.
Protocol 2: Stabilization of a Trisulfide Compound in an Acidic Buffer
-
Buffer Preparation: Prepare a buffer solution at the desired acidic pH (e.g., 0.1 M acetate buffer, pH 5.8). Degas the buffer by sparging with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Solution Preparation:
-
Weigh the desired amount of the trisulfide compound in a clean vial.
-
Under a stream of inert gas, add the degassed acidic buffer to the vial to dissolve the compound to the target concentration.
-
-
Storage: If the solution is to be stored, flush the headspace of the vial with inert gas before sealing. Store the solution at a low temperature (e.g., 4°C) and protect it from light.
-
Analysis: Before use, visually inspect the solution for any signs of precipitation (which could be elemental sulfur). It is recommended to analyze the solution by a suitable method (e.g., HPLC) to confirm its integrity, especially after prolonged storage.
Protocol 3: Stability Assessment of a Trisulfide Compound by HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of the trisulfide compound in a suitable solvent or buffer at a known concentration.
-
Divide the stock solution into several aliquots in sealed vials.
-
Store the vials under the desired test conditions (e.g., different temperatures, pH values).
-
-
HPLC Method:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A common mobile phase is a gradient of methanol or acetonitrile and water, often with a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Injection Volume: Inject a consistent volume (e.g., 10-20 µL) for all samples.
-
Detection: Use a UV detector at a wavelength where the trisulfide and its potential degradation products absorb (e.g., around 210-254 nm).
-
-
Data Collection:
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from the storage condition.
-
Analyze the sample by HPLC.
-
-
Data Analysis:
-
Integrate the peak area of the trisulfide compound at each time point.
-
Plot the natural logarithm of the peak area (or concentration) versus time.
-
The degradation rate constant (k) can be determined from the slope of the line. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Degradation Pathways of Trisulfides
Caption: Major degradation pathways for trisulfide compounds.
Experimental Workflow for Selecting a Trisulfide Stabilization Strategy
Caption: Decision workflow for stabilizing trisulfide compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Simplified Identification of Disulfide, Trisulfide, and Thioether Pairs with 213 nm UVPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US9005926B2 - Methods of preventing and removing trisulfide bonds - Google Patents [patents.google.com]
- 10. Analytical characterization of aberrant trisulfide bond formation in therapeutic proteins and their impact on product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trisulfane Detection with Fluorescent Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescent probes for the detection of trisulfanes and other sulfane sulfurs.
Troubleshooting Guides
This section addresses common issues encountered during experimental workflows.
Question: I am not seeing any fluorescent signal, or the signal is very weak. What are the possible causes and solutions?
Answer:
A lack of or weak fluorescent signal is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
-
Low Analyte Concentration: The concentration of trisulfane in your sample may be below the detection limit of the probe.[1]
-
Probe Degradation: Fluorescent probes can be sensitive to storage conditions and handling.
-
Solution: Prepare a fresh working solution of the probe from a properly stored stock. Ensure the stock solution has been stored according to the manufacturer's instructions, typically protected from light and at a low temperature.
-
-
Incorrect Instrument Settings: The excitation and emission wavelengths on your fluorescence microscope or plate reader may not be correctly set for your specific probe.
-
Solution: Verify that the instrument settings match the excitation and emission maxima of the fluorescent probe you are using.[1]
-
-
Insufficient Incubation Time: The chemical reaction between the probe and this compound may not have reached completion.
-
Solution: Optimize the incubation time. Perform a time-course experiment to determine the optimal reaction time for your specific experimental conditions. For some probes, the maximum fluorescence intensity is reached within minutes.[2]
-
-
Suboptimal pH: The reactivity of both the fluorescent probe and the sulfane sulfur species can be pH-dependent.[3][4] Most probes work optimally within a physiological pH range (around 7.4).[1][2]
-
Solution: Ensure the pH of your buffer system is within the optimal range for your probe. Probes may be less effective in acidic conditions due to decreased nucleophilicity of the probe's reactive group.[3]
-
Question: My background fluorescence is too high. How can I reduce it?
Answer:
High background fluorescence can mask the specific signal from your probe. Here are several potential causes and their solutions:
-
Excess Probe Concentration: Using a higher-than-necessary concentration of the fluorescent probe is a common cause of high background.[1]
-
Solution: Titrate the probe concentration to find the lowest effective concentration that still provides a robust signal-to-noise ratio.
-
-
Autofluorescence: Biological samples, including cells and tissues, naturally emit their own fluorescence (autofluorescence), which can interfere with the signal from your probe.
-
Solution: If possible, select a probe that excites and emits in the near-infrared (NIR) region, as this can reduce background autofluorescence.[5] Additionally, ensure you are using appropriate background correction methods in your image analysis.
-
-
Ambient Light Contamination: Light from the room or other sources can contribute to background noise.[6]
-
Solution: Conduct your experiments in a dark environment or use a microscope equipped with a light-tight enclosure.[6]
-
-
Non-specific Staining: The probe may be accumulating in cellular compartments or binding to cellular components in a non-specific manner.
-
Solution: Optimize washing steps after probe incubation to remove any unbound probe.[7]
-
Question: I am concerned about the selectivity of my probe. How can I be sure I am detecting trisulfanes and not other biothiols?
Answer:
Probe selectivity is crucial for accurate detection of trisulfanes. Here’s how to address potential selectivity issues:
-
Interference from Other Thiols: Other biologically relevant reactive sulfur species (RSS), such as cysteine (Cys) and glutathione (GSH), are often present at much higher concentrations than sulfane sulfurs and can potentially react with the probe.[1][8][9][10]
-
Probe Consumption: Even if interfering thiols do not produce a fluorescent signal, they may still react with and consume the probe, leading to an underestimation of the this compound concentration.[1]
-
Solution: If you suspect high levels of interfering thiols, you may need to use a higher concentration of your fluorescent probe.[1] It is advisable to perform a concentration-response curve to determine the optimal probe concentration in your specific sample type.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for "turn-on" fluorescent probes for sulfane sulfurs?
A1: Most "turn-on" fluorescent probes for sulfane sulfurs operate via a reaction-based mechanism. A common strategy involves a nucleophilic attack from a reactive group on the probe (often a thiophenol) onto the electrophilic sulfane sulfur. This initial reaction forms an intermediate that undergoes a rapid intramolecular cyclization, releasing a fluorophore and causing a significant increase in fluorescence intensity.[2][3]
Q2: How does pH affect the performance of this compound-detecting fluorescent probes?
A2: The pH of the experimental environment can significantly influence the performance of these probes. Most probes are designed to work optimally at physiological pH (around 7.4).[1][2] Deviations from this can affect both the probe and the target molecule. For instance, acidic conditions (pH 4-6) can decrease the nucleophilicity of the probe's reactive thiol group, reducing its effectiveness.[3] Conversely, highly basic conditions can also lead to lower fluorescence, potentially due to decreased electrophilicity of the sulfane sulfur species.[3]
Q3: What are some common artifacts to be aware of in fluorescence microscopy when detecting trisulfanes?
A3: Beyond the issues addressed in the troubleshooting guide, be mindful of the following:
-
Photobleaching: Prolonged exposure to excitation light can cause the fluorophore to degrade, leading to a dimming of the fluorescent signal over time. To minimize this, use the lowest possible excitation intensity and exposure time.[6]
-
Phototoxicity: The light used for excitation can be damaging to live cells, especially at high intensities or for long durations.[6] This can induce stress responses and alter the physiological processes you are trying to measure.
-
Sample Preparation Artifacts: Issues such as air bubbles, crushed or damaged cells from coverslip placement, or uneven sample mounting can all lead to imaging artifacts.[6]
Quantitative Data Summary
The following table summarizes key performance metrics for several common fluorescent probes for sulfane sulfur detection. This data is intended to aid in probe selection and experimental design.
| Probe | Excitation (nm) | Emission (nm) | Detection Limit | Key Features & Considerations |
| SSP1 | 380 | 458 | 73 nM | Exhibits a 25-fold fluorescence increase with Na₂S₂. Can be prone to hydrolysis at pH > 8.[2] |
| SSP2 | 482 | 518 | 32 nM | Shows a 50-fold fluorescence increase with Na₂S₂. More stable than SSP1 at higher pH.[2] |
| SSP4 | ~490 | ~520 | 28 nM | Highly sensitive and suitable for detecting sulfane sulfurs in biological systems. Works optimally at pH 6.5-8.[3] |
| ER-H₂S₂ | ~435 | 540 | 26 nM | Naphthalimide-based probe with a large Stokes shift (105 nm).[12] |
| Mito-SH | ~650 | 723 | 73 nM | NIR probe that is highly responsive (100 s) and free from pH interference in the 4-7.8 range.[5] |
| MB-Sₙ | ~560 | 584 | 26 nM | BODIPY-based probe for detecting H₂Sₙ in the endoplasmic reticulum.[12] |
Experimental Protocols
Protocol 1: General Procedure for Staining Cultured Cells with a this compound-Selective Fluorescent Probe
This protocol provides a general workflow for staining live cultured cells. Note that optimal concentrations and incubation times should be determined empirically for each specific probe and cell line.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in anhydrous DMSO. From this, prepare a fresh working solution of the probe in serum-free cell culture medium or an appropriate buffer (e.g., PBS) at the desired final concentration (typically in the low micromolar range, e.g., 5 µM).
-
Cell Staining:
-
Induction of this compound Production (Optional/Positive Control):
-
After probe incubation, you can treat the cells with a sulfane sulfur donor (e.g., 50-100 µM Na₂S₂) for a specified time (e.g., 30 minutes) to induce a fluorescent response.[2]
-
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your probe's excitation and emission wavelengths.
-
Protocol 2: In Vitro Selectivity Assay
This protocol allows you to test the selectivity of your probe against other biologically relevant reactive sulfur species.
-
Reagent Preparation:
-
Prepare a stock solution of your fluorescent probe in DMSO.
-
Prepare stock solutions of your this compound donor (e.g., Na₂S₂) and potential interfering species (e.g., Cys, GSH, H₂S) in an appropriate buffer (e.g., 50 mM PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the buffer.
-
Add the fluorescent probe to each well/cuvette to a final concentration (e.g., 5 µM).
-
Add the this compound donor to a set of wells (positive control) and the interfering species to other wells at physiologically relevant concentrations.
-
Include a well with only the probe and buffer as a negative control.
-
-
Measurement:
-
Incubate the plate at room temperature for the optimal reaction time, protected from light.
-
Measure the fluorescence intensity using a plate reader set to the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control (probe only) from all other readings.
-
Compare the fluorescence intensity of the wells containing the this compound donor to those containing the interfering species. A high signal in the this compound donor wells and a low signal in the interferent wells indicate good selectivity.
-
Visualizations
Troubleshooting Workflow for Weak or No Fluorescent Signal
Caption: A flowchart for troubleshooting weak or no fluorescent signal.
Simplified Signaling Pathway of H₂S and Sulfane Sulfur
Caption: A simplified diagram of H₂S and sulfane sulfur signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. New fluorescent probes for sulfane sulfurs and the application in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design strategies of fluorescent probes for selective detection among biothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Probes with Multiple Binding Sites for the Discrimination of Cys, Hcy, and GSH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Organelle-Targeted Fluorescent Probes for Sulfane Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trisulfide Formation
Welcome to the technical support center for trisulfide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of trisulfides.
Frequently Asked Questions (FAQs)
Q1: My trisulfide synthesis is resulting in low yields. What are the common causes and how can I improve the yield?
Low yields in trisulfide synthesis can stem from several factors. A primary reason is the stoichiometry of the reactants. Using an excess of the thiol substrate can lead to the consumption of the desired trisulfide product.[1] Conversely, employing an excess of the sulfur transfer reagent, such as a phthalimide-based disulfide reagent, has been shown to significantly increase the yield of the trisulfide.[1] Another factor to consider is the reaction solvent. While various organic solvents like dichloromethane (DCM), acetonitrile (ACN), and methanol (MeOH) generally produce good yields, using water can lead to lower yields due to the poor solubility of some reagents.[1]
Q2: I am observing the formation of symmetric disulfides and other polysulfides as byproducts. How can I minimize these side reactions?
The formation of symmetric disulfides and other polysulfides is a common challenge in trisulfide synthesis, particularly when preparing unsymmetrical trisulfides.[2] One strategy to mitigate this is to use specific precursors designed for unsymmetrical synthesis, such as 9-fluorenylmethyl (Fm) disulfides.[2][3] Careful control of reaction conditions, such as temperature and the dropwise addition of reagents, can also help to minimize side reactions. Some methods are designed to be highly selective for trisulfide formation, avoiding the common issue of polysulfide impurities which are often difficult to separate.[4]
Q3: What are the optimal reaction conditions for synthesizing trisulfides from thiols?
The optimal conditions can vary depending on the specific thiol and the chosen synthetic method. However, a general and effective method involves the use of phthalimide-based disulfide reagents.[1][5] A typical protocol involves dissolving the phthalimide disulfide reagent (1.5 equivalents) in a suitable organic solvent like DCM. The thiol (1 equivalent) is then added dropwise to this solution. The reaction is typically stirred at room temperature for a couple of hours.[1][5] For tertiary thiols, the addition of a mild base like triethylamine (TEA) may be necessary to achieve high yields.[1]
Q4: How does the choice of solvent affect trisulfide formation?
The solvent can have a significant impact on the reaction yield. Organic solvents such as dichloromethane (DCM), acetonitrile (ACN), and methanol (MeOH) are generally effective for trisulfide synthesis using phthalimide-based disulfide reagents, leading to high yields.[1] While the reaction can proceed in water, the yield is often lower due to the limited solubility of some reagents.[1] For water-soluble biothiols like glutathione (GSH), a solvent mixture, such as acetonitrile-water, is often required to achieve good yields.[1]
Q5: Are there specific considerations for synthesizing trisulfides with biologically relevant thiols like cysteine and glutathione?
Yes, synthesizing trisulfides with biological thiols presents unique challenges. These molecules are often water-soluble, necessitating the use of aqueous or mixed-solvent systems.[1] The reactivity of the thiol itself is also a key factor. For instance, cysteine is more reactive than N-acetylcysteine (NAC) and glutathione, which can lead to the degradation of the newly formed trisulfide into a disulfide.[6] This reactivity can make the isolation of pure cysteine trisulfide challenging.[6] Specialized methods using phthalimide-based disulfide reagents have been developed to successfully synthesize trisulfides from biothiols, including proteins.[1][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no trisulfide product | Incorrect stoichiometry (excess thiol).[1] | Use a slight excess (e.g., 1.5 equivalents) of the sulfur transfer reagent.[1] |
| Poor reagent solubility.[1] | For water-soluble thiols, use a mixed solvent system (e.g., ACN/H₂O).[1] For organic-soluble reagents, ensure they are fully dissolved before adding other reactants. | |
| Inactive reagents. | Ensure the stability of your reagents. Some sulfur transfer reagents should be stored at low temperatures.[5] | |
| Formation of symmetric byproducts | Non-selective reaction conditions. | Utilize methods specifically designed for unsymmetrical trisulfide synthesis, such as those using 9-fluorenylmethyl (Fm) disulfides.[2] |
| Side reactions due to strong bases.[2] | If possible, use methods that proceed under mild, base-free conditions. | |
| Difficulty in purifying the trisulfide | Similar polarity of trisulfide and disulfide byproducts.[2] | Careful flash column chromatography is often required. It can be beneficial to compare the NMR spectra of the purified product with an authentic sample of the corresponding disulfide to confirm purity.[2] |
| Product instability. | Some trisulfides can be sensitive to light and may extrude sulfur upon exposure.[4] Store purified trisulfides in the dark and at low temperatures. | |
| Inconsistent trisulfide levels in biopharmaceutical production | High concentrations of cysteine in the cell culture feed medium.[7][8] | Optimize the feeding strategy and culture duration to control cysteine concentration.[7][8] Consider replacing cysteine with S-sulfocysteine in the feed to reduce trisulfide formation.[9] |
| Presence of hydrogen sulfide (H₂S) in the bioreactor.[7] | H₂S, generated from cysteine metabolism, can react with disulfide bonds to form trisulfides.[7][10] Controlling cysteine levels can help manage H₂S production. |
Experimental Protocols & Data
General Procedure for Trisulfide Synthesis using a Phthalimide-Based Disulfide Reagent
This protocol is adapted from a method demonstrated to be effective for a range of thiols.[1][5]
-
Dissolve 1.5 equivalents of the phthalimide-based disulfide reagent in dichloromethane (DCM).
-
In a separate flask, dissolve 1 equivalent of the thiol in DCM.
-
Add the thiol solution dropwise to the reagent solution to achieve a final thiol concentration of 40 mM.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent via rotary evaporation.
-
Purify the crude product by flash column chromatography.
-
Dry the pure trisulfide under high vacuum and characterize by ¹H NMR, ¹³C NMR, and ESI-MS.
Optimization of Reactant Ratio for Trisulfide Synthesis
The following table summarizes the effect of the reactant ratio on the yield of benzyl trisulfide from benzyl mercaptan (BnSH) and a phthalimide-based disulfide reagent.[1]
| Entry | Reagent:Thiol Ratio | Yield (%) |
| 1 | 1:1 | 60 |
| 2 | 1:1.5 | 41 |
| 3 | 1.5:1 | 85 |
| 4 | 2:1 | 85 |
Reaction conditions: Benzyl mercaptan (40 mM) in DCM at room temperature for 2 hours.[1]
Effect of Solvent on Trisulfide Synthesis Yield
This table illustrates the impact of different solvents on the yield of benzyl trisulfide.[1]
| Solvent | Yield (%) |
| Dichloromethane (DCM) | 85 |
| Acetonitrile (ACN) | 82 |
| Methanol (MeOH) | 75 |
| Water (H₂O) | 60 |
Reaction conditions: 1.5 equivalents of the phthalimide disulfide reagent and 1 equivalent of benzyl mercaptan at room temperature for 2 hours.[1]
Visualized Workflows and Mechanisms
Caption: General experimental workflow for trisulfide synthesis.
Caption: Proposed mechanism of trisulfide formation in proteins.[11][12]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trisulfide synthesis by S-S coupling [organic-chemistry.org]
- 4. Novel and Efficient Synthesis of Unsymmetrical Trisulfides [organic-chemistry.org]
- 5. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01481F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controlling trisulfide modification in recombinant monoclonal antibody produced in fed-batch cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"preventing disulfide formation during trisulfide synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of disulfide byproducts during trisulfide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during trisulfide synthesis that lead to the undesirable formation of disulfides.
| Problem | Potential Cause | Recommended Solution |
| High percentage of disulfide byproduct in the crude reaction mixture. | Decomposition of persulfide intermediate: The reactive persulfide (RSSH) intermediate is prone to decomposition into a thiolate (RS⁻), which then reacts with another electrophile to form a disulfide. The stability of the persulfide is a key factor in maximizing trisulfide yield.[1] | Control reaction temperature: Lower temperatures can help stabilize the persulfide intermediate. For instance, in the synthesis of symmetrical trisulfides from Bunte salts, the reaction with sodium sulfide is carried out at 0 °C. Optimize reagent stoichiometry: An excess of the sulfur transfer reagent can favor trisulfide formation. For example, when using a phthalimide-based disulfide reagent, using 1.5 equivalents of the reagent relative to the thiol can increase the yield of the desired trisulfide.[2][3][4] Choose appropriate electrophiles: The nature of the electrophile used to trap the persulfide can influence the outcome. S-succinimide and benzothiazole disulfide have been shown to be effective in trapping persulfides to form trisulfides, while S-nitrosothiols may lead to disulfide formation.[1] |
| Formation of symmetrical disulfides in unsymmetrical trisulfide synthesis. | Thiol-disulfide exchange or "scrambling": When two different thiols are present, they can react to form a mixture of the desired unsymmetrical disulfide along with both possible symmetrical disulfides. | Stepwise synthesis: A common strategy is to first activate one thiol to form an electrophilic intermediate, which then reacts with the second thiol in a subsequent step. This controlled addition can minimize the simultaneous presence of both free thiols. Use of specific precursors: Employing precursors like 9-fluorenylmethyl (Fm) disulfides allows for the controlled generation of a reactive persulfide from one thiol, which can then be trapped by a sulfur-based electrophile derived from the second thiol.[5][6] |
| Low or inconsistent yields of the desired trisulfide. | Suboptimal reaction conditions: Factors such as solvent, pH, and reaction time can significantly impact the selectivity of trisulfide formation. | Solvent selection: The choice of solvent can influence the stability of intermediates and the reaction rate. For water-soluble thiols, a solvent mixture such as acetonitrile-water may be necessary.[4] pH control: The pH of the reaction medium can affect the nucleophilicity of the species involved. Maintaining an appropriate pH is crucial for selective trisulfide formation. Reaction monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction at the optimal time, preventing further side reactions. |
| Difficulty in separating the trisulfide product from disulfide byproducts. | Similar polarities: Trisulfides and their corresponding disulfides often have very similar polarities, making their separation by column chromatography challenging.[6] | High-performance liquid chromatography (HPLC): Preparative HPLC can be an effective method for separating compounds with close polarities. Recrystallization: If the trisulfide product is a solid, recrystallization may be a viable purification method to remove disulfide impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to disulfide formation during trisulfide synthesis?
A1: The primary mechanism for disulfide byproduct formation, particularly in the synthesis of unsymmetrical trisulfides, is the decomposition of the persulfide (RSSH) intermediate. This intermediate can break down to form a thiolate anion (RS⁻), which is a nucleophile that can react with an electrophilic sulfur species to form a disulfide bond (RSSR'). The stability of the persulfide intermediate is therefore critical to maximizing the yield of the desired trisulfide.[1]
Q2: How can I choose the right sulfur transfer reagent to favor trisulfide formation?
A2: The choice of sulfur transfer reagent is crucial for selective trisulfide synthesis. Phthalimide-based disulfide reagents have been shown to be effective for generating trisulfides from a variety of thiols, including biologically relevant ones.[2][3][4][7] These reagents can be used to install a trisulfide moiety under relatively mild conditions. Another approach involves the use of Bunte salts (S-alkyl or S-aryl thiosulfates) which can react with sodium sulfide to selectively form symmetrical trisulfides.[8]
Q3: Are there any general strategies to improve the selectivity of trisulfide synthesis?
A3: Yes, several general strategies can be employed:
-
Control of Stoichiometry: Using a slight excess of the sulfur transfer reagent can help drive the reaction towards the trisulfide product.[2][4]
-
Temperature Control: Performing the reaction at lower temperatures can enhance the stability of reactive intermediates like persulfides, thus reducing the formation of disulfide byproducts.
-
Stepwise Addition of Reagents: In the synthesis of unsymmetrical trisulfides, adding the two different thiol precursors sequentially rather than simultaneously can prevent the formation of symmetrical disulfide byproducts.
Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For more detailed analysis and identification of the desired trisulfide product and any disulfide byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. 1H NMR spectroscopy can also be used to distinguish between trisulfides and disulfides, as the chemical shifts of protons adjacent to the sulfur chain are typically different.[6]
Quantitative Data Summary
The following table summarizes the yields of symmetrical trisulfides and disulfides from the reaction of Bunte salts with sodium sulfide under different conditions, illustrating the impact of stoichiometry and temperature on product selectivity.
| Entry | Bunte Salt Precursor | Na₂S (equiv.) | Temperature (°C) | Product | Yield (%) |
| 1 | Benzyl Bunte Salt | 0.5 | 50 | Benzyl Disulfide | 74 |
| 2 | Benzyl Bunte Salt | 1.0 | 0 | Benzyl Trisulfide | 82 |
| 3 | 4-Methylbenzyl Bunte Salt | 0.5 | 50 | 4-Methylbenzyl Disulfide | 78 |
| 4 | 4-Methylbenzyl Bunte Salt | 1.0 | 0 | 4-Methylbenzyl Trisulfide | 85 |
| 5 | 4-Chlorobenzyl Bunte Salt | 0.5 | 50 | 4-Chlorobenzyl Disulfide | 72 |
| 6 | 4-Chlorobenzyl Bunte Salt | 1.0 | 0 | 4-Chlorobenzyl Trisulfide | 80 |
Data is synthesized from the supplementary information of a study by The Royal Society of Chemistry.[8] This data clearly indicates that using a 1:1 ratio of Bunte salt to sodium sulfide at a lower temperature (0 °C) favors the formation of the trisulfide, while using a 1:0.5 ratio at a higher temperature (50 °C) leads to the disulfide as the major product.
Experimental Protocols
Protocol 1: General Synthesis of Symmetrical Trisulfides from Bunte Salts
This protocol is adapted from a method described in the supplementary information of a Royal Society of Chemistry publication.[8]
Materials:
-
Appropriate halide precursor (e.g., benzyl bromide)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Ethanol
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of Bunte Salt: a. Dissolve sodium thiosulfate pentahydrate (1.3 equiv.) in a 30% ethanol-water mixture. b. To the stirred solution, add the corresponding halide precursor (1.0 equiv.). c. Stir the mixture at room temperature for 4-5 hours. The Bunte salt is typically used in the next step without further purification.
-
Synthesis of Trisulfide: a. Prepare an aqueous solution of the crude Bunte salt. b. In a separate flask, prepare an aqueous solution of sodium sulfide nonahydrate (1.0 equiv.). c. Cool the Bunte salt solution to 0 °C in an ice bath. d. Add the sodium sulfide solution dropwise to the stirred Bunte salt solution at 0 °C. A white suspension will appear. e. Monitor the reaction progress by TLC. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine solution. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude trisulfide. h. Purify the crude product by flash column chromatography if necessary.
Protocol 2: Synthesis of Unsymmetrical Trisulfides using a Phthalimide-Based Sulfur Transfer Reagent
This protocol is based on a method utilizing a phthalimide-based disulfide reagent.[2][4]
Materials:
-
Thiol (1.0 equiv.)
-
Phthalimide-based disulfide reagent (e.g., N,N'-thiobisphthalimide) (1.5 equiv.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the phthalimide-based disulfide reagent (1.5 equiv.) in DCM.
-
In a separate flask, dissolve the thiol (1.0 equiv.) in DCM.
-
Add the thiol solution dropwise to the stirred solution of the sulfur transfer reagent at room temperature.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
After 2 hours, remove the solvent by rotary evaporation.
-
Purify the crude material by flash column chromatography to obtain the pure unsymmetrical trisulfide.
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for troubleshooting disulfide formation.
References
- 1. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]
- 2. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Support Center: Mass Spectrometry of Trisulfanes
Welcome to the technical support center for the mass spectrometry analysis of trisulfanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for the successful analysis of this unique class of sulfur compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing trisulfanes by mass spectrometry?
A1: The analysis of trisulfanes presents several challenges:
-
Thermal Lability: Trisulfanes can be thermally unstable and may degrade in the hot injection port of a gas chromatograph or in the ion source of the mass spectrometer.[1]
-
Matrix Effects: Complex sample matrices can significantly suppress or enhance the ionization of trisulfanes, leading to inaccurate quantification.[1]
-
In-source Fragmentation/Decay: Trisulfanes can fragment within the ion source, complicating spectral interpretation and potentially reducing the abundance of the molecular ion.
-
Isobaric Interferences: Other compounds in the sample may have the same nominal mass as the trisulfane of interest or its fragments, leading to analytical interference.
Q2: Which mass spectrometry technique is best suited for this compound analysis?
A2: The choice of technique depends on the specific this compound and the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile trisulfanes like dimethyl trisulfide (DMTS) and diallyl trisulfide (DATS).[2][3] Derivatization may be necessary for less volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is generally preferred for less volatile or thermally labile trisulfanes, such as those found in biopharmaceuticals.[4]
Q3: How can I improve the stability of my this compound samples?
A3: Proper sample handling and storage are crucial for preventing the degradation of trisulfanes. It is recommended to store samples at low temperatures (e.g., -20°C or -80°C) and to minimize exposure to light and oxygen. For volatile sulfur compounds, specialized sampling containers may be necessary to prevent loss. The stability of the analyte in the chosen storage container and conditions should be validated.
Q4: What are common adduct ions I should look for when analyzing trisulfanes by ESI-MS?
A4: In positive ion mode electrospray ionization (ESI), common adducts include protonated molecules [M+H]+, sodium adducts [M+Na]+, and potassium adducts [M+K]+. In negative ion mode, deprotonated molecules [M-H]- may be observed. The formation of these adducts can be influenced by the sample matrix and the mobile phase composition.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the mass spectrometry analysis of trisulfanes.
Issue 1: Poor or No Signal Intensity
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Analyte Degradation | 1. Ensure proper sample storage and handling to minimize degradation. 2. For GC-MS, try a lower injection port temperature. 3. For LC-MS, consider using a column with a wider operating temperature range and a lower oven temperature. |
| Ion Suppression (Matrix Effect) | 1. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Optimize chromatographic separation to separate the analyte from co-eluting matrix components. 3. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. 4. Dilute the sample to reduce the concentration of interfering matrix components. |
| In-source Fragmentation | 1. Optimize ion source parameters (e.g., cone voltage, capillary voltage) to minimize fragmentation. 2. Use a "softer" ionization technique if available (e.g., atmospheric pressure chemical ionization - APCI). |
| Poor Ionization Efficiency | 1. Adjust mobile phase composition (e.g., pH, organic modifier) to enhance ionization. 2. Consider derivatization to introduce a more readily ionizable group. |
Issue 2: Inconsistent or Shifting Retention Times (LC-MS & GC-MS)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Column Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Changes in Mobile Phase Composition | 1. Prepare fresh mobile phase. 2. Ensure proper mixing and degassing of the mobile phase. |
| Sample Matrix Effects | 1. Improve sample cleanup to remove matrix components that may interact with the stationary phase. |
| System Leaks | 1. Check for leaks in the LC or GC system, particularly around fittings and connections. |
Issue 3: Unexplained or Interfering Peaks
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Isobaric Interference | 1. Improve chromatographic resolution to separate the interfering compound from the analyte. 2. Use high-resolution mass spectrometry (HRMS) to differentiate between the analyte and the interferent based on their exact masses. 3. If the interfering compound is a known metabolite or degradation product, adjust sample preparation or storage to minimize its formation. |
| In-source Fragmentation | 1. Analyze a standard of the suspected parent compound under the same conditions to see if it produces the interfering fragment. 2. Optimize ion source conditions to reduce fragmentation. |
| Carryover | 1. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Improve the wash sequence for the autosampler. |
| Contamination | 1. Check solvents, reagents, and labware for contamination. |
Quantitative Data
The following tables provide a summary of quantitative data relevant to the mass spectrometry of specific trisulfanes.
Table 1: Mass-to-Charge Ratios (m/z) of Common Trisulfanes and Their Fragments
| Compound | Molecular Formula | Molecular Weight (Da) | Common Adducts/Ions (m/z) | Key Fragment Ions (m/z) |
| Dimethyl Trisulfide (DMTS) | C₂H₆S₃ | 126.27 | [M]+• (126) | 111, 93, 79, 61, 45 |
| Diallyl Trisulfide (DATS) | C₆H₁₀S₃ | 178.34 | [M]+• (178) | 147, 119, 73, 41 |
| Oxidized DMTS Product | C₄H₁₀O₂S₄ | 222.38 | [M]+• (221) | 207, 189, 175, 158, 147 |
Data for DMTS fragments from GC-MS analysis. Fragmentation patterns can vary with ionization technique and energy.
Table 2: Method Detection and Quantification Limits for Diallyl Trisulfide (DATS) in Garlic by GC-MS
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1986 |
| Limit of Quantification (LOQ) | 0.6621 |
Data from a validated GC-MS method for the analysis of DATS in garlic extract.[5]
Experimental Protocols
Protocol 1: GC-MS Analysis of Diallyl Trisulfide (DATS) in Garlic Extract
This protocol is based on a validated method for the quantification of DATS in garlic.[2][5]
1. Sample Preparation (Garlic Oil Extraction)
-
Homogenize fresh garlic cloves.
-
Perform steam distillation to extract the essential oils.
-
Collect the oily layer.
-
Dilute the garlic oil with acetone and add an internal standard (e.g., acetophenone).
-
Filter the solution through a 0.45 µm filter.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split mode).
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Data Acquisition: Monitor for the characteristic ions of DATS (e.g., m/z 178, 147, 119, 73, 41).
3. Quantification
-
Create a calibration curve using DATS standards of known concentrations.
-
Calculate the concentration of DATS in the samples based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Derivatization of Trisulfanes with Pentafluorobenzyl Bromide (PFBBr) for GC-NCI-MS
This protocol is a general approach for the derivatization of sulfur-containing compounds to enhance their detection by Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS).[6][7]
1. Derivatization Reaction
-
To an aliquot of the sample extract in a suitable solvent (e.g., acetone), add a solution of pentafluorobenzyl bromide (PFBBr) in acetone and a catalyst (e.g., potassium carbonate).
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, quench the reaction with a small amount of water.
-
Extract the PFB derivatives with hexane.
-
Dry the hexane extract over anhydrous sodium sulfate.
2. GC-NCI-MS Parameters
-
Gas Chromatograph: Standard GC system.
-
Column: A non-polar or semi-polar capillary column suitable for the analysis of the derivatives.
-
Injector and Oven Conditions: To be optimized based on the volatility of the specific PFB-trisulfane derivatives.
-
Mass Spectrometer: A mass spectrometer capable of negative chemical ionization.
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane as the reagent gas.
-
Data Acquisition: Monitor for the [M-PFB]- ion or other characteristic fragment ions of the derivatized this compound.
Visualizations
Caption: A general workflow for troubleshooting common mass spectrometry issues.
Caption: The impact of matrix components on analyte ionization in the mass spectrometer.
References
- 1. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
"improving the selectivity of trisulfane reactions with electrophiles"
Technical Support Center: Improving Trisulfane Reaction Selectivity
Welcome to the technical support center for this compound chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the selectivity of reactions between trisulfanes and electrophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective reactions with trisulfanes?
A: The main challenge lies in the multiple nucleophilic sites of a this compound (R-S-S-S-R'). Both the terminal (Sα) and central (Sβ) sulfur atoms can act as nucleophiles. Uncontrolled reactions can lead to a mixture of products, including desired Sα-substituted products, undesired Sβ-substituted products, and byproducts from decomposition or disproportionation, such as disulfides and tetrasulfanes.
Q2: Which sulfur atom in a dialkyl this compound is more nucleophilic?
A: The terminal sulfur atoms (Sα) are generally considered "softer" and more nucleophilic compared to the central sulfur atom (Sβ). Consequently, they are more likely to react with soft electrophiles. The central sulfur is more sterically hindered and electronically distinct, making it less reactive towards many electrophiles.
Q3: How does the "Hard and Soft, Acids and Bases" (HSAB) theory apply to this compound selectivity?
A: HSAB theory is a key principle for controlling selectivity.[1] this compound sulfur atoms are considered soft nucleophiles. To achieve selective reaction at the terminal sulfurs, one should use a "soft" electrophile (e.g., alkyl halides like methyl iodide, Michael acceptors).[1][2] "Hard" electrophiles (e.g., protons, Lewis acids with highly charged metal centers) may react less selectively and can promote decomposition pathways.
Q4: Can the solvent choice influence the outcome of the reaction?
A: Absolutely. The solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing reactants and transition states.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) are often preferred. They can solvate the counter-ion of the electrophile without strongly solvating the nucleophilic sulfur, thus enhancing its reactivity.
-
Nonpolar Solvents (e.g., Toluene, Hexane) may be suitable for certain reactions but can suffer from poor solubility of reactants.
-
Polar Protic Solvents (e.g., alcohols, water) should generally be used with caution as they can participate in side reactions, such as solvolysis of the electrophile or protonation-induced decomposition of the this compound.
Troubleshooting Guide
| Issue / Observation | Question | Possible Causes & Recommended Solutions |
| Low Selectivity / Multiple Products | My reaction is producing a mixture of disulfide, tetrasulfane, and/or products from attack at the central sulfur. How can I improve selectivity for the terminal sulfur? | 1. Evaluate Your Electrophile: - Ensure you are using a soft electrophile (e.g., Iodoalkanes, Benzyl Bromides, α,β-unsaturated carbonyls). Harder electrophiles (e.g., alkyl triflates) may exhibit lower selectivity.2. Lower the Reaction Temperature: - Decreasing the temperature (e.g., from room temperature to 0 °C or -78 °C) often increases selectivity by favoring the reaction pathway with the lower activation energy, which is typically the desired Sα-alkylation.3. Change the Solvent: - Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the terminal sulfurs.4. Control Stoichiometry: - Use a precise 1:1 stoichiometry of this compound to electrophile. An excess of either reagent can sometimes lead to side reactions. |
| Reaction is Slow or Incomplete | My reaction is not proceeding to completion, even after an extended time. | 1. Increase Temperature Cautiously: - While lower temperatures favor selectivity, a certain thermal energy is required. Gradually increase the temperature in 10-20 °C increments, monitoring selectivity by TLC or LC-MS.[3]2. Add a Non-Nucleophilic Base: - If a proton is generated during the reaction, it can inhibit further reaction. Adding a hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) can neutralize the acid without interfering.3. Check Reactant Purity: - Impurities in the this compound starting material can inhibit the reaction. Ensure the this compound is pure and free from decomposition products. |
| This compound Decomposition | I observe significant formation of elemental sulfur and disulfides, suggesting my starting material is degrading. | 1. Ensure Inert Atmosphere: - Trisulfanes can be sensitive to air and moisture. Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen).[4]2. Use Degassed Solvents: - Dissolved oxygen can promote oxidative side reactions. Use solvents that have been properly degassed.3. Avoid Strong Acids/Bases: - Both strong acids and bases can catalyze the decomposition of trisulfanes. Maintain a neutral or near-neutral pH unless the mechanism specifically requires otherwise. |
Data Summary
The selectivity of this compound reactions is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on the nature of the electrophile.
| Electrophile Class | Example | Hard/Soft Nature | Expected Primary Product | Potential Byproducts |
| Alkyl Halide | CH₃I | Soft | R-S-S-S-CH₃ | R-S-S-R, R-S-S-S-S-R |
| Michael Acceptor | Acrylonitrile | Soft | R-S-S-S-CH₂CH₂CN | Polymerization of acceptor |
| Acyl Halide | Acetyl Chloride | Hard Borderline | Mixture of products | Significant decomposition |
| Alkyl Triflate | CH₃OTf | Hard | Low selectivity | R-S(O)-S-S-R, decomposition |
Experimental Protocols
Protocol: Selective S-Alkylation of a Symmetric Dialkyl this compound
This protocol describes a general procedure for the selective reaction of a dialkyl this compound with a soft alkylating agent, such as methyl iodide.
1. Materials and Setup:
-
Dialkyl this compound (1.0 eq)
-
Methyl Iodide (1.05 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
2. Reaction Procedure:
-
Assemble the glassware and purge the system with dry nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, dissolve the dialkyl this compound in anhydrous acetonitrile (concentration typically 0.1-0.5 M).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add methyl iodide via syringe over 5 minutes.
-
Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes until the starting this compound is consumed (typically 2-4 hours).
3. Workup and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining methyl iodide.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired S-alkylated this compound product.
Visualizations
Caption: Reaction pathways for this compound reactions with electrophiles.
References
- 1. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Soft and Hard Electrophile Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Trisulfane vs. Disulfane: A Comparative Guide to Reactivity and Analysis
Published: December 13, 2025
This guide provides a comprehensive comparative analysis of the reactivity of trisulfanes (R-S-S-S-R) and disulfanes (R-S-S-R) for researchers, scientists, and drug development professionals. We will explore the fundamental structural differences that dictate their chemical behavior, present comparative data on their reactivity, detail relevant experimental protocols, and visualize key reaction pathways.
Structural and Electronic Differences: The Role of Sulfane Sulfur
The primary distinction between disulfanes and trisulfanes lies in the presence of a central sulfur atom in the trisulfane chain. This central atom is classified as "sulfane sulfur," defined as a sulfur atom with six valence electrons and no formal charge. This feature is the main determinant of the differential reactivity between the two classes of compounds.
-
Disulfanes (R-S-S-R): The disulfide bond is relatively stable but susceptible to cleavage by nucleophiles and electrophiles.[1] In biological systems, the most common reaction is the thiol-disulfide exchange, where an external thiol attacks one of the sulfur atoms.[2][3]
-
Trisulfanes (R-S-S-S-R): The central sulfane sulfur atom imparts unique properties to the molecule. It is both electrophilic and nucleophilic, making trisulfanes generally more reactive than their disulfide counterparts.[4][1] Intracellular nucleophiles like glutathione can react rapidly with trisulfide compounds, leading to the formation of a disulfide and a persulfide (R-SSH), a highly reactive signaling molecule.[1][5]
Caption: Structural comparison of disulfane and this compound.
Comparative Reactivity and Biological Activity
The enhanced reactivity of trisulfanes translates to distinct biological activities. While both can participate in redox chemistry, trisulfanes are often more potent. For instance, some trisulfide analogs have shown promise as antiradiation drugs, displaying protective effects at different dosages compared to their disulfide counterparts.[6] The lability of the S-S bond determines their reactivity, which can be influenced by various thiophilic nucleophiles.[1]
| Feature | Disulfane (R-S-S-R) | This compound (R-S-S-S-R) |
| Structure | Two sulfur atoms linked by a single bond. | Three sulfur atoms in a linear chain. |
| Key Reactive Site | The S-S single bond.[1] | The central, electrophilic sulfane sulfur atom.[4] |
| Reactivity with Thiols | Undergoes thiol-disulfide exchange to form a new disulfide and a new thiol.[3] | Reacts readily with thiols to form a disulfide and a persulfide (R-SSH).[5][7] |
| Stability | Generally stable, but the S-S bond can be cleaved.[3] | Less stable; the central sulfur is readily attacked by nucleophiles.[1][6] |
| Biological Example | Formation of structural disulfide bridges in proteins; redox regulation.[3] | Certain trisulfide sulfinates act as potent antiradiation drugs.[6] |
| Formation Pathway | Oxidation of two thiol groups.[2] | Reaction of a disulfide with H₂S or a persulfide with a disulfide.[5][7] |
Key Reaction Pathways
Thiol-Mediated Exchange Reactions
The reaction of thiols with disulfanes and trisulfanes proceeds through different pathways, yielding distinct products. The thiol-disulfide exchange is a fundamental process in biochemistry.[2] The analogous reaction with a this compound is often faster and results in the generation of a persulfide, a key species in hydrogen sulfide (H₂S) signaling.
Caption: Comparative reaction pathways for thiols with disulfanes and trisulfanes.
Formation of Trisulfides from Disulfides
In biological environments where hydrogen sulfide (H₂S) is present, disulfides can be converted into trisulfides. This reaction is a key step in the metabolism and signaling of reactive sulfur species.[7] The process establishes an equilibrium that can also involve persulfide intermediates.
Caption: Formation of a trisulfide from the reaction of a disulfide with H₂S.
Experimental Protocol: Analysis of Polysulfide Reactivity
To quantitatively assess the formation and reactivity of trisulfanes and other polysulfides, a common approach involves chemical trapping followed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[8][9] This method allows for the characterization and relative quantification of various sulfur species generated in a reaction mixture.
Objective: To identify and quantify the formation of trisulfides from the reaction of a disulfide with an H₂S donor.
Materials:
-
Disulfide of interest (e.g., oxidized glutathione, GSSG)
-
H₂S donor (e.g., Na₂S)
-
Phosphate buffer (pH 7.4)
-
LC-HRMS system
Methodology:
-
Reaction Setup: Prepare a solution of the disulfide (e.g., 1 mM GSSG) in phosphate buffer (pH 7.4).
-
Initiation: Add the H₂S donor (e.g., 0.5 mM Na₂S) to the disulfide solution to initiate the reaction. The mixture is incubated at a controlled temperature (e.g., 37°C).
-
Chemical Trapping: At specific time points, take aliquots of the reaction mixture and add an excess of a trapping agent like iodoacetamide. This agent alkylates free thiol groups, including those in persulfides and the parent thiol, preventing further reaction and stabilizing the species for analysis.[9]
-
Sample Preparation: Quench any remaining trapping agent if necessary. Dilute the samples appropriately for LC-MS analysis.
-
LC-HRMS Analysis:
-
Inject the prepared sample into an LC-HRMS system.
-
Separate the different sulfur species using a suitable chromatography column (e.g., C18 reverse-phase).
-
Detect the species using high-resolution mass spectrometry in both positive and negative ion modes to identify the parent ions corresponding to the expected disulfide, trisulfide, and their trapped derivatives.
-
-
Data Analysis:
-
Extract ion chromatograms for the exact masses of the target analytes (e.g., GSSG, GSSSG, and their alkylated forms).[8]
-
Integrate the peak areas to determine the relative abundance of each species over time, providing kinetic information about the formation and consumption of the trisulfide.
-
Caption: Experimental workflow for the analysis of polysulfide species.
Conclusion
References
- 1. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides | MDPI [mdpi.com]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic disulfides and related substances. 38. Some disulfide and trisulfide sulfinate salts as antiradiation drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The reaction of hydrogen sulfide with disulfides: formation of a stable trisulfide and implications for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Polysulfides, Polysulfanes, and Other Unique Species in the Reaction between GSNO and H2S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Polysulfides, Polysulfanes, and Other Unique Species in the Reaction between GSNO and H2S [mdpi.com]
Trisulfane vs. Persulfides: A Comparative Guide for Redox Biology Research
An objective comparison of trisulfanes and persulfides, two key classes of sulfur compounds, in the context of redox signaling and antioxidant activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective roles, supported by experimental data and detailed protocols.
In the intricate landscape of redox biology, reactive sulfur species (RSS) have emerged as critical signaling molecules and potent antioxidants. Among these, persulfides (RSSH) have garnered significant attention for their heightened nucleophilicity and reactivity compared to thiols. Trisulfanes (RSSSR), found in natural products like garlic, serve as stable precursors that can generate persulfides and hydrogen sulfide (H₂S) upon interaction with biological thiols. This guide provides a comparative analysis of trisulfanes and persulfides to aid researchers in selecting the appropriate molecular tool for their studies in redox biology.
Performance Comparison: Antioxidant and Signaling Potential
While both trisulfanes and persulfides exhibit significant antioxidant and signaling properties, their mechanisms and potencies can differ. Persulfides are generally considered more potent direct antioxidants due to their enhanced reactivity with reactive oxygen species (ROS). Trisulfanes, on the other hand, act as donors that release persulfides, providing a more sustained, long-term effect.
Quantitative Antioxidant Activity
Direct, head-to-head comparisons of the antioxidant capacity of simple trisulfanes and persulfides using standardized assays are limited in the literature. However, data from various studies on related compounds provide valuable insights. The following table summarizes available quantitative data on the antioxidant activity of different polysulfides and the reactivity of a protein persulfide. It is important to note that the experimental conditions for these measurements vary.
| Compound | Assay | Parameter | Value | Reference |
| Diallyl Trisulfide (DATS) | DPPH Radical Scavenging | IC₅₀ | 56.1 µg/mL (against T. hirsuta) | [1] |
| IC₅₀ | 31.6 µg/mL (against L. sulphureus) | [1] | ||
| Disodium Disulfide | Peroxyl Radical Scavenging | Rate Constant | 3.5 x 10⁵ M⁻¹s⁻¹ | |
| Disodium Trisulfide | Peroxyl Radical Scavenging | Rate Constant | 4.0 x 10⁵ M⁻¹s⁻¹ | |
| Disodium Tetrasulfide | Peroxyl Radical Scavenging | Rate Constant | 6.0 x 10⁵ M⁻¹s⁻¹ | |
| MtAhpE–SSH (a protein persulfide) | Reaction with 4,4'-dithiodipyridine | Apparent 2nd-order rate constant | (1.8 ± 0.1) × 10³ M⁻¹s⁻¹ | [2] |
Note: IC₅₀ represents the concentration of the compound required to scavenge 50% of the radicals. A lower IC₅₀ value indicates higher antioxidant activity. The rate constants indicate the speed of the reaction with peroxyl radicals; a higher value signifies a faster, more efficient scavenging activity. The data for the protein persulfide reflects its reactivity towards an electrophile, which is an indicator of its potential role in signaling.
Signaling Pathways
Both trisulfanes and persulfides are known to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. Trisulfanes, such as diallyl trisulfide (DATS), can act as electrophiles that modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. This, in turn, upregulates the expression of antioxidant and cytoprotective genes. Persulfides can also directly interact with and modify proteins in this pathway.
References
A Comparative Guide to Trisulfane Detection Methods: Navigating Cross-Reactivity and Enhancing Specificity
For researchers, scientists, and drug development professionals, the accurate detection of trisulfanes—a critical post-translational modification in many biopharmaceuticals and a key player in redox signaling—is paramount. This guide provides an objective comparison of common trisulfane detection methods, focusing on their cross-reactivity with other sulfur species and supported by experimental data. Detailed methodologies and visual workflows are presented to aid in the selection and implementation of the most suitable detection strategy.
Introduction to Trisulfanes and Detection Challenges
Trisulfanes (R-S-S-S-R) are sulfur-containing compounds that can form on proteins, particularly in monoclonal antibodies (mAbs), during manufacturing processes. Their presence can impact the structure, stability, and efficacy of these therapeutic molecules. Furthermore, trisulfanes and related polysulfides are increasingly recognized as important signaling molecules in various physiological processes, often intertwined with hydrogen sulfide (H₂S) signaling pathways.
A significant analytical challenge in studying trisulfanes is their potential for cross-reactivity with other reactive sulfur species (RSS), such as thiols (R-SH), disulfides (R-S-S-R), persulfides (R-S-SH), and hydrogen sulfide (H₂S). This guide compares three widely used methods for this compound detection: Fluorescent Probes, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Mass Spectrometry (MS), with a focus on their specificity and potential for interference.
Comparison of this compound Detection Methods
The selection of an appropriate method for this compound detection depends on the specific research question, the sample matrix, and the required level of sensitivity and specificity. The following table summarizes the key performance characteristics of the three major detection methods.
| Method | Principle | Reported Sensitivity | Primary Cross-Reactants | Advantages | Limitations |
| Fluorescent Probes (e.g., SSP1, SSP2) | Chemical reaction with sulfane sulfurs (including trisulfanes and persulfides) leads to a fluorescent product.[1] | Detection limits in the nanomolar range (e.g., SSP2: 32 nM).[1] | Persulfides, Polysulfides, Elemental Sulfur.[1] | High sensitivity, suitable for live-cell imaging.[1] | Does not distinguish between different types of sulfane sulfurs (e.g., trisulfanes vs. persulfides). Potential for off-target reactions. |
| HPLC-FLD (with derivatization) | Trisulfanes are converted to a stable, fluorescent derivative (e.g., with monobromobimane) and separated by HPLC.[2] | Quantitative in the low µM range. | Other thiols and reactive sulfur species that can be derivatized. | Good for quantification of total trisulfides.[2] | Indirect detection method. Requires derivatization step which can introduce variability. |
| Mass Spectrometry (LC-MS/MS) | Direct detection and fragmentation of trisulfide-containing molecules based on their mass-to-charge ratio. | High sensitivity, capable of detecting low-level modifications. | Isobaric species (molecules with the same nominal mass). | High specificity and structural elucidation capabilities. Can identify specific sites of modification.[3] | Complex instrumentation and data analysis. Potential for ion suppression from matrix components. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating results. Below are representative protocols for the three discussed detection methods.
Fluorescent Probe-Based Detection of Sulfane Sulfurs
This protocol is based on the use of the fluorescent probe SSP2 for the detection of sulfane sulfurs in living cells.[1]
Materials:
-
Fluorescent probe SSP2
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cultured cells (e.g., HeLa or H9c2)
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of SSP2 in DMSO.
-
Cell Culture: Plate cells in a suitable culture dish and grow to the desired confluence.
-
Probe Loading: Dilute the SSP2 stock solution in cell culture medium to the final working concentration. Remove the old medium from the cells and incubate with the SSP2-containing medium for 20-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Imaging: Acquire fluorescence images using a microscope equipped with the appropriate filter set for SSP2.
-
Positive Control (Optional): To confirm probe activity, treat a separate set of probe-loaded cells with a known sulfane sulfur donor (e.g., Na₂S₂) before imaging.
HPLC-FLD for Total Trisulfide Quantification in Monoclonal Antibodies
This protocol outlines a method for the quantification of total trisulfides in mAb samples after derivatization with monobromobimane (mBBr).[2]
Materials:
-
Monoclonal antibody (mAb) sample
-
Sulfite solution
-
Monobromobimane (mBBr) solution
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
To the mAb sample, add sulfite solution to convert the central sulfur atom of the trisulfide into thiosulfate.
-
-
Derivatization:
-
Add mBBr solution to the sample to derivatize the resulting thiosulfate.
-
-
HPLC Separation:
-
Inject the derivatized sample onto a C18 column.
-
Perform a gradient elution using a mobile phase consisting of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
-
Fluorescence Detection:
-
Monitor the elution of the derivatized thiosulfate using a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Quantify the amount of trisulfide by comparing the peak area of the derivatized thiosulfate to a standard curve.
-
Mass Spectrometry for Trisulfide Identification and Quantification
This protocol describes a non-reduced peptide mapping approach using LC-MS/MS for the characterization of trisulfides in mAbs.[3]
Materials:
-
Monoclonal antibody (mAb) sample
-
Denaturation buffer (e.g., containing guanidine HCl)
-
Alkylation agent (e.g., iodoacetamide)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system with a high-resolution mass spectrometer
-
Reversed-phase column suitable for peptide separations
Procedure:
-
Sample Preparation:
-
Denature the mAb sample to unfold the protein.
-
Alkylate free cysteine residues to prevent disulfide scrambling.
-
Digest the non-reduced mAb with a protease to generate peptides.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto the LC system for separation.
-
Elute the peptides into the mass spectrometer.
-
Acquire MS and MS/MS data. Trisulfide-containing peptides will have a mass increase of 32 Da compared to their disulfide-containing counterparts.
-
-
Data Analysis:
-
Identify the trisulfide-containing peptides by searching the MS/MS data against the protein sequence with a variable modification of +32 Da on cysteine residues involved in disulfide bonds.
-
Quantify the relative abundance of trisulfide-containing peptides by comparing their peak areas to the corresponding disulfide-containing peptides.
-
Signaling Pathways and Experimental Workflows
To visualize the complex relationships in this compound biochemistry and analysis, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for this compound detection.
Caption: Simplified H₂S and persulfide signaling pathway.
Conclusion
The detection and quantification of trisulfanes require careful consideration of the analytical method to minimize cross-reactivity and ensure accurate results. Fluorescent probes offer high sensitivity for the detection of sulfane sulfurs in biological systems, while HPLC-FLD provides a robust method for quantifying total trisulfides in purified protein samples. Mass spectrometry stands out for its high specificity and ability to provide detailed structural information. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool for their specific needs in the study of trisulfanes in both pharmaceutical development and fundamental biological research.
References
Unraveling the Stability of Sulfur Chains: A Computational Comparison of Trisulfane and Tetrasulfide
A detailed computational analysis reveals the thermodynamic nuances governing the stability of trisulfane (H₂S₃) and tetrasulfide (H₂S₄), providing critical insights for researchers in drug development and related scientific fields where polysulfides play an increasingly important role.
Hydrogen polysulfides, characterized by their linear chains of sulfur atoms capped with hydrogen, are gaining recognition as significant biological signaling molecules and intermediates in various chemical processes. Their stability is a key determinant of their reactivity and physiological function. This guide presents a comparative overview of the stability of this compound and tetrasulfide based on computational quantum chemistry studies, offering a foundational understanding for professionals working with these reactive sulfur species.
Relative Thermodynamic Stability
The intrinsic stability of this compound and tetrasulfide can be effectively compared through their Gibbs free energies of formation (ΔGᵣ). Computational studies utilizing density functional theory (DFT) and coupled cluster (CC) theory have elucidated the exergonic nature of the formation of these unbranched hydrogen polysulfanes from hydrogen sulfide and elemental sulfur chains.
The calculations indicate a trend in the exergonicity of formation for the unbranched H₂Sₙ series. The formation of disulfane (H₂S₂) is the most exergonic. As the sulfur chain extends to this compound (H₂S₃) and then to tetrasulfide (H₂S₄), the formation becomes progressively less exergonic.[1] This suggests a decrease in thermodynamic stability with increasing chain length from n=2 to n=4. Specifically, the Gibbs free energy of formation for this compound is more negative than that of tetrasulfide, indicating that this compound is the more thermodynamically stable of the two.[1]
For the sodium salts of these polysulfides, experimental observations align with this trend, where sodium trisulfide (Na₂S₃) is noted to be unstable and readily decomposes into a mixture of sodium disulfide (Na₂S₂) and sodium tetrasulfide (Na₂S₄). However, in certain biological contexts, this compound has been identified as the major hydrogen polysulfide species, hinting at kinetic or environment-specific factors that favor its presence.
Below is a summary of the calculated Gibbs free energies of formation for unbranched hydrogen polysulfanes, providing a clear comparison of their relative stabilities.
| Compound | Formula | Gibbs Free Energy of Formation (ΔGᵣ) (kJ mol⁻¹) |
| Disulfane | H₂S₂ | -314 |
| This compound | H₂S₃ | -101 |
| Tetrasulfide | H₂S₄ | -41.2 ± 1.2 |
| Pentasulfane | H₂S₅ | -45.0 ± 2.0 |
Data sourced from a computational investigation by Targema et al. (2015).[1]
Bond Dissociation Energy: A Measure of Bond Strength
Experimental Protocols: Computational Methodologies
The quantitative data presented in this guide is derived from high-level quantum chemical calculations. Understanding the methodology is crucial for assessing the reliability of the results.
The Gibbs free energies of formation were calculated as part of a comprehensive study on the reactions of sulfur clusters (Sₙ) with hydrogen sulfide (H₂S) to form hydrogen polysulfanes (H₂Sₙ₊₁H).[1] The key aspects of the computational protocol are as follows:
-
Theoretical Framework: The study employed Density Functional Theory (DFT) and Coupled Cluster (CC) theory.[1] DFT is a widely used method in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying the electronic structure of molecules. Coupled Cluster theory, while more computationally intensive, provides a higher level of accuracy and is often used as a benchmark for other methods.
-
Reaction Scheme: The formation energies were determined for the reaction of open-chain sulfur clusters with H₂S on the singlet potential energy surface.[1]
-
Software and Basis Sets: While the specific software package is not detailed in the available abstract, such calculations are typically performed using suites like Gaussian, ORCA, or Q-Chem. The choice of basis set, which describes the atomic orbitals, is also a critical parameter that influences the accuracy of the calculations.
Logical Workflow for Stability Comparison
The following diagram illustrates the logical workflow for the computational comparison of this compound and tetrasulfide stability.
References
Orthogonal Methods for Confirming Trisulfane Presence in Samples: A Comparative Guide
The accurate detection and confirmation of trisulfanes, organic compounds containing a linear chain of three sulfur atoms (R-S-S-S-R'), are critical in various fields, from pharmaceutical development to environmental analysis. Given the labile nature of the trisulfane bond, employing orthogonal methods—techniques that rely on different physicochemical principles—is essential for unambiguous confirmation and accurate quantification. This guide provides a comparative overview of key orthogonal methods for this compound analysis, complete with experimental protocols, quantitative performance data, and visual workflows to aid researchers in selecting the most appropriate techniques for their specific needs.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a sensitive and widely used technique for quantifying trisulfanes and related sulfur species. The method typically involves a pre-column derivatization step to attach a fluorescent tag to the molecule of interest, enhancing detection sensitivity and selectivity.
Experimental Protocol: Derivatization with Monobromobimane (mBB)
This protocol is adapted from methods used for the analysis of reactive sulfur species.
-
Sample Preparation:
-
For plasma or serum samples, precipitate proteins by adding a 1:1 volume of ice-cold methanol or acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
To 100 µL of the supernatant, add 50 µL of a 10 mM monobromobimane (mBB) solution in acetonitrile.
-
Add 50 µL of a 50 mM HEPES buffer (pH 8.0) containing 5 mM EDTA.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 20 µL of 1 M methanesulfonic acid.
-
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 380 nm and emission at 480 nm.
-
Caption: HPLC-FLD workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the direct or indirect quantification of trisulfanes. Direct analysis is challenging due to the potential for in-source fragmentation. Therefore, derivatization is often employed to improve stability and ionization efficiency.
Experimental Protocol: Derivatization with N-Ethylmaleimide (NEM)
This protocol is adapted from methods for glutathione analysis and can be applied to trisulfanes with free thiol groups or after a reduction step.
-
Sample Preparation and Derivatization:
-
To 100 µL of sample (e.g., cell lysate, plasma), add 100 µL of a solution containing 10 mM N-ethylmaleimide (NEM) in 10% sulfosalicylic acid (SSA) to simultaneously precipitate proteins and alkylate free thiols.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Column: HILIC or reversed-phase C18 column depending on the polarity of the derivatized this compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient is optimized to separate the target analytes from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the NEM-derivatized this compound.
-
Caption: LC-MS/MS workflow with NEM derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable trisulfanes, such as dimethyl trisulfide (DMTS). Sample preparation often involves an extraction step to isolate the analyte from the sample matrix.
Experimental Protocol: Stir Bar Sorptive Extraction (SBSE) for DMTS
This protocol is based on a validated method for DMTS in blood.[1]
-
Sample Preparation:
-
To 500 µL of whole blood in a vial, add an internal standard (e.g., d6-DMTS).
-
Acidify the sample with 50 µL of 1 M HCl to denature proteins.
-
Place a polydimethylsiloxane (PDMS)-coated stir bar in the vial.
-
-
Extraction:
-
Stir the sample at 1000 rpm for 60 minutes at room temperature to allow the DMTS to be sorbed onto the stir bar.
-
-
Analysis:
-
Remove the stir bar, rinse with deionized water, and dry with a lint-free tissue.
-
Place the stir bar in a thermal desorption tube.
-
Thermally desorb the DMTS from the stir bar into the GC-MS system.
-
GC Column: A non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode, monitoring characteristic ions for DMTS (e.g., m/z 126, 94, 45).
-
Caption: GC-MS workflow with SBSE for volatile trisulfanes.
Fluorescent Probes
Fluorescent probes offer a rapid and sensitive method for the detection of sulfane sulfurs, including trisulfanes, in biological systems. These probes are designed to react specifically with sulfane sulfurs, leading to a measurable change in fluorescence.[2]
Experimental Protocol: General Protocol for a Turn-On Fluorescent Probe
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Sample Incubation:
-
For in vitro assays, add the probe to the sample solution in a microplate or cuvette to a final concentration of 1-10 µM.
-
For cell-based assays, incubate cells with the probe in a suitable buffer (e.g., PBS) for 20-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the probe's specific excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope.
-
An increase in fluorescence intensity indicates the presence of sulfane sulfurs.
-
References
"benchmarking new trisulfane synthesis methods against literature"
A Comparative Guide to Modern Trisulfane Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The this compound linkage (R-S-S-S-R') is a crucial functional group in a variety of natural products, biologically active molecules, and materials science. The development of efficient and reliable methods for the synthesis of both symmetrical and unsymmetrical trisulfanes is of significant interest to the chemical and pharmaceutical sciences. This guide provides an objective comparison of new and established methods for this compound synthesis, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Performance Comparison of this compound Synthesis Methods
The following table summarizes the key quantitative data for three prominent methods of this compound synthesis. These methods have been selected based on their versatility, efficiency, and reported substrate scope.
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield Range (%) | Key Advantages | Limitations |
| Phosphorodithioic Acid Derivatives | (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivatives, Thiols | Varied | Room Temp. | 30 min | 81 - 92 | High yields, mild conditions, applicable to symmetrical and unsymmetrical functionalized trisulfanes. | Requires pre-synthesis of the phosphorodithioic acid derivative. |
| Phthalimide-Based Sulfur Transfer | N,N'-Thiobisphthalimide, Thiols | DCM | Room Temp. | 2 hours | 70 - 85 | Good for bioconjugation, applicable to small molecules and proteins under mild conditions.[1][2] | Requires synthesis of the phthalimide-based reagent.[1][2] |
| 9-Fluorenylmethyl (Fm) Disulfides | 9-Fluorenylmethyl disulfides, Sulfur electrophiles (e.g., S-succinimide) | Organic | Room Temp. | - | 82 (model) | Mild conditions, suitable for the synthesis of unsymmetrical trisulfanes from in situ generated persulfides.[3][4] | Requires synthesis of the Fm-disulfide precursor.[3] |
Detailed Experimental Protocols
Method 1: Synthesis of Symmetrical Trisulfanes using Phosphorodithioic Acid Derivatives
This method, developed by Witt and coworkers, provides an efficient route to symmetrical trisulfanes from readily available thiols.
Experimental Workflow:
Caption: Workflow for symmetrical this compound synthesis.
Protocol:
A solution of the appropriate (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivative (1.05 mmol) and the desired thiol (1.0 mmol) in a suitable solvent (e.g., MeOH, 20 mL) is prepared. The reaction mixture is stirred at room temperature for 30 minutes. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to yield the pure symmetrical this compound.
Method 2: Synthesis of Trisulfanes using a Phthalimide-Based Sulfur Transfer Reagent
This method is particularly useful for the synthesis of trisulfanes from a variety of thiols, including biologically relevant molecules, under mild conditions.[1][2]
Signaling Pathway:
Caption: Phthalimide-mediated sulfur transfer to a thiol.
Protocol:
To a solution of the phthalimide-based disulfide reagent (1.5 equivalents) in dichloromethane (DCM), a solution of the thiol (1 equivalent) in DCM is added dropwise to achieve a final thiol concentration of 40 mM.[1] The reaction mixture is stirred at room temperature for 2 hours and monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the solvent is removed by rotary evaporation. The crude product is then purified by flash column chromatography to afford the desired trisulfide.[1]
Method 3: Synthesis of Unsymmetrical Trisulfanes from 9-Fluorenylmethyl (Fm) Disulfides
This approach allows for the convenient preparation of unsymmetrical trisulfanes under mild conditions through the in situ generation of a persulfide intermediate.[3][4]
Logical Relationship:
Caption: Formation of unsymmetrical trisulfanes.
Protocol:
A model reaction involves mixing the 9-fluorenylmethyl (Fm) disulfide (1 equivalent) with a sulfur-based electrophile, such as S-succinimide (1.2 equivalents).[4] To this mixture, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added to facilitate the formation of the persulfide intermediate, which is then trapped by the electrophile.[4] The reaction proceeds under mild conditions to yield the desired unsymmetrical trisulfide.[3][4] For a model reaction, this method has been shown to produce the trisulfide in 82% yield.[4]
References
- 1. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]
- 4. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Trisulfane and Hydropersulfide Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trisulfane and hydropersulfide levels in biological systems, supported by experimental data and detailed methodologies. We delve into the quantitative analysis of these reactive sulfur species, their roles in cellular signaling, and the experimental protocols for their detection.
Introduction to Trisulfanes and Hydropersulfides
Hydropersulfides (RSSH) and trisulfanes (RSSSH) are classes of reactive sulfur species (RSS) that play crucial roles in redox biology and cellular signaling. Hydropersulfides, such as cysteine hydropersulfide (CysSSH) and glutathione hydropersulfide (GSSH), are now recognized as being endogenously produced at significant levels in mammalian cells and tissues[1]. They are considered key signaling molecules, potentially mediating some of the biological effects previously attributed to hydrogen sulfide (H₂S)[1]. Trisulfanes, while also part of the cellular sulfane sulfur pool, are less extensively characterized in terms of their endogenous concentrations, with much of the research focusing on exogenous trisulfanes like diallyl trisulfide (DATS) from garlic.
Quantitative Comparison of Endogenous Levels
Direct comparative quantification of endogenous trisulfanes and hydropersulfides from the same biological samples is limited in the current literature. However, studies have established the physiological concentrations of key hydropersulfides.
Hydropersulfide Levels
Glutathione hydropersulfide (GSSH) is generally found to be the most abundant small molecule hydropersulfide. Its concentration can exceed 50 µM in mouse heart and liver and can be higher than 150 µM in the brain[1]. Cysteine hydropersulfide (CysSSH) is present at lower levels, typically in the low micromolar range in these same tissues[1].
The following table summarizes quantitative data for CysSSH and GSSH from a study on wild-type mouse tissues.
| Analyte | Liver (nmol/g tissue) | Lung (nmol/g tissue) | Brain (nmol/g tissue) | Plasma (nmol/mL) |
| CysSSH | ~25 | ~10 | ~5 | ~0.1 |
| GSSH | ~100 | ~40 | ~20 | ~0.3 |
Data adapted from a study using LC-MS/MS to quantify persulfides and their derivatives in various tissues from wild-type mice[2].
This compound Levels
Endogenous levels of small molecule trisulfanes, such as cysteine trisulfide (CysSSSH) and glutathione this compound (GSSSG), are not as well-defined in the literature. While their presence is acknowledged as part of the cellular polysulfide pool, robust quantitative data comparable to that for hydropersulfides is scarce[1]. Much of the research on trisulfanes focuses on the biological effects of exogenously applied compounds like DATS.
Experimental Protocols for Quantification
The accurate quantification of trisulfanes and hydropersulfides is challenging due to their high reactivity and low stability. The most common and reliable methods involve derivatization followed by liquid chromatography-mass spectrometry (LC-MS/MS).
Protocol 1: LC-MS/MS Quantification of Hydropersulfides and Polysulfides using an Electrophilic Trapping Agent
This method is based on the protocol developed by Ida et al., which allows for the detection of a range of polysulfides[1].
1. Sample Preparation and Derivatization:
-
Homogenize tissues or lyse cells in a buffer containing a strong electrophilic trapping agent, such as monobromobimane (mBB) or N-ethylmaleimide (NEM), to immediately derivatize the reactive thiol and persulfide groups. This prevents their oxidation and degradation.
-
For mBB derivatization, incubate the sample with mBB in a slightly alkaline buffer (pH ~8.0) to facilitate the reaction.
-
After derivatization, precipitate proteins using an acid like sulfosalicylic acid.
-
Centrifuge the sample to pellet the precipitated protein and collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Inject the supernatant into a reverse-phase HPLC system coupled to a tandem mass spectrometer.
-
Separate the derivatized analytes using a C18 column with a gradient elution, typically using water and acetonitrile with a small amount of formic acid.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion pairs for each derivatized analyte of interest (e.g., mBB-CysSSH, mBB-GSSH) must be determined beforehand using authentic standards.
3. Quantification:
-
Prepare standard curves for each analyte using known concentrations of synthetic standards that have been subjected to the same derivatization procedure.
-
Quantify the amount of each analyte in the biological samples by comparing their peak areas to the standard curves.
Protocol 2: Quantification of Persulfides and Their Derivatives by Br-Bimane Labeling and LC-ESI-MS/MS
This protocol is adapted from a method used to measure a range of sulfur metabolites[2].
1. Sample Extraction and Labeling:
-
Extract metabolites from tissues by homogenization in 100% methanol containing 5 mM bromobimane (Br-bimane).
-
Incubate the lysates at 37°C for 15 minutes to ensure complete labeling.
-
Centrifuge the samples and collect the supernatants.
-
Dilute the supernatants with distilled water containing known amounts of isotope-labeled internal standards for accurate quantification.
2. LC-ESI-MS/MS Analysis:
-
Analyze the samples using a UHPLC system coupled to an LC-ESI-MS/MS.
-
Separate the labeled metabolites on a C18 column using a methanol gradient in the presence of 0.1% formic acid.
-
Identify and quantify the sulfur metabolites using MRM based on their specific parameters.
3. Data Analysis:
-
Calculate the concentrations of the analytes based on the peak area ratios of the endogenous metabolites to their corresponding isotope-labeled internal standards.
Signaling Pathways
Both hydropersulfides and trisulfanes are known to modulate cellular signaling pathways, particularly those involved in the response to oxidative stress. A key pathway for both is the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to electrophiles or oxidants, specific cysteine residues on Keap1 are modified, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
Hydropersulfides and trisulfanes can activate the Nrf2 pathway by modifying the reactive cysteine sensors on Keap1.
Caption: Activation of the Nrf2 pathway by hydropersulfides and trisulfanes.
Experimental Workflow for Quantifying Hydropersulfides
The following diagram illustrates a typical workflow for the quantitative analysis of hydropersulfides in biological samples.
Caption: A typical experimental workflow for hydropersulfide quantification.
Conclusion
The quantitative analysis of trisulfanes and hydropersulfides reveals the significant presence of hydropersulfides, particularly GSSH, in mammalian systems, establishing them as key players in cellular redox homeostasis. While endogenous levels of trisulfanes are less clear, the potent biological activities of exogenous trisulfanes suggest their importance. The methodologies outlined in this guide provide a framework for the accurate quantification of these reactive sulfur species, which is essential for elucidating their precise roles in health and disease and for the development of novel therapeutics targeting redox signaling pathways.
References
Safety Operating Guide
Proper Disposal of Trisulfane: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals is paramount. Trisulfane (H₂S₃), a volatile, pale yellow liquid, requires specific procedures for its proper disposal due to its inherent instability and hazardous decomposition products. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound waste in a laboratory setting.
Safety and Hazard Summary
This compound readily decomposes into hydrogen sulfide (H₂S), a highly toxic and flammable gas, and elemental sulfur.[1][2] The primary hazard associated with this compound disposal is the generation and release of hydrogen sulfide gas. Therefore, all disposal procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
The following table summarizes the key quantitative hazard data for this compound and its primary hazardous decomposition product, hydrogen sulfide.
| Chemical | Formula | Molar Mass ( g/mol ) | Appearance | Key Hazards | OSHA PELs | NIOSH RELs | IDLH |
| This compound | H₂S₃ | 98.20 | Pale yellow liquid | Decomposes to toxic H₂S gas | Not established | Not established | Not established |
| Hydrogen Sulfide | H₂S | 34.08 | Colorless gas with rotten egg odor | Highly toxic, flammable, corrosive | Ceiling: 20 ppm; Peak: 50 ppm (10 min)[3] | 10 ppm (10 min ceiling)[4] | 100 ppm[5] |
Experimental Protocol: Safe Disposal of this compound
This protocol details the controlled decomposition of this compound followed by the neutralization of the resulting hydrogen sulfide gas.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution, 2M
-
Sodium hypochlorite (NaOCl) solution (household bleach, ~5-6%)
-
Large beaker or flask (at least 10 times the volume of the this compound waste)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Preparation and Precaution:
-
Don appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
-
All steps must be performed in a certified chemical fume hood with the sash at the lowest practical height.
-
Ensure a calibrated hydrogen sulfide gas detector is operational in the fume hood.
-
Have a safety shower and eyewash station readily accessible.
-
Prepare a neutralizing solution of 2M sodium hydroxide.
-
-
Controlled Decomposition:
-
Place a large beaker containing a stir bar on a stir plate within the fume hood.
-
Add a volume of 2M sodium hydroxide solution to the beaker that is at least ten times the volume of the this compound waste to be disposed of.
-
Begin stirring the sodium hydroxide solution.
-
Slowly and carefully add the this compound waste to the stirring sodium hydroxide solution in a dropwise manner. The basic solution will facilitate the decomposition of this compound into hydrogen sulfide and elemental sulfur. The sodium hydroxide will simultaneously neutralize the acidic hydrogen sulfide gas as it is formed.
-
H₂S₃ → H₂S + 2S
-
H₂S + 2NaOH → Na₂S + 2H₂O
-
-
-
Secondary Neutralization (Oxidation):
-
After all the this compound has been added and the initial reaction has subsided, continue stirring for at least one hour to ensure complete decomposition and neutralization.
-
To oxidize the resulting sodium sulfide (Na₂S) to a less hazardous sulfate, slowly add sodium hypochlorite solution to the reaction mixture. This should be done cautiously as the reaction can be exothermic.
-
Na₂S + 4NaOCl → Na₂SO₄ + 4NaCl
-
-
-
Verification of Neutralization:
-
Test the pH of the final solution using pH paper or a pH meter. The pH should be between 6.0 and 9.0. If the solution is still acidic, add more 2M sodium hydroxide solution until the desired pH is reached. If the solution is too basic, it can be neutralized with a dilute acid like hydrochloric acid.
-
-
Waste Disposal:
-
The final neutralized solution, containing sodium sulfate, sodium chloride, and suspended elemental sulfur, can typically be disposed of down the drain with copious amounts of water, provided it meets local wastewater regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
The elemental sulfur can be filtered, dried, and disposed of as solid waste, or the entire slurry can be collected in a designated aqueous waste container.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trisulfane
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of trisulfane (H₂S₃). All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate potential hazards. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on its known properties and the hazards of its decomposition product, hydrogen sulfide (H₂S), a highly toxic gas.
This compound is a volatile, pale yellow liquid that readily decomposes into hydrogen sulfide and elemental sulfur.[1][2] Inhalation of hydrogen sulfide is the primary route of exposure and can lead to serious health effects.[3] Therefore, stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.
Quantitative Data Summary
For quick reference, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | H₂S₃ |
| Molar Mass | 98.20 g·mol⁻¹[1] |
| Appearance | Pale yellow liquid[1][2] |
| Density | 1.495 g/cm³ (at 15 °C)[1][2] |
| Melting Point | -53 °C (-63 °F; 220 K)[1][2] |
| Boiling Point | 170 °C (338 °F; 443 K)[1][2] |
| Solubility in Water | Low[1][2] |
| Odor | Camphor-like[1][2] |
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of this compound and its byproducts. The following table details the required PPE for handling this compound.
| Exposure Route | Required PPE | Rationale & Specifications |
| Inhalation | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | Due to the decomposition of this compound into highly toxic hydrogen sulfide, an air-purifying respirator is insufficient. A positive-pressure SAR or SCBA is required to provide a clean air supply.[3][4][5][6][7] |
| Dermal (Skin) Contact | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact with the liquid, which may cause irritation.[3][6] |
| Chemical-Resistant Laboratory Coat or Coveralls | A fully fastened lab coat or coveralls made of a material resistant to chemicals is necessary to protect the body from splashes.[8][9] | |
| Ocular (Eye) Contact | Chemical Splash Goggles and a Full-Face Shield | To provide complete protection against splashes and potential vapors. Standard safety glasses are not sufficient.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Cover the work surface with disposable absorbent pads.
-
Assemble all necessary equipment (e.g., glassware, syringes, quenching solution) inside the fume hood before introducing this compound.
-
An emergency shower and eyewash station must be readily accessible.
-
Ensure a calibrated hydrogen sulfide gas detector is operational in the laboratory.[3]
2. Handling:
-
Don all required PPE as specified in the table above.
-
Carefully transfer the required amount of this compound using appropriate techniques (e.g., syringe, cannula) to minimize exposure to air.
-
Keep the container of this compound sealed when not in use.
-
Work deliberately and avoid sudden movements to prevent spills.
-
If a spill occurs within the fume hood, contain it with an absorbent material and proceed to the disposal plan.
3. Decontamination:
-
Wipe down all surfaces inside the fume hood with an appropriate decontaminating solution.
-
Carefully wipe the exterior of all containers and equipment before removing them from the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Collect all contaminated solid materials, including used PPE, absorbent pads, and disposable labware, in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[8]
2. Waste Disposal:
-
Never dispose of this compound down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup of hazardous waste by a certified disposal company.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. safetymom.ca [safetymom.ca]
- 4. bp.com [bp.com]
- 5. How to Protect Against the Dangers of High Concentrations of Hydrogen Sulfide (H2S) - HSI [hsi.com]
- 6. frontline-safety.co.uk [frontline-safety.co.uk]
- 7. Hydrogen Sulfide - Evaluating and Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
